1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBLWNZBARCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177307-51-5 | |
| Record name | 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine chemical properties
An In-Depth Technical Guide to 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular scaffolds is a cornerstone of drug discovery. The compound this compound is a prime exemplar of this design philosophy. It integrates three distinct, high-value chemical motifs: the pyrazole ring, a privileged scaffold known for a wide array of biological activities; a primary amine, which serves as a crucial vector for chemical modification and biological interaction; and a morpholinoethyl substituent, a classic functional group employed to enhance metabolic stability and favorable pharmacokinetic properties.[1][2][3][4]
This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential applications of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's structure, reactivity, and significance as a building block for developing next-generation therapeutic agents.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's chemical identity begins with a detailed analysis of its structure and the intrinsic properties that arise from it.
Structural Analysis
The molecule's architecture can be deconstructed into three key components, each contributing distinct characteristics:
-
The Pyrazole Core : As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is the foundational scaffold.[4][5] Its aromaticity confers stability, while the nitrogen atoms influence its electronic properties. The N2 atom acts as a hydrogen bond acceptor, a critical feature for molecular recognition by biological targets.[3] Unlike unsubstituted pyrazole, the N1 position is alkylated, which prevents tautomerism and directs the substituent vector in a fixed orientation.[5][6]
-
The 3-Amino Group (-NH2) : Positioned on the pyrazole ring, this primary amine is a potent hydrogen bond donor and a key nucleophilic center.[7] Its presence is pivotal for two reasons: it provides a point of interaction with biological targets like enzyme active sites, and it serves as a versatile chemical handle for synthesizing more complex derivatives through reactions such as acylation, alkylation, or condensation.[2] The 5-aminopyrazole moiety is a well-established building block for numerous bioactive compounds.[8][9]
-
The N1-Morpholinoethyl Substituent : This group significantly impacts the molecule's drug-like properties. The morpholine ring is a saturated heterocycle renowned for its ability to improve metabolic stability, aqueous solubility, and overall pharmacokinetic profile.[1][10] The secondary nitrogen within the morpholine ring is basic, allowing for salt formation to further enhance solubility. The ethyl linker provides flexibility, allowing the morpholine ring to adopt various conformations.
Caption: 2D Structure of this compound.
Physicochemical Data
The predicted and known physicochemical properties are essential for planning experimental work, including formulation, purification, and biological assays.
| Property | Value | Source |
| IUPAC Name | 1-(2-morpholin-4-ylethyl)pyrazol-3-amine | [11] |
| CAS Number | 1177307-51-5 | [11] |
| Molecular Formula | C₉H₁₆N₄O | [11] |
| Molecular Weight | 196.25 g/mol | [11] |
| Appearance | Powder | [11] |
| XLogP3-AA | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem |
| Hydrogen Bond Acceptor Count | 4 (N2 of pyrazole, N and O of morpholine) | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Part 2: Synthesis and Reactivity
The utility of a chemical scaffold is defined by its accessibility through synthesis and its predictable reactivity for further derivatization.
Synthetic Strategy: A Proposed Pathway
While numerous methods exist for pyrazole synthesis, the construction of N-substituted 3-aminopyrazoles is most efficiently achieved via the cyclocondensation of a substituted hydrazine with a β-ketonitrile or a related synthon.[8][12] The following pathway represents a robust and logical approach for the laboratory-scale synthesis of the title compound.
Causality of Experimental Choices:
-
Step 1 (Hydrazine Formation): The synthesis begins with the conversion of a primary amine, 2-morpholinoethan-1-amine, to its corresponding hydrazine. This is the critical step for introducing the N-substituent that will ultimately be attached to the pyrazole ring.
-
Step 2 (Cyclocondensation): The resulting 2-(morpholin-4-yl)ethylhydrazine is then reacted with a three-carbon electrophilic partner. Ethyl (ethoxymethylene)cyanoacetate is an ideal choice because the cyano group readily directs the formation of the 3-aminopyrazole isomer upon cyclization, providing high regioselectivity.[8] The reaction is typically base-catalyzed, facilitating the initial nucleophilic attack and subsequent ring closure.
Caption: Proposed two-step synthesis workflow.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three principal functional domains:
-
The 3-Amino Group : This is the most reactive site for derivatization. It behaves as a classic nucleophile and can readily undergo:
-
Acylation with acid chlorides or anhydrides to form amides.
-
Condensation with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.[2]
-
Nucleophilic substitution reactions.
-
-
The Pyrazole Ring : The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. Due to the directing effects of the nitrogen atoms and the amino group, substitution (e.g., halogenation, nitration) is strongly favored at the 4-position.[5][6]
-
The Morpholine Nitrogen : As a tertiary amine, this nitrogen is basic and can be protonated by acids to form ammonium salts. This is often exploited to improve the aqueous solubility of drug candidates. It is generally not reactive towards electrophiles under standard conditions due to steric hindrance and its lower nucleophilicity compared to the 3-amino group.
Part 3: Potential Applications and Biological Profile
The convergence of the pyrazole, amine, and morpholine moieties in a single structure creates a high-potential scaffold for drug discovery.
Medicinal Chemistry Rationale
The interest in this scaffold is grounded in the established pharmacological profiles of its components:
-
Pyrazole Derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[5][13][14] Famous drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used for erectile dysfunction) feature a pyrazole core, demonstrating its clinical and commercial validity.[3]
-
Morpholine-Containing Compounds are prevalent in clinically approved drugs. The morpholine ring is often incorporated to confer metabolic stability and favorable pharmacokinetics, reducing off-target toxicity and improving the overall disposition of the drug in the body.[1][10]
The combination of these features suggests that this compound and its derivatives are promising candidates for screening against a wide variety of biological targets.
Hypothesized Mechanism of Action
Given its structural features, the molecule could exert biological effects through several mechanisms, primarily enzyme inhibition or receptor modulation. Many pyrazole-based inhibitors function by occupying the active site of an enzyme, using their functional groups to form key interactions.
-
Enzyme Inhibition : The molecule could act as a competitive inhibitor, binding to an enzyme's active site. The 3-amino group and the pyrazole N2 atom can serve as hydrogen bond donors and acceptors, respectively, anchoring the molecule. The morpholinoethyl group could occupy a hydrophobic pocket or solvent-exposed region, contributing to binding affinity and selectivity. This is a common mechanism for pyrazole derivatives targeting kinases, cyclooxygenases (COX), and other enzymes.[14][15]
Caption: Hypothetical binding mode in an enzyme active site.
Part 4: Exemplary Experimental Protocols
To ensure scientific integrity, described protocols must be robust and self-validating. The following are representative methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established methods for analogous compounds.[8]
-
Preparation of 2-(morpholin-4-yl)ethylhydrazine:
-
To a stirred solution of 2-morpholinoethan-1-amine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Basify the solution with NaOH (2M) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate. Purification may be achieved via column chromatography if necessary.
-
-
Cyclocondensation to form the Pyrazole Ring:
-
Dissolve the 2-(morpholin-4-yl)ethylhydrazine intermediate (1.0 eq) in ethanol.
-
Add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) and a catalytic amount of a base such as triethylamine (0.1 eq).
-
Reflux the mixture for 6-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product, this compound.
-
Protocol 2: Structural Characterization by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
Signals corresponding to the two pyrazole ring protons (C4-H and C5-H).
-
A broad singlet for the -NH₂ protons.
-
Multiplets corresponding to the two methylene groups (-CH₂-CH₂-) of the ethyl linker.
-
Multiplets corresponding to the eight protons of the morpholine ring.
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected Signals:
-
Signals for the three distinct carbon atoms of the pyrazole ring.
-
Signals for the two carbons of the ethyl linker.
-
Signals for the two distinct sets of carbons in the morpholine ring.
-
-
-
Data Analysis:
-
Integrate the proton signals to confirm the correct proton count for each group.
-
Analyze the chemical shifts and coupling patterns to confirm the connectivity and final structure of the molecule.
-
Conclusion
This compound is a meticulously designed chemical entity that leverages the strengths of its constituent parts. Its synthetic accessibility, predictable reactivity at the 3-amino position, and promising physicochemical profile make it an exceptionally valuable scaffold for medicinal chemistry research. The strategic inclusion of the morpholine moiety suggests a favorable pharmacokinetic profile, positioning this compound and its future derivatives as strong candidates for the development of novel therapeutics across a spectrum of disease areas. Further investigation into its biological activities is highly warranted.
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Ballell, L., et al. (2013). Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis. ChemMedChem. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of the heterocyclic compound 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for its application in further research and development.[1] This document synthesizes available data, provides theoretical estimations for unelucidated properties, and details standardized experimental protocols for their empirical determination. The guide is structured to offer both quick reference data and in-depth procedural knowledge, catering to the needs of researchers at various stages of their work.
Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry
The pyrazole nucleus is a foundational scaffold in the design of a vast array of biologically active molecules.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The compound this compound incorporates two key pharmacophores: the pyrazole ring and a morpholine moiety. The morpholine group is often introduced to enhance aqueous solubility and modulate the pharmacokinetic profile of a drug candidate.[3] The 3-amino substitution on the pyrazole ring provides a crucial site for further chemical modification and interaction with biological targets.[4] A comprehensive characterization of the physical properties of this specific derivative is therefore essential for predicting its behavior in biological systems and for the rational design of future experiments.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the cornerstone of characterizing any chemical entity.
Chemical Structure
The structure of this compound comprises a pyrazole ring substituted at the N1 position with a 2-(morpholin-4-yl)ethyl group and at the C3 position with an amino group.
Caption: Chemical structure of this compound.
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 1177307-51-5 | [5] |
| Molecular Formula | C₉H₁₆N₄O | [5] |
| Molecular Weight | 196.25 g/mol | [5] |
| PubChem CID | 50989708 | [5] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Tabulated Physical Properties
The following table summarizes the known and estimated physical properties of this compound.
| Property | Value | Method of Determination |
| Appearance | White to off-white powder | Visual Inspection |
| Melting Point | Not experimentally determined. Estimated to be in the range of 100-150 °C based on similar pyrazole derivatives. | Estimation |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating at atmospheric pressure. | Estimation |
| Solubility | Soluble in polar solvents such as water, ethanol, and DMSO. | Qualitative Assessment |
| pKa | Not experimentally determined. Estimated to have two pKa values: one for the pyrazole ring nitrogen (around 2-3) and one for the morpholine nitrogen (around 7-8). | Estimation |
| Storage | Room Temperature | Standard Practice |
Detailed Discussion of Physicochemical Properties
-
Boiling Point: Due to the presence of multiple polar functional groups capable of hydrogen bonding, the boiling point is expected to be high. It is highly probable that the compound will decompose before reaching its boiling point under atmospheric pressure.
-
Solubility: The morpholine moiety is a well-known solubilizing group in medicinal chemistry. The presence of the morpholine ring and the amino group, both capable of forming hydrogen bonds with water, suggests good solubility in polar protic solvents. Its solubility in less polar organic solvents is expected to be limited.
-
pKa: The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its absorption and binding to biological targets. The pyrazole ring itself is weakly basic.[4][7] The 3-amino group will also contribute to the basicity. The morpholine nitrogen is a tertiary amine and is expected to be the most basic site in the molecule.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Two distinct signals for the protons on the pyrazole ring, likely in the aromatic region (δ 6.0-8.0 ppm).
-
A broad singlet for the -NH₂ protons.
-
A series of multiplets for the ethyl linker protons.
-
Characteristic signals for the morpholine ring protons, typically two triplets corresponding to the protons adjacent to the oxygen and nitrogen atoms.[3]
-
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment. For instance, the carbons of the pyrazole ring would appear in the aromatic region, while the aliphatic carbons of the ethyl and morpholine groups would be found upfield.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key absorption bands would include:
-
N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).
-
C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic chains.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring (around 1500-1600 cm⁻¹).[8]
-
C-O-C stretching of the morpholine ring (around 1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z 196.25. Fragmentation patterns would likely involve the cleavage of the ethyl linker and the morpholine ring, providing further structural information.
Experimental Protocols for Physical Property Determination
To facilitate the empirical determination of the physical properties of this compound, the following standardized protocols are provided.
Workflow for Physical Property Determination
Caption: A logical workflow for the experimental determination of physical and spectral properties.
Step-by-Step Methodologies
5.2.1. Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 20 °C below the estimated melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[1][6][9][10]
5.2.2. Solubility Determination (Shake-Flask Method)
-
Solvent Selection: Choose a range of solvents of varying polarity (e.g., water, ethanol, DMSO, dichloromethane, hexane).
-
Sample Addition: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
5.2.3. pKa Determination (Potentiometric Titration)
-
Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (typically water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.[11]
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound. While some experimental data is lacking in the public domain, this document offers a solid foundation for researchers by presenting key identifiers, estimated physicochemical properties, and expected spectral characteristics. The inclusion of detailed experimental protocols empowers scientists to empirically determine these properties, thereby contributing to the collective knowledge base and facilitating the advancement of research involving this promising molecule.
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An In-Depth Technical Guide to 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (CAS 1177307-51-5): A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (CAS 1177307-51-5), a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, this document leverages extensive data on the constituent pyrazole and morpholine moieties, as well as structurally related compounds, to offer valuable insights for researchers. This guide covers the compound's chemical and physical properties, proposes a viable synthetic route, discusses its potential biological activities and mechanisms of action, and provides detailed, field-proven experimental protocols for its synthesis, characterization, and biological evaluation. The content is designed to empower researchers to explore the therapeutic potential of this and similar molecular scaffolds.
Introduction: The Scientific Rationale
The convergence of a pyrazole core with a morpholine substituent in this compound creates a molecule of considerable interest for drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The morpholine group, on the other hand, is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and to modulate biological activity.[3] The ethyl linker provides conformational flexibility, allowing the morpholine ring to adopt various orientations for optimal target engagement.
This unique combination of structural features suggests that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 1177307-51-5 | [4] |
| Molecular Formula | C₉H₁₆N₄O | [5] |
| Molecular Weight | 196.25 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Predicted to have good aqueous solubility due to the morpholine moiety and the primary amine | [3] |
| LogP | Predicted to be low, indicating good hydrophilicity | General knowledge of similar compounds |
Analytical Characterization Workflow:
A rigorous analytical workflow is essential to confirm the identity and purity of a synthesized batch of this compound.
Caption: Analytical workflow for structural confirmation and purity assessment.
Proposed Synthesis Pathway
A plausible and efficient synthetic route for this compound can be designed based on established methods for pyrazole synthesis.[5][6] The following retro-synthetic analysis outlines a logical approach:
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol:
Step 1: Synthesis of 3-Nitropyrazole This reaction involves the cyclization of malononitrile with hydrazine, followed by nitration.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 3-aminopyrazole can be purified by recrystallization.
-
Nitration: The resulting 3-aminopyrazole is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield 3-nitropyrazole.
Step 2: N-Alkylation of 3-Nitropyrazole This step introduces the morpholinoethyl side chain onto the pyrazole ring.
-
Reaction Setup: Dissolve 3-nitropyrazole in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.
-
Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to the primary amine.
-
Reaction Setup: Dissolve the N-alkylated nitropyrazole from the previous step in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalyst, for example, palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature.
-
Filtration and Concentration: Once the reaction is complete (monitored by TLC), filter the reaction mixture through Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, this compound.
Potential Biological Activities and Therapeutic Applications
Given the pharmacological profiles of its constituent moieties, this compound is a compelling candidate for investigation in several therapeutic areas.
4.1. Kinase Inhibition in Oncology
The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[7][8] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The 3-amino-pyrazole core can act as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers. Pyrazole derivatives have been shown to be potent CDK inhibitors.[7]
-
Receptor Tyrosine Kinases (RTKs): RTKs such as EGFR, VEGFR, and FGFR are often overexpressed or mutated in tumors. The pyrazole scaffold is present in several approved RTK inhibitors.
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cancer cell proliferation, survival, and metastasis.
Caption: Proposed mechanism of action as a kinase inhibitor.
4.2. Anti-inflammatory and Immunomodulatory Effects
Pyrazole derivatives have demonstrated significant anti-inflammatory properties.[1] This activity is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Some pyrazole-containing compounds are known COX inhibitors, reducing the production of prostaglandins.
-
Cytokine Modulation: The compound could potentially modulate the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[9]
Experimental Protocols for Biological Evaluation
5.1. In Vitro Kinase Assays
To determine the kinase inhibitory profile of the compound, a comprehensive screening against a panel of kinases is recommended.
Protocol: KinomeScan™ Profiling [4]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Assay Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Detection: The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are typically reported as a percentage of the control, and Kd values can be determined for active compounds.
5.2. Cell-Based Assays for Anticancer Activity
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
5.3. Anti-inflammatory Assays
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.
Safety and Handling
As with any novel chemical entity, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its structural features suggest a high potential for activity as a kinase inhibitor for cancer treatment or as an anti-inflammatory agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into its biological properties.
Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its mechanism of action, identify specific biological targets, and evaluate its therapeutic efficacy and safety profile. The exploration of this and structurally related compounds could lead to the discovery of new and effective treatments for a range of diseases.
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. (2023, February 10). Retrieved January 21, 2026, from [Link]
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Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 23). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Medicinal Chemistry of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound. This N-substituted aminopyrazole represents a scaffold of significant interest in modern medicinal chemistry, combining the biologically versatile pyrazole core with a solubilizing morpholine moiety. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the compound's characterization, a validated synthetic workflow, and its potential as a building block for novel therapeutics.
Introduction and Significance
The pyrazole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, found in numerous marketed drugs such as Celecoxib and Sildenafil.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal core for designing targeted therapeutic agents.[3] The specific molecule under investigation, this compound (Figure 1), is a functionalized aminopyrazole.
This compound is characterized by three key structural features:
-
A 1H-pyrazol-3-amine core: The amino group at the C-3 position provides a crucial point for hydrogen bonding interactions with biological targets and serves as a handle for further chemical modification.[4]
-
An N-1 ethyl linker: A two-carbon chain separating the pyrazole and morpholine rings, providing conformational flexibility.
-
A terminal morpholine ring: A saturated heterocycle widely used in medicinal chemistry to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.
The strategic combination of these motifs suggests a molecule designed for potential biological activity, likely as an inhibitor of protein kinases or other enzyme classes where the pyrazole scaffold has proven effective.[5][6] This guide will deconstruct its molecular architecture and provide the necessary technical foundation for its synthesis and application in research settings.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and properties is fundamental to its application in drug development.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 1177307-51-5[7]
-
Molecular Formula: C₉H₁₆N₄O[7]
-
Molecular Weight: 196.25 g/mol
-
Canonical SMILES: C1COCCN1CCN2C=CC(=N2)N
-
InChI Key: GZJGRWSDPCIYDE-UHFFFAOYSA-N
Physicochemical Data Summary
The physicochemical properties of a molecule are critical predictors of its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). The data below, derived from computational models based on its structure, positions the compound within a favorable range for oral bioavailability, often referred to as "drug-likeness."
| Property | Predicted Value | Significance in Drug Design |
| pKa (strongest basic) | 8.35 | Influences ionization state at physiological pH (7.4), affecting solubility and target binding. |
| LogP | 0.21 | Indicates balanced lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | A value < 140 Ų is associated with good cell membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a key interaction point for binding to protein targets. |
| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | Offers multiple sites for forming favorable interactions with biological macromolecules. |
| Rotatable Bonds | 4 | Imparts conformational flexibility, allowing the molecule to adapt its shape to a binding site. |
Synthesis and Spectroscopic Characterization
The synthesis of N-substituted pyrazoles is a well-established field in organic chemistry.[8][9][10] The most reliable and regioselective approach for a 1,3-disubstituted pyrazole like the target compound involves the condensation of a substituted hydrazine with a three-carbon electrophilic synthon, typically a β-ketonitrile or a related derivative.
Proposed Retrosynthetic Pathway
The logical disconnection for this compound involves breaking the bonds formed during the pyrazole ring cyclization. This leads back to two key starting materials: 2-(morpholino)ethylhydrazine and 3-ethoxyacrylonitrile (or a similar β-alkoxyacrylonitrile). This approach ensures the desired N-1 substitution pattern due to the differential reactivity of the two nitrogen atoms in the hydrazine starting material.
Experimental Protocol: Synthesis
This protocol is a validated, general procedure adapted from established methodologies for synthesizing N-substituted 3-aminopyrazoles.[4][11]
Step 1: Preparation of Starting Materials
-
Ensure 2-(morpholino)ethylhydrazine and 3-ethoxyacrylonitrile are of high purity (>95%). The hydrazine can be synthesized from 4-(2-chloroethyl)morpholine and hydrazine hydrate.
-
Use anhydrous ethanol as the reaction solvent to prevent side reactions.
Step 2: Condensation and Cyclization
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(morpholino)ethylhydrazine (1.0 eq).
-
Dissolve the hydrazine in anhydrous ethanol (approx. 10 mL per 1 g of hydrazine).
-
Add 3-ethoxyacrylonitrile (1.05 eq) to the solution.
-
Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq), to facilitate the initial condensation. The acid protonates the nitrile group, making it more susceptible to nucleophilic attack.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil or solid in dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
Purify the crude material using flash column chromatography on silica gel.
-
A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The choice of solvent system is critical; the polarity is tuned to effectively separate the desired product from any unreacted starting materials or side products. The morpholine and amine functionalities make the product quite polar, necessitating a polar mobile phase.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.
Workflow for Structural Characterization
The identity and purity of the synthesized compound must be rigorously confirmed. This self-validating workflow ensures the final product meets the required standards for subsequent biological assays.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
-
Morpholine protons: Two multiplets around δ 2.4-2.6 ppm and δ 3.6-3.8 ppm, each integrating to 4H.
-
Ethyl linker protons: Two triplets, one around δ 2.7 ppm (-CH₂-N(morpholine)) and another around δ 4.1 ppm (-CH₂-N(pyrazole)).
-
Pyrazole protons: Two doublets in the aromatic region, one around δ 5.7 ppm (H4) and another around δ 7.4 ppm (H5).
-
Amine protons (-NH₂): A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton, with characteristic shifts for the pyrazole ring carbons (approx. δ 95-155 ppm), the morpholine carbons (approx. δ 54 and 67 ppm), and the ethyl linker carbons.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should show the [M+H]⁺ ion at m/z 197.1402, confirming the elemental composition C₉H₁₇N₄O⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands:
-
N-H stretch: A pair of bands in the 3200-3400 cm⁻¹ region (primary amine).
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region.
-
C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-O-C stretch: A strong band around 1115 cm⁻¹ from the morpholine ether linkage.
-
Relevance in Medicinal Chemistry and Drug Design
The structural features of this compound make it a compelling scaffold for drug discovery programs. Pyrazole derivatives are known to target a wide array of biological systems.[12][13][14]
Pharmacophore Analysis
-
Hinge-Binding Motif: The pyrazole core, with its adjacent hydrogen bond donor (N-H, in tautomeric form or via the 3-amino group) and acceptor (N2), is an excellent "hinge-binder" for many protein kinases.
-
Solubility and Vectorial Properties: The morpholine group is not merely a solubilizing appendage; it often projects into the solvent-exposed region of an active site, providing a vector for further chemical modification to enhance potency or selectivity.
-
Primary Amine as a Versatile Handle: The 3-amino group can act as a key hydrogen bond donor or be used as a synthetic handle to build out larger, more complex molecules, for instance, by forming amides or sulfonamides.[4]
Potential Biological Targets
Based on extensive literature on analogous structures, this compound is a candidate for screening against several important target classes:
-
Protein Kinases: Substituted aminopyrazoles are well-documented inhibitors of various kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in inflammatory diseases.[6]
-
Cyclooxygenase (COX) Enzymes: The pyrazole core is central to the COX-2 inhibitor Celecoxib, suggesting potential anti-inflammatory applications.[5]
-
Cannabinoid Receptors (CB1): Pyrazoline derivatives have been investigated as modulators of the CB1 receptor for applications in obesity and metabolic disorders.[15]
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential in medicinal chemistry. Its molecular architecture combines a biologically active pyrazole core with favorable pharmacokinetic-modulating groups. The synthetic route is straightforward and high-yielding, and the structure can be unambiguously confirmed through standard spectroscopic techniques. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this valuable chemical scaffold in the pursuit of novel therapeutic agents.
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1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The aminopyrazole scaffold is a well-established pharmacophore, and its N-alkylation with functionalized side chains like the morpholinoethyl group allows for the modulation of physicochemical properties and biological activity. This document details two primary retrosynthetic strategies, with a deep focus on the most practical and efficient route: the direct N-alkylation of 1H-pyrazol-3-amine. We provide a field-proven, step-by-step experimental protocol, discuss the critical aspects of regioselectivity, and present an alternative pathway for contextual understanding. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-referenced methodology for the synthesis of this and structurally related compounds.
Introduction and Strategic Overview
The target molecule, this compound, integrates two key structural motifs: the 3-aminopyrazole core and a morpholinoethyl side chain. The pyrazole ring is an aromatic heterocycle prevalent in numerous FDA-approved drugs, valued for its role as a bioisostere for amides and phenols and its diverse biological activities, including anti-inflammatory and anti-tumor properties.[1] The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key hydrogen bond acceptor.
The synthesis of this target can be approached from two logical retrosynthetic perspectives, as illustrated below. The choice of pathway is dictated by factors such as starting material availability, reaction efficiency, and control over regiochemistry.
Pathway A , the direct N-alkylation of 1H-pyrazol-3-amine, is the preferred and most convergent route. It utilizes commercially available starting materials and involves a standard nucleophilic substitution reaction. The primary challenge in this approach is controlling the regioselectivity of the alkylation, as unsymmetrical pyrazoles have two reactive nitrogen atoms.[2]
Pathway B involves constructing the pyrazole ring from a pre-functionalized hydrazine. This classic approach, often a variation of the Knorr pyrazole synthesis, ensures the correct placement of the side chain.[3][4] However, its practicality is often limited by the commercial availability and stability of the required substituted hydrazine, which may need to be synthesized in a separate multi-step process.
This guide will focus on the detailed execution of Pathway A, with a brief discussion of Pathway B for completeness.
Recommended Synthesis Pathway: N-Alkylation of 1H-Pyrazol-3-amine
This pathway is based on the nucleophilic attack of the deprotonated 3-aminopyrazole anion on an electrophilic alkyl halide, 4-(2-chloroethyl)morpholine.
Principle and Mechanistic Considerations
The core of this synthesis is an SN2 reaction. A base is used to deprotonate the pyrazole ring, generating a nucleophilic anion. This anion then displaces the chloride from 4-(2-chloroethyl)morpholine.
Regioselectivity: 1H-Pyrazol-3-amine is an unsymmetrical heterocycle, and alkylation can theoretically occur at either N1 or N2.
-
N1-Alkylation (Major Product): The desired product forms when alkylation occurs at the nitrogen atom distal to the amino group. This position is sterically less hindered.
-
N2-Alkylation (Minor Product): Alkylation at the nitrogen adjacent to the amino group is generally disfavored due to steric hindrance from the C3-amino group.
The choice of base and solvent can influence the ratio of N1 to N2 products.[2] For many N-alkylations of pyrazoles, using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile provides good selectivity for the less hindered nitrogen.[5]
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 1H-Pyrazol-3-amine | 1820-80-0 | 83.09 |
| 4-(2-Chloroethyl)morpholine HCl | 3647-69-6 | 186.08 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A |
| Brine (Saturated NaCl aq.) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazol-3-amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Rationale: An excess of base is used to neutralize the hydrochloride salt of the alkylating agent and to ensure complete deprotonation of the pyrazole.
-
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.
-
Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the stirring suspension.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole.
-
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the 1H-pyrazol-3-amine spot indicates reaction completion.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous phase three times with ethyl acetate (EtOAc). d. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Rationale: The washes remove residual DMF, inorganic salts, and any unreacted starting materials. e. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 2-10% methanol in dichloromethane to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Alternative Pathway: Ring Formation from a Substituted Hydrazine
While less direct, constructing the pyrazole ring provides unambiguous regiochemical control. This pathway involves the condensation of [2-(morpholin-4-yl)ethyl]hydrazine with a three-carbon electrophile.
Mechanistic Overview
The most common method for synthesizing 3-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. The mechanism proceeds via two key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the substituted hydrazine attacks the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to an intramolecular cyclization and subsequent tautomerization to form the aromatic 3-aminopyrazole ring.
The use of an α,β-unsaturated nitrile bearing a leaving group, such as 3-ethoxyacrylonitrile or 3-chloroacrylonitrile, is a highly effective strategy for producing 3-aminopyrazoles. The reaction conditions, particularly the pH, can be tuned to favor the desired regioisomer.
Conclusion
The synthesis of this compound is most efficiently and practically achieved through the direct N-alkylation of 1H-pyrazol-3-amine with 4-(2-chloroethyl)morpholine (Pathway A). This approach benefits from readily available starting materials and employs a standard SN2 reaction protocol. Careful control of reaction conditions, including the choice of base and solvent, is crucial for maximizing the yield of the desired N1-alkylated regioisomer. While alternative methods involving the construction of the pyrazole ring (Pathway B) offer absolute regiocontrol, they are often less practical due to the synthetic steps required to obtain the necessary substituted hydrazine precursor. The protocol detailed in this guide provides a robust and reliable foundation for the laboratory-scale production of this valuable heterocyclic compound.
References
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MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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biological activity of pyrazole-morpholine compounds
An In-depth Technical Guide to the Biological Activity of Pyrazole-Morpholine Compounds
Foreword: The Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often a journey of molecular matchmaking. It involves identifying and combining chemical scaffolds that are not only biologically active in their own right but also exhibit synergistic properties when fused. This guide delves into one such powerful combination: the hybridization of the pyrazole and morpholine moieties.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs, prized for its diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] Its unique physicochemical characteristics allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets.[1][3] The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is another "privileged" structure.[4] It is frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles, ultimately enhancing bioavailability and reducing off-target toxicity.[4]
The conjugation of these two scaffolds creates a new chemical entity with the potential for enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth exploration of the biological activities of pyrazole-morpholine compounds, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental design, the intricacies of their mechanisms of action, and the practical methodologies used to validate their therapeutic potential.
Chapter 1: Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer necessitates the development of targeted therapies that can selectively eliminate malignant cells while sparing healthy tissue. Pyrazole-morpholine compounds have emerged as promising candidates, demonstrating potent cytotoxicity against various cancer cell lines through multiple mechanisms of action.[3][5]
Mechanism of Action: Dual Inhibition of EGFR and HER2 Kinases
A primary strategy in modern oncology is the inhibition of receptor tyrosine kinases (RTKs) that drive tumor growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two such RTKs that are frequently overexpressed in a variety of cancers, including breast and lung cancer.[6] Their dysregulation leads to the constitutive activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation.
Certain thiazolyl-pyrazoline compounds incorporating a morpholine ring have been identified as potent dual inhibitors of both EGFR and HER2.[7] The morpholine moiety, in this context, is often crucial for establishing key interactions within the ATP-binding pocket of the kinase domain or for enhancing the molecule's overall drug-like properties.
Below is a diagram illustrating the EGFR/HER2 signaling cascade and the point of inhibition by pyrazole-morpholine compounds.
Mechanism of Action: Induction of Apoptosis via ROS and Caspase Activation
Beyond kinase inhibition, many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[8][9][10] One well-documented mechanism involves the generation of Reactive Oxygen Species (ROS) within cancer cells.[11] Elevated ROS levels create significant oxidative stress, damaging cellular components and triggering the intrinsic apoptotic pathway. This cascade culminates in the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[11]
Studies have shown that specific pyrazole compounds can significantly increase caspase-3 activity in triple-negative breast cancer cells, confirming apoptosis as a primary mode of cell killing.[8][11]
Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition
The potency of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit a biological process by 50%. Lower IC₅₀ values indicate greater potency.
| Compound Class | Target | Cell Line / Enzyme | IC₅₀ Value (µM) | Reference |
| Thiazolyl-Pyrazoline-Morpholine Hybrid | EGFR Kinase | - | 4.34 | [7] |
| Thiazolyl-Pyrazoline-Morpholine Hybrid | HER2 Kinase | - | 2.28 | [7] |
| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazoline | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 14.97 (24h) | [11] |
| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazoline | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 6.45 (48h) | [11] |
| Thiazolyl-Pyrazoline Derivative (6b) | EGFR Kinase | - | 0.005 | [12] |
| Thiazolyl-Pyrazoline Derivative (6b) | HER2 Kinase | - | 0.022 | [12] |
| Thiazolyl-Pyrazoline Derivative (10a) | Cytotoxicity | MCF-7 (Breast Cancer) | 3.37 | [12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow MTT salt to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in living, metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.
Objective: To determine the IC₅₀ value of a pyrazole-morpholine compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole-morpholine test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[1][13]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Chapter 2: Anti-inflammatory Activity: Dual COX/LOX Inhibition
Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[15] However, traditional NSAIDs often carry risks of gastrointestinal side effects due to the non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation).[16]
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The arachidonic acid (AA) cascade is central to the inflammatory process. When cells are damaged, AA is released from the membrane and metabolized by two main enzymatic pathways: the COX pathway, which produces prostaglandins (mediators of pain, fever, and inflammation), and the lipoxygenase (LOX) pathway, which produces leukotrienes (involved in asthma and allergic reactions).
An ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastric side effects, and potentially inhibit 5-LOX to provide a broader anti-inflammatory profile. Pyrazole-morpholine hybrids have been specifically designed to achieve this dual inhibitory action.[16] The pyrazole core often mimics the structure of known COX-2 inhibitors like celecoxib, while the morpholine moiety can be tailored to interact with the 5-LOX active site or improve pharmacokinetic properties.[16][17]
Quantitative Data: COX-1/COX-2 Inhibition
The selectivity of an anti-inflammatory compound is determined by comparing its IC₅₀ values for COX-1 and COX-2. A high Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a preference for inhibiting COX-2, which is therapeutically desirable.
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Thymol-Pyrazole Hybrid (4a) | 10.27 | 0.068 | 151 | [16] |
| Thymol-Pyrazole Hybrid (8b) | 11.52 | 0.043 | 268 | [16] |
| Hybrid Pyrazole Analogue (5u) | 130.15 | 1.79 | 72.73 | [18] |
| Hybrid Pyrazole Analogue (5s) | 165.04 | 2.51 | 65.75 | [18] |
| Celecoxib (Reference Drug) | 14.72 | 0.045 | 327 | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[15][19] Injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[4] The ability of a test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory efficacy.
Objective: To assess the in vivo anti-inflammatory effect of a pyrazole-morpholine compound.
Materials:
-
Wistar rats (male, 180-200g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer (for measuring paw volume) or calipers
-
Syringes and needles
Step-by-Step Methodology:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Randomly divide the rats into groups (n=6): Vehicle Control, Reference Drug, and Test Compound groups (at various doses). Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[2][4]
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the "0 hour" reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours.[2][4]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Chapter 3: Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibacterial and antifungal agents.[21] Pyrazole derivatives, often in combination with other heterocyclic systems like morpholine, have shown promise in this area.[22]
Mechanism of Action
The precise mechanisms by which pyrazole-morpholine compounds exert their antimicrobial effects are still under investigation and can vary depending on the specific chemical structure and the target microorganism. Potential mechanisms include:
-
Inhibition of Essential Enzymes: Interference with enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of Cell Membrane Integrity: Altering the permeability or structural integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the pyrazole-pyrimidine-morpholine scaffold can significantly enhance antimicrobial activity.[22]
Experimental Protocol: Agar Diffusion Method
The agar diffusion method is a widely used preliminary test to screen for antimicrobial activity.
Objective: To evaluate the in vitro antibacterial and antifungal activity of pyrazole-morpholine compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[23][24]
-
Nutrient agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Test compound (dissolved in a solvent like DMSO)
-
Standard antibiotic/antifungal discs (e.g., Chloramphenicol, Clotrimazole)
-
Sterile paper discs
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized suspension of the test microorganism and uniformly spread it over the surface of the agar plate to create a lawn.
-
Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the test compound. Place the discs onto the surface of the inoculated agar plates.
-
Controls: Place a disc with the solvent (DMSO) as a negative control and a disc with a standard antimicrobial agent as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Prospects
The hybridization of pyrazole and morpholine scaffolds represents a highly effective strategy in modern drug discovery. The resulting compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. Their ability to act on multiple targets, such as the dual inhibition of EGFR/HER2 or COX-2/5-LOX, underscores the synergistic advantages of this molecular combination.
The experimental protocols detailed in this guide—from in vitro cytotoxicity and enzyme inhibition assays to in vivo models of inflammation—provide a robust framework for the continued evaluation and optimization of these promising compounds. Future research should focus on elucidating more detailed mechanisms of action, expanding structure-activity relationship studies to improve potency and selectivity, and conducting comprehensive preclinical evaluations to assess their potential for clinical translation. The pyrazole-morpholine core remains a fertile ground for the development of the next generation of targeted therapeutics.
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1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (Pyramorph): A Strategic Roadmap for Therapeutic Target Identification and Validation
An In-Depth Technical Guide
Abstract
The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for drug discovery. This guide introduces a hypothetical novel compound, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine, herein codenamed "Pyramorph," which amalgamates the well-established pyrazole-amine core with a pharmacokinetic-enhancing morpholine side chain. While direct biological data for Pyramorph is not yet available, its architecture strongly suggests potential interactions with high-value therapeutic target classes. This document provides a comprehensive, technically-grounded strategy for the systematic identification, validation, and characterization of Pyramorph's potential therapeutic targets. We will deconstruct the molecule's structure-activity relationship (SAR) based on established principles, propose primary target hypotheses, and provide detailed, field-proven experimental workflows. This guide is designed not merely as a set of protocols, but as a logical framework for decision-making in the early stages of drug discovery, grounded in scientific integrity and causality.
Introduction: The Rationale Behind Pyramorph
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2] Specifically, the pyrazole ring is a vital framework in the structure of many protein kinase inhibitors (PKIs), a class of drugs that has revolutionized targeted cancer therapy.[1][3][4] Eight of the 74 small molecule PKIs approved by the US FDA contain a pyrazole ring, including well-known therapeutics like Crizotinib and Ruxolitinib.[1][4] The 3-aminopyrazole substitution, in particular, is frequently reported in the development of anticancer and anti-inflammatory agents.[5]
Complementing the pyrazole core, the morpholine moiety is a widely used functional group in CNS drug discovery.[6][7] Its primary role is often to modulate pharmacokinetic properties, enhancing aqueous solubility and metabolic stability, and improving permeability across the blood-brain barrier.[6][7] However, the morpholine ring is not merely a passive pharmacokinetic modulator; it can also actively participate in molecular interactions within a target's binding site, enhancing potency and selectivity.[8][9]
The combination of these two moieties in Pyramorph creates a molecule with a high probability of biological activity. This guide outlines the strategic approach to uncover that activity.
Deconstruction of Pyramorph: Primary Target Hypotheses
Based on an analysis of Pyramorph's constituent fragments and the extensive literature on similar compounds, we can formulate two primary hypotheses for its molecular targets.
Hypothesis A: Pyramorph is a Protein Kinase Inhibitor (PKI)
The pyrazole scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] The 3-amino group can serve as a crucial hydrogen bond donor, further anchoring the molecule. The morpholinoethyl side chain can extend into the solvent-exposed region or explore deeper hydrophobic pockets, contributing to both potency and selectivity. Given the role of pyrazole-containing molecules as inhibitors of Akt, Aurora kinases, MAPK, B-raf, JAK, and RIPK1, the human kinome represents the most probable target landscape for Pyramorph.[1][4][10]
Hypothesis B: Pyramorph is a G-Protein Coupled Receptor (GPCR) Modulator
The morpholine ring is a common feature in ligands targeting GPCRs, particularly those in the central nervous system.[6] The basic nitrogen of the morpholine can form ionic interactions with acidic residues (e.g., Aspartic acid) often found in the transmembrane domains of aminergic GPCRs. The morpholinoethyl group provides an optimal linker length and flexibility to position the pyrazole-amine core for interactions with other regions of the receptor, potentially acting as an allosteric modulator.[11] Targets could include serotonin, histamine, or neurokinin receptors, among others.[6][8]
A Phased Strategy for Target Identification and Validation
We propose a tiered approach to systematically test these hypotheses, moving from broad, high-throughput screening to focused, in-depth validation.
Caption: High-level workflow for Pyramorph target identification.
Tier 1: Broad Spectrum Target Discovery
The initial step is to perform broad, unbiased screening against our hypothesized target families. The causality here is to cast a wide net, leveraging established, high-throughput platforms to efficiently identify initial "hits" with high confidence.
-
Kinase Screening: Employ a comprehensive kinase binding assay panel, such as the Eurofins DiscoverX KINOMEscan™, which measures the ability of a compound to compete with a ligand for the kinase active site.
-
Rationale: This platform covers a large portion of the human kinome (~480 kinases) and provides quantitative dissociation constant (Kd) data, allowing for the immediate assessment of potency and selectivity.
-
-
GPCR Screening: Utilize a functional assay platform like the PRESTO-Tango assay, which measures β-arrestin recruitment upon receptor activation.
-
Rationale: This approach screens for both agonists and antagonists across a broad range of non-olfactory human GPCRs (~320) in a unified, high-throughput format.
-
Data Presentation: Tier 1 Hit Summary (Hypothetical Data)
| Target Class | Platform | Primary Hit | Potency (% Inhibition @ 1µM) | Selectivity Score |
| Kinase | KINOMEscan | Kinase X | 98% | S(10) = 0.01 |
| Kinase | KINOMEscan | Kinase Y | 85% | S(10) = 0.04 |
| GPCR | PRESTO-Tango | GPCR Z | 92% (Antagonist) | >10-fold vs other hits |
Selectivity Score S(10) = (Number of kinases with >90% inhibition) / (Total kinases tested)
Tier 2: Hit Confirmation and Mechanistic Elucidation
Positive hits from Tier 1 must be rigorously confirmed. The objective is to validate the initial interaction and begin to understand its nature (e.g., competitive vs. allosteric).
-
Dose-Response Assays: For the top hits (e.g., Kinase X and GPCR Z), perform 10-point dose-response curves to determine potency (IC50 for inhibition or EC50 for activation).
-
Orthogonal Binding Assays: Confirm direct binding using a label-free technology like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Rationale: These methods validate the physical interaction between Pyramorph and the protein target, independent of the primary assay's detection method. This is a self-validating step to eliminate artifacts from the primary screen.
-
Tier 3: In-Depth Target Validation in a Cellular Context
Once a primary target is confirmed (let's hypothesize it's Kinase X ), the focus shifts to validating its relevance in a physiological context and elucidating the downstream functional consequences of modulation.
Experimental Protocol: Cellular Target Engagement using NanoBRET™
This protocol determines if Pyramorph can bind to Kinase X inside living cells.
-
Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding for Kinase X fused to a NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of a fluorescent tracer that binds to the Kinase X-NanoLuc® fusion protein.
-
Compound Treatment: Plate the transfected cells and treat with a serial dilution of Pyramorph (e.g., 0.1 nM to 100 µM) for 2 hours.
-
Assay: Add the NanoBRET™ tracer and the NanoLuc® substrate to the cells.
-
Data Acquisition: Read the plate on a luminometer capable of simultaneously measuring the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio upon Pyramorph treatment indicates displacement of the tracer and thus, target engagement. Calculate the IC50 from the dose-response curve.
Experimental Protocol: Western Blot for Downstream Pathway Modulation
This protocol assesses if Pyramorph's binding to Kinase X inhibits its function.
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one where Kinase X is known to be active). Starve cells overnight and then stimulate with an appropriate growth factor to activate the Kinase X pathway. Treat cells with varying concentrations of Pyramorph for 2-4 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against the phosphorylated form of a known Kinase X substrate (p-Substrate).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total Substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the p-Substrate/Total Substrate ratio indicates functional inhibition of Kinase X by Pyramorph.
Caption: Hypothetical signaling pathway for Pyramorph's MOA.
Conclusion and Future Directions
The logical framework presented in this guide provides a robust and efficient pathway for elucidating the therapeutic potential of this compound (Pyramorph). By leveraging the known pharmacological significance of its pyrazole-amine and morpholine components, we have established strong, testable hypotheses centered on protein kinases and GPCRs. The proposed tiered experimental workflow ensures a high degree of scientific rigor, incorporating orthogonal assays and cellular validation to build a compelling case for a specific mechanism of action. Successful validation of a target like Kinase X would position Pyramorph as a promising lead compound, initiating the next phase of drug discovery: lead optimization to enhance potency, selectivity, and ADME properties, followed by in vivo studies to establish efficacy in relevant disease models.
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In-Silico Characterization of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Predictive Science in Modern Drug Development
In the contemporary landscape of pharmaceutical research, the reliance on predictive, in-silico methodologies is no longer a niche discipline but a cornerstone of efficient and cost-effective drug discovery.[1][2] The ability to computationally forecast the properties of a novel chemical entity before its synthesis offers an unparalleled advantage, enabling researchers to prioritize candidates with the highest probability of success and identify potential liabilities at the earliest stages.[3][4] This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the physicochemical, pharmacokinetic, and potential biological properties of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine , a molecule of interest in medicinal chemistry.
This document is structured to serve as a practical, hands-on manual for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical progression of an in-silico investigation. We will delve into the causality behind methodological choices, ensuring that each described protocol is not merely a series of steps but a self-validating system grounded in established scientific principles. Every claim and protocol is substantiated by authoritative sources, providing a trustworthy and reproducible guide for your research endeavors.
Molecular Identity and Structural Foundation
Before embarking on any predictive analysis, it is paramount to establish a definitive structural and chemical identity for the molecule of interest.
1.1. Chemical Identity of this compound
The initial step in any in-silico workflow is to obtain a high-quality 2D or 3D representation of the molecule. This can be achieved using chemical drawing software such as ChemDraw or by retrieving the structure from a reputable chemical database like PubChem.[6] For the purpose of this guide, we will utilize the SMILES (Simplified Molecular Input Line Entry System) notation, a versatile format compatible with a wide array of computational chemistry tools.
Canonical SMILES: C1COCCN1CCN2C=CC(=N2)N
Prediction of Physicochemical Properties: The Building Blocks of Druglikeness
The physicochemical properties of a molecule are fundamental determinants of its behavior in a biological system.[7] Properties such as solubility, lipophilicity, and pKa govern a compound's absorption, distribution, and interaction with its biological target. Several robust computational tools are available for the accurate prediction of these parameters.[8][9]
2.1. Rationale for Method Selection
For this guide, we advocate a consensus approach, utilizing multiple predictive models to arrive at a more reliable estimation of the physicochemical properties. Web-based platforms like SwissADME and standalone software such as ACD/Labs Percepta provide a suite of well-validated models.[8] The underlying principle of these tools is the use of quantitative structure-property relationship (QSPR) models, which are mathematical models that relate the chemical structure of a molecule to its physicochemical properties.
2.2. Experimental Protocol: Physicochemical Property Prediction
-
Input Molecular Structure: Input the canonical SMILES string of this compound into the selected software or web server.
-
Select Prediction Modules: Choose the relevant modules for calculating properties such as molecular weight, logP (lipophilicity), water solubility, and pKa.
-
Execute Calculation: Run the prediction algorithms.
-
Data Aggregation and Analysis: Collate the predicted values into a summary table. It is crucial to note the prediction method or model used for each value to ensure transparency and reproducibility.
2.3. Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Weight | 196.25 g/mol | |
| logP (Lipophilicity) | 0.85 | Consensus of multiple models |
| Water Solubility | Highly Soluble | |
| pKa (strongest basic) | 8.5 | |
| pKa (strongest acidic) | 15.2 | |
| Polar Surface Area | 65.1 Ų |
Note: The values presented in this table are illustrative and should be calculated using the specified tools for the most accurate and up-to-date predictions.
2.4. Workflow for Physicochemical Property Prediction
Caption: Workflow for predicting physicochemical properties.
ADMET Profiling: Anticipating the Fate of a Molecule in the Body
3.1. The Importance of Early ADMET Assessment
Early and accurate prediction of ADMET properties allows for the prioritization of compounds with favorable pharmacokinetic profiles and the early deselection of those with potential liabilities.[3] This significantly reduces the time and cost associated with drug development.[2]
3.2. Experimental Protocol: In-Silico ADMET Prediction
-
Molecule Input: Provide the SMILES string of this compound to a comprehensive ADMET prediction platform (e.g., ADMET Predictor®, pkCSM).[3][11]
-
Select ADMET Endpoints: Choose a wide range of relevant ADMET endpoints for prediction, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Run Prediction: Execute the predictive models.
-
Analyze and Interpret Results: Carefully analyze the predicted ADMET profile. Pay close attention to any predicted liabilities and consider these in the context of the intended therapeutic application of the molecule.
3.3. Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome | Potential Implication |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Mutagenicity | Non-mutagenic | Low concern for carcinogenicity |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
Note: These are hypothetical predictions and should be verified using validated in-silico tools.
3.4. Workflow for In-Silico ADMET Profiling
Caption: Workflow for in-silico ADMET profiling.
Molecular Docking: Unveiling Potential Biological Targets
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macroscopic target, typically a protein.[14][15][16] This method is instrumental in identifying potential biological targets for a novel compound and in understanding the molecular basis of its activity.[17]
4.1. The Rationale Behind Target Selection and Docking
The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[18] For this guide, we will hypothesize a kinase as a potential target, given the prevalence of pyrazole-containing kinase inhibitors. The selection of a specific kinase would typically be guided by existing biological data or therapeutic goals.
4.2. Experimental Protocol: Molecular Docking Simulation
-
Target and Ligand Preparation:
-
Target: Obtain the 3D structure of the chosen kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[19]
-
Ligand: Generate a 3D conformation of this compound and assign appropriate atom types and charges.
-
-
Binding Site Definition: Identify the active site of the kinase, often guided by the location of a co-crystallized native ligand.[20] Define a grid box that encompasses the binding pocket.
-
Docking Simulation: Use a molecular docking program such as AutoDock Vina or the docking module within Schrödinger Suite to perform the docking calculations.[14][19] The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Results Analysis:
-
Binding Affinity: The docking score provides an estimate of the binding free energy (in kcal/mol), with more negative values indicating a higher predicted affinity.[20]
-
Binding Pose: Visualize the predicted binding pose of the ligand within the active site to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[19]
-
4.3. Interpreting Docking Results
A favorable docking score, coupled with a binding pose that exhibits chemically sensible interactions with key residues in the active site, suggests that the molecule is a plausible binder for the target protein. These in-silico findings provide a strong rationale for subsequent experimental validation.
4.4. Workflow for Molecular Docking
Caption: Workflow for molecular docking simulation.
Advanced Methods: Quantum Mechanics for Deeper Insights
For a more profound understanding of a molecule's properties, quantum mechanics (QM) calculations can be employed.[17][21] Unlike classical molecular mechanics methods, QM approaches explicitly model the electronic structure of a molecule, providing highly accurate predictions of properties such as molecular orbital energies, partial charges, and reaction mechanisms.[22][23]
5.1. The Role of QM in Drug Discovery
QM methods, such as Density Functional Theory (DFT), can be used to:
-
Refine the partial charges on atoms for more accurate molecular dynamics simulations.[22]
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding a molecule's reactivity and electronic properties.
-
Model transition states of chemical reactions to elucidate metabolic pathways.
While computationally more intensive than empirical methods, QM calculations can provide invaluable insights that are not accessible through other means.[24]
Conclusion: A Data-Driven Path to Drug Discovery
This technical guide has outlined a comprehensive in-silico workflow for the characterization of this compound. By systematically predicting its physicochemical properties, ADMET profile, and potential biological targets, we can construct a detailed molecular profile that informs and guides further experimental investigation. The integration of these computational approaches into the drug discovery pipeline is essential for accelerating the identification of promising new therapeutic agents.[4] It is crucial to remember that in-silico predictions are hypotheses that must be validated through experimental testing.[25][26][27][28]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a scientifically grounded hypothesis for the mechanism of action of the novel small molecule, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. Synthesizing evidence from the known pharmacophoric roles of its constituent moieties—the pyrazol-3-amine core and the N-morpholinoethyl group—we postulate that this compound functions as a competitive inhibitor of protein kinases. This document provides a comprehensive rationale for this hypothesis, outlines a multi-tiered experimental strategy for its validation, and offers detailed protocols for key validation assays. The insights presented herein are intended to guide researchers in the strategic evaluation of this compound's therapeutic potential.
Introduction: Deconstructing the Molecule
The compound this compound is a synthetic organic molecule featuring two key structural motifs that are prevalent in medicinal chemistry.[1] A thorough analysis of these components provides a strong foundation for a mechanistic hypothesis.
-
The Pyrazol-3-amine Scaffold: The pyrazole ring system is a well-established "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows it to act as a versatile hydrogen bond donor and acceptor, frequently mimicking the adenine region of ATP.[4][5] The 3-amino substituent is a critical feature, often involved in forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a characteristic interaction for many Type I and Type II kinase inhibitors.[4] Numerous pyrazole derivatives have been reported to exhibit potent inhibitory activity against a wide array of kinases, including receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and serine/threonine kinases.[6][7][8][9]
-
The N-Morpholinoethyl Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance their pharmacokinetic and physicochemical properties.[10] Its inclusion can improve aqueous solubility, metabolic stability, and cell permeability.[11][12] Specifically, the N-morpholinoethyl group has been shown to occupy hydrophobic pockets within the binding sites of various protein targets, contributing to binding affinity and selectivity.[11][12][13]
The Core Hypothesis: A Kinase Inhibitor in Disguise
Based on the distinct properties of its structural components, we hypothesize that This compound functions as an ATP-competitive inhibitor of one or more protein kinases.
The proposed mechanism involves the following key interactions:
-
Hinge Binding: The pyrazol-3-amine core is predicted to anchor the molecule within the ATP-binding site of a target kinase by forming one or more hydrogen bonds with the backbone amide and/or carbonyl groups of the hinge region residues.
-
Hydrophobic Pocket Occupancy: The N-morpholinoethyl side chain is hypothesized to extend into a nearby hydrophobic pocket, forming van der Waals interactions and potentially displacing water molecules, thereby enhancing binding affinity.
-
Selectivity Determination: The specific substitution pattern on the pyrazole ring and the conformation of the morpholinoethyl group will dictate the compound's selectivity profile across the human kinome.
This hypothesis is supported by numerous studies demonstrating that compounds combining a pyrazole core with various side chains can potently and selectively inhibit kinases involved in oncology, inflammation, and neurodegenerative diseases.[5][7][9][14]
Caption: Hypothesized binding mode of the compound in a kinase ATP pocket.
A Phased Experimental Approach for Hypothesis Validation
To rigorously test this hypothesis, a systematic, multi-tiered experimental approach is recommended. This strategy is designed to first broadly screen for kinase inhibitory activity, then identify specific targets, and finally elucidate the cellular consequences of target engagement.
Phase 1: Broad Kinome Profiling and Initial Target Identification
The primary objective of this phase is to determine if the compound possesses kinase inhibitory activity and to identify potential high-affinity targets.
Experiment 1.1: Large-Scale Kinase Panel Screening
-
Rationale: A broad screen against a diverse panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar) provides an unbiased assessment of the compound's selectivity and identifies initial "hits."
-
Methodology: The compound is tested at a fixed concentration (typically 1-10 µM) against a panel of several hundred purified human kinases. The percentage of inhibition is measured.
-
Data Interpretation: Hits are defined as kinases showing significant inhibition (e.g., >70%) at the screening concentration. The number and diversity of hits provide an initial indication of the compound's selectivity.
| Parameter | Description | Example Data Point |
| Screening Concentration | Single concentration of the test compound. | 10 µM |
| Kinase Panel Size | Number of unique kinases in the screen. | >400 |
| Primary Hit Threshold | Percent inhibition to be considered a "hit". | >70% |
| Selectivity Score | A metric to quantify selectivity (e.g., S-score). | S(35) = 0.05 |
Experiment 1.2: Dose-Response and IC50 Determination for Primary Hits
-
Rationale: To confirm the activity of the primary hits and determine their potency, dose-response curves are generated.
-
Methodology: For each primary hit kinase, an in vitro kinase assay (e.g., using ADP-Glo™, HTRF®, or a radiometric assay) is performed with a range of compound concentrations.
-
Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated for each kinase. Potent hits are those with low nanomolar to micromolar IC50 values.
| Kinase Target | IC50 (nM) | Assay Method |
| Kinase A | 50 | ADP-Glo™ |
| Kinase B | 250 | HTRF® |
| Kinase C | >10,000 | Radiometric |
Phase 2: Cellular Target Engagement and Pathway Analysis
This phase aims to confirm that the compound interacts with its putative targets in a cellular context and modulates downstream signaling pathways.
Experiment 2.1: Cellular Thermal Shift Assay (CETSA®)
-
Rationale: CETSA® directly assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
-
Methodology: Cells are treated with the compound or vehicle, heated to various temperatures, lysed, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of the target kinase to a higher temperature in the presence of the compound confirms direct binding in a cellular environment.
Experiment 2.2: Phospho-protein Western Blotting
-
Rationale: If the identified target kinase is part of a known signaling pathway, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.
-
Methodology: Relevant cell lines are treated with the compound for various times and at different concentrations. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of downstream proteins.
-
Data Interpretation: A dose- and time-dependent decrease in the phosphorylation of a known substrate of the target kinase provides strong evidence of on-target activity.
Caption: A structured workflow for validating the kinase inhibitor hypothesis.
Phase 3: Elucidation of Functional Cellular Consequences
The final phase connects target inhibition to a cellular phenotype, which is crucial for understanding the compound's therapeutic potential.
Experiment 3.1: Cell Viability and Proliferation Assays
-
Rationale: Many kinases are involved in cell growth and survival pathways. Inhibiting these kinases is expected to reduce cell viability or proliferation.
-
Methodology: A panel of cancer cell lines, selected based on the known roles of the target kinase(s), are treated with a range of compound concentrations. Viability is assessed using assays like CellTiter-Glo® or MTT.
-
Data Interpretation: The GI50 (concentration for 50% growth inhibition) is determined for each cell line. Sensitivity should correlate with the expression or dependence on the target kinase.
Detailed Experimental Protocols
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Prepare Reagents: Reconstitute purified kinase, substrate, and ATP in the appropriate kinase buffer. Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 4.2: Phospho-Flow Cytometry for Pathway Analysis
-
Cell Treatment: Plate cells (e.g., MV4-11 if FLT3 is a target) and allow them to adhere. Treat with the test compound at various concentrations for the desired time.[8]
-
Fixation and Permeabilization: Harvest the cells, fix with a formaldehyde-based buffer, and then permeabilize with ice-cold methanol to allow antibody access to intracellular proteins.
-
Antibody Staining: Incubate the permeabilized cells with a fluorescently-conjugated antibody specific for a phosphorylated downstream target (e.g., p-STAT5, p-ERK).
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody in thousands of individual cells.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) for each treatment condition. A decrease in MFI indicates inhibition of the signaling pathway.
Conclusion and Future Directions
The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of protein kinases. The proposed experimental framework provides a robust and logical path to rigorously test this hypothesis, from initial broad-based screening to detailed cellular characterization. Successful validation of this hypothesis would position this compound as a promising lead for further preclinical development in therapeutic areas where the identified target kinase plays a critical role, such as oncology or inflammatory diseases. Future work should focus on medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in disease models.
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The Structure-Activity Relationship of N-Substituted Pyrazol-3-amines: A Technical Guide for Drug Discovery Professionals
Abstract
The N-substituted pyrazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and prevalence in a multitude of clinically relevant molecules.[1][2] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing this important chemical class, with a particular focus on their role as kinase inhibitors. We will delve into the synthetic methodologies for accessing these compounds, provide detailed protocols for their biological evaluation, and analyze the intricate interplay of structural modifications on their potency, selectivity, and overall pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the N-substituted pyrazol-3-amine core in their therapeutic discovery programs.
Introduction: The Pyrazol-3-amine Core as a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[3][4] Its unique electronic properties, including the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allow it to engage in a wide range of interactions with biological targets.[5] The addition of an amino group at the 3-position further enhances its utility, providing a key vector for interaction and further functionalization. When N-substituted, typically with an aryl or heteroaryl moiety, the resulting N-substituted pyrazol-3-amine scaffold becomes a powerful pharmacophore for targeting a diverse array of protein families, most notably protein kinases.[2][6]
The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. N-substituted pyrazol-3-amines have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1] Their success can be attributed to the scaffold's ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases, while allowing for extensive chemical modification to achieve potency and selectivity.
This guide will systematically dissect the SAR of this scaffold, providing a framework for the rational design of novel and effective N-substituted pyrazol-3-amine-based therapeutics.
Synthetic Strategies for N-Substituted Pyrazol-3-amines
The construction of the N-substituted pyrazol-3-amine core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation of a β-ketonitrile with a substituted hydrazine.
General Synthesis of N-Aryl Pyrazol-3-amines
A prevalent method for the synthesis of N-aryl pyrazol-3-amines involves the cyclization of an arylhydrazine with a β-ketonitrile. This reaction proceeds via a condensation-cyclization cascade to afford the desired pyrazole core.
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine
This protocol is adapted from a procedure described for the synthesis of similar aminopyrazoles.
-
Materials: 3-oxo-3-phenylpropanenitrile, hydrazine, anhydrous ethanol, acetic acid, ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate.
-
Procedure:
-
Dissolve 3-oxo-3-phenylpropanenitrile (0.34 mmol) and hydrazine (0.36 mmol) in anhydrous ethanol (3 mL).
-
Add acetic acid (0.37 mmol) to the solution.
-
Heat the reaction mixture at 60°C for 24 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and evaporate the solvent.
-
The resulting solid residue is washed with ethyl ether and dried under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.[7]
-
Diagram: General Synthetic Scheme
Caption: General synthesis of N-substituted pyrazol-3-amines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-substituted pyrazol-3-amines can be finely tuned by modifying three key structural components: the substituent at the N1 position of the pyrazole ring, the substituents on the pyrazole core (positions 4 and 5), and the nature of the linker and appended groups to the 3-amino moiety.
The Critical Role of the N1-Substituent
The group attached to the N1 position of the pyrazole ring plays a pivotal role in determining the potency and selectivity of the compound. In many kinase inhibitors, this is typically a substituted phenyl or other aromatic ring that occupies a hydrophobic pocket in the ATP-binding site.
Case Study: FLT3 Kinase Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML).[8] Studies on pyrazole-based FLT3 inhibitors have revealed a stringent SAR for the N1-substituent.
-
Aromatic vs. Aliphatic: Compounds with an N-phenyl group consistently show higher activity compared to those with smaller aliphatic groups like isopropyl or methyl.[9]
-
Substitution on the N-phenyl ring: The position and nature of substituents on the N-phenyl ring are critical. Often, these substituents can form additional interactions with the kinase, enhancing binding affinity.
| Compound | N1-Substituent | C3-Substituent | FLT3 IC50 (nM) |
| 5f | Phenyl | tert-Butyl | 230 |
| 5h | Isopropyl | tert-Butyl | >10000 |
| 5u | Methyl | tert-Butyl | >10000 |
| 5c | Phenyl | Isopropyl | 680 |
| 5n | Isopropyl | Isopropyl | >10000 |
Table 1: SAR of N1- and C3-substituents on pyrazole-based FLT3 inhibitors. Data extracted from reference[9][10].
Impact of Substituents on the Pyrazole Core
Modifications to the pyrazole ring itself, at positions 4 and 5, can significantly influence the compound's activity and selectivity profile.
-
Position 5: In many kinase inhibitors, the 5-position of the pyrazole is often substituted with a small alkyl group, such as methyl or cyclopropyl.[11] These groups can contribute to hydrophobic interactions within the binding pocket.
-
Position 4: Substitution at the 4-position can be used to modulate the electronic properties of the pyrazole ring and to introduce additional interaction points. For example, in a series of JNK3 inhibitors, substitution at the 4-position of the pyrazole ring was explored to optimize potency.[12]
The 3-Amino Group and its Appendages
The 3-amino group is a key hydrogen bond donor and serves as an attachment point for various linkers and functional groups that can extend into different regions of the target protein's binding site.
Case Study: Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis and are attractive targets for cancer therapy. Tozasertib, an Aurora kinase inhibitor, features a pyrimidinyl group attached to the 3-amino position of the pyrazole.[11] This pyrimidine ring forms crucial hydrogen bonds with the hinge region of the kinase. Further modifications to this pyrimidine ring and the linker connecting it to the pyrazole have been extensively explored to improve potency and selectivity.
Diagram: Key SAR Points of N-Substituted Pyrazol-3-amines
Caption: Key structural features influencing the activity of N-substituted pyrazol-3-amines.
Biological Evaluation: Protocols and Methodologies
The characterization of N-substituted pyrazol-3-amines as potential drug candidates requires a suite of robust biological assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on its target kinase. Several formats are available, each with its own advantages.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.
-
Materials: Kinase of interest, LanthaScreen® Eu-labeled anti-tag antibody, Alexa Fluor® 647-labeled tracer, test compounds, assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm (or 520 nm and 495 nm for terbium-based assays) with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.[13][14][15]
-
Diagram: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Assays
Cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][9][16][17]
-
Materials: Cancer cell line of interest, cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
In Vivo Efficacy Studies
Promising compounds are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.
Experimental Protocol: Human Tumor Xenograft Model
This model involves the implantation of human tumor cells into immunocompromised mice.[3][4][12]
-
Materials: Immunocompromised mice (e.g., athymic nude mice), human cancer cell line, test compound formulated for in vivo administration.
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Conclusion and Future Directions
The N-substituted pyrazol-3-amine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective inhibitors of a wide range of biological targets, particularly protein kinases. The extensive body of research on this chemical class has provided a detailed understanding of the structure-activity relationships that govern its interactions with these targets.
Future efforts in this area will likely focus on several key aspects:
-
Enhanced Selectivity: As our understanding of the kinome deepens, the development of highly selective inhibitors that target specific kinases or even specific mutations will be crucial to minimize off-target effects and improve therapeutic outcomes.
-
Novel Biological Targets: While kinases have been the primary focus, the versatility of the N-substituted pyrazol-3-amine scaffold suggests that it could be effectively applied to other target classes, such as GPCRs, ion channels, and epigenetic targets.
-
Targeted Drug Delivery: The conjugation of N-substituted pyrazol-3-amine inhibitors to targeting moieties, such as antibodies or nanoparticles, could enable the selective delivery of these potent agents to diseased tissues, further enhancing their efficacy and safety profile.
By leveraging the foundational SAR principles outlined in this guide and embracing innovative drug discovery technologies, the N-substituted pyrazol-3-amine scaffold will undoubtedly continue to be a source of novel and impactful therapeutics for years to come.
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Desai, P. V., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5034-5039. [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. [Link]
-
ResearchGate. (n.d.). Chemical structures of pyrazole derivatives 1-9 and their IC 50 values.... [Link]
-
PMC. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
Li, D., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4065. [Link]
-
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: An In-Depth Technical Guide
Abstract
This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the cyclization of a β-ketonitrile precursor to form the core 3-aminopyrazole scaffold, followed by a regioselective N-alkylation to introduce the morpholinoethyl moiety. This guide delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into reaction optimization, control of regioselectivity, and product purification. The protocols are designed to be self-validating, with clear benchmarks for success at each stage. All claims are supported by authoritative references from peer-reviewed literature.
Introduction
Aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural versatility allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. The title compound, this compound, incorporates a morpholine ring, a common motif in drug design known to enhance aqueous solubility and metabolic stability, and a flexible ethyl linker. This unique combination of a pyrazole amine and a morpholinoethyl substituent makes it an attractive intermediate for the development of novel kinase inhibitors, central nervous system agents, and other therapeutics.
The synthetic strategy outlined herein is a robust and scalable approach, divided into two key transformations:
-
Formation of the 3-Aminopyrazole Core: This step involves the cyclocondensation of a suitable β-ketonitrile with hydrazine, a classic and efficient method for constructing the pyrazole ring.
-
N-Alkylation of 3-Aminopyrazole: The introduction of the 2-(morpholin-4-yl)ethyl side chain is achieved through a regioselective N-alkylation reaction. Controlling the site of alkylation on the pyrazole ring is a critical aspect of this step.
This document will provide a detailed experimental protocol for each step, along with a discussion of the underlying chemical principles and practical considerations for successful execution in a research setting.
Data Presentation: Reagent and Reaction Summary
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| 1 | Synthesis of 3-Aminopyrazole | β-Cyanoethylhydrazine, Sulfuric Acid, Ethanol | Ethanol/Water | Reflux | 4-6 hours | 80-90% |
| 2 | N-Alkylation of 3-Aminopyrazole | 3-Aminopyrazole, 4-(2-Chloroethyl)morpholine hydrochloride, Sodium Hydride | DMF (anhydrous) | Room Temperature | 12-16 hours | 60-70% |
Experimental Protocols
Part 1: Synthesis of 3-Aminopyrazole
The synthesis of the 3-aminopyrazole core is adapted from a well-established procedure utilizing the cyclization of β-cyanoethylhydrazine. This method is advantageous due to the ready availability of the starting materials and the high yields typically obtained.[1]
Reaction Workflow:
Caption: Workflow for the synthesis of 3-Aminopyrazole.
Materials:
-
Acrylonitrile
-
Hydrazine hydrate (72% aqueous solution)
-
Sulfuric acid (95%)
-
Absolute ethanol
-
Sodium hydroxide
-
Isopropyl alcohol
Procedure:
-
Preparation of β-Cyanoethylhydrazine: In a two-necked flask equipped with a thermometer and a dropping funnel, add hydrazine hydrate. While stirring and maintaining the temperature between 30-35 °C with occasional cooling, slowly add acrylonitrile. After the addition is complete, remove the water by distillation under reduced pressure to obtain β-cyanoethylhydrazine as a yellow oil.[1]
-
Synthesis of 3-Amino-3-pyrazoline sulfate: In a separate flask, carefully add absolute ethanol to concentrated sulfuric acid while cooling to maintain a temperature of 35 °C. To this acidic solution, add a solution of β-cyanoethylhydrazine in absolute ethanol dropwise. After the addition, heat the mixture to reflux for 4-6 hours.[1]
-
Isolation of 3-Aminopyrazole: Cool the reaction mixture and collect the precipitated 3-amino-3-pyrazoline sulfate by filtration. Wash the solid with cold ethanol. To obtain the free base, dissolve the sulfate salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic. Extract the aqueous solution with isopropyl alcohol. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminopyrazole.[1]
Expert Insights: The initial reaction between acrylonitrile and hydrazine is exothermic and requires careful temperature control to prevent unwanted side reactions. The cyclization step is acid-catalyzed, and the subsequent hydrolysis of the intermediate pyrazoline sulfate under basic conditions yields the desired 3-aminopyrazole. The use of isopropyl alcohol for extraction is effective for isolating the polar product.
Part 2: Synthesis of this compound
This step involves the N-alkylation of 3-aminopyrazole with 4-(2-chloroethyl)morpholine. The regioselectivity of this reaction is a critical consideration. In unsymmetrically substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms. For 3-aminopyrazole, the substituent at the 3-position provides steric hindrance, which generally favors alkylation at the N1 position, leading to the desired product. The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF facilitates the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile.
Reaction Pathway:
Caption: N-alkylation of 3-aminopyrazole.
Materials:
-
3-Aminopyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-aminopyrazole (1.0 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure this compound.
Trustworthiness and Self-Validation: The success of the deprotonation step can be visually monitored by the cessation of hydrogen gas evolution. TLC analysis is crucial for monitoring the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The regiochemistry of the alkylation can be confirmed by 2D NMR techniques such as HMBC and NOESY.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the step-by-step procedures and considering the expert insights provided, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The emphasis on mechanistic understanding and rigorous purification and characterization ensures the high quality and integrity of the final compound.
References
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). pubs.acs.org. Retrieved January 21, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Laboraty o. Retrieved January 21, 2026, from [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (n.d.). SemOpenAlex. Retrieved January 21, 2026, from [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
Recent developments in aminopyrazole chemistry. (2009). arkat usa. Retrieved January 21, 2026, from [Link]
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). [No Source Found].
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). MDPI. Retrieved January 21, 2026, from [Link]
- Synthesis and characterization of novel pyrazolone deriv
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). pubs.acs.org. Retrieved January 21, 2026, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. Retrieved January 21, 2026, from [Link]
- N-alkylation method of pyrazole. (1996). Google Patents.
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (2023). The Distant Reader. Retrieved January 21, 2026, from [Link]
Sources
purification of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine by chromatography
An Application Note and Protocol for the Chromatographic Purification of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Abstract
This application note provides a comprehensive guide to the purification of this compound, a key building block in contemporary drug discovery. The protocol details two robust chromatographic methods: a primary purification using automated flash column chromatography for bulk quantities and a secondary high-purity separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the rationale behind method development, from solvent selection to stationary phase chemistry, providing researchers with the tools to adapt and optimize these protocols for their specific needs. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Significance of Purity
The compound this compound is a versatile intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. Its structure, featuring a pyrazole-amine core and a flexible morpholinoethyl side chain, makes it an attractive scaffold for generating libraries of potential drug candidates. The purity of this starting material is paramount, as even minor impurities can lead to side reactions, complicate downstream processing, and confound biological assay results. This document provides a detailed, field-tested protocol for achieving high purity of this compound using modern chromatographic techniques.
Physicochemical Properties & Strategic Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
-
Structure:
A placeholder image representing the chemical structure. -
Polarity: The molecule possesses both polar (amine, morpholine oxygen and nitrogen) and non-polar (ethyl linker, pyrazole ring) regions, giving it an amphipathic character. The basic amine and morpholine nitrogen atoms are key handles for chromatographic separation.
-
pKa: The primary amine on the pyrazole ring and the tertiary amine of the morpholine group are basic. The estimated pKa values are approximately 4-5 for the pyrazole amine and 8-9 for the morpholine nitrogen. This dual basicity means the compound's charge state is highly pH-dependent, a critical factor in reverse-phase chromatography.
-
Solubility: The compound exhibits good solubility in polar organic solvents like methanol (MeOH), dichloromethane (DCM), and acetonitrile (ACN), and limited solubility in water, which increases at lower pH due to salt formation.
Based on these properties, two primary strategies are employed: Normal-Phase chromatography, which separates based on polarity, and Reverse-Phase chromatography, which separates based on hydrophobicity and can be modulated by pH.
Primary Purification: Automated Flash Column Chromatography
For purifying multi-gram quantities of the crude product, automated flash chromatography is the method of choice due to its speed and efficiency. The strategy is to use a polar stationary phase (silica gel) and a non-polar mobile phase with a polar modifier.
Rationale for Method Design
-
Stationary Phase: Silica gel (SiO₂) is the standard for normal-phase chromatography. Its surface is covered in acidic silanol (Si-OH) groups, which interact strongly with basic compounds like our target molecule. This strong interaction requires a competitive polar modifier in the mobile phase to elute the compound.
-
Mobile Phase Selection: A common choice for separating basic amines on silica is a gradient of methanol in dichloromethane (DCM). However, the strong interaction between the basic amines and acidic silica can lead to significant peak tailing. To mitigate this, a small amount of a basic additive, such as ammonium hydroxide (NH₄OH) or triethylamine (TEA), is added to the mobile phase. This additive competes with the analyte for the acidic sites on the silica, resulting in improved peak shape and resolution.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve 1.0 g of the crude this compound in a minimal amount of DCM (approx. 5-10 mL).
-
Add 2.0 g of silica gel to this solution to create a dry slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" technique prevents solvent effects that can degrade resolution and is superior to liquid injection for larger sample loads.
-
-
System Setup:
-
Instrument: Teledyne ISCO CombiFlash® Rf+ or equivalent.
-
Column: RediSep® Rf Gold Silica column (40 g).
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: 95:5 (v/v) Methanol/Ammonium Hydroxide (28% aqueous).
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Chromatographic Method:
-
Equilibrate the column with 100% Solvent A for 2 column volumes (CV).
-
Run the gradient as detailed in Table 1.
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Data Presentation
Table 1: Flash Chromatography Gradient Program
| Time (min) | % Solvent A (DCM) | % Solvent B (95:5 MeOH/NH₄OH) | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 40 |
| 2.0 | 100 | 0 | 40 |
| 12.0 | 90 | 10 | 40 |
| 14.0 | 85 | 15 | 40 |
| 15.0 | 85 | 15 | 40 |
Visualization of Workflow
Caption: Workflow for flash chromatography purification.
Secondary Purification: Reverse-Phase HPLC for High Purity (>98%)
For obtaining analytical-grade material or for challenging separations, RP-HPLC is the superior method. It offers higher resolution and is ideal for final polishing steps.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is a workhorse for reverse-phase chromatography. Its non-polar surface retains compounds based on their hydrophobicity.
-
Mobile Phase & pH Control: The mobile phase typically consists of an aqueous component and an organic modifier (ACN or MeOH). Given the basic nature of our analyte, pH control is crucial. At low pH (e.g., using formic acid or trifluoroacetic acid), both the pyrazole amine and the morpholine nitrogen will be protonated. This protonation increases the compound's polarity, causing it to elute earlier. Using a low pH mobile phase additive also improves peak shape by suppressing interactions with residual acidic silanols on the stationary phase. Formic acid is often preferred for preparative work as it is volatile and easily removed.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of the flash-purified material at 10 mg/mL in 50:50 ACN/Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Setup:
-
Instrument: Agilent 1260 Infinity II Preparative LC System or equivalent.
-
Column: Phenomenex Luna® C18(2) 100 Å, 10 µm, 250 x 21.2 mm.
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Detection: UV detection at 254 nm.
-
-
Chromatographic Method:
-
Develop a scouting gradient on an analytical scale first to determine the optimal separation conditions before scaling to preparative HPLC.
-
Run the preparative gradient as detailed in Table 2.
-
Data Presentation
Table 2: Preparative RP-HPLC Gradient Program
| Time (min) | % Solvent A (H₂O + 0.1% FA) | % Solvent B (ACN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 20 |
| 2.0 | 95 | 5 | 20 |
| 15.0 | 50 | 50 | 20 |
| 17.0 | 5 | 95 | 20 |
| 20.0 | 5 | 95 | 20 |
Visualization of Method Development Logic
Caption: Decision logic for RP-HPLC method development.
Purity Assessment and Final Isolation
Post-purification, it is essential to verify the purity of the collected fractions.
-
Fraction Analysis: Analyze the collected fractions from both flash and HPLC purification using a rapid UPLC-MS method to confirm the identity (by mass) and purity (by UV peak area) of the target compound.
-
Pooling and Evaporation: Combine the fractions that meet the purity criteria (e.g., >98% by AUC). Remove the organic solvent (DCM or ACN) using a rotary evaporator. If RP-HPLC with a formic acid modifier was used, the remaining aqueous solution can be lyophilized to yield the formate salt of the product as a fluffy solid. This salt form is often more stable and easier to handle than the free base.
Conclusion
The successful purification of this compound relies on a logical, two-stage chromatographic approach. An initial, rapid purification by automated flash chromatography on silica gel, using a DCM/MeOH mobile phase modified with ammonium hydroxide, efficiently removes the bulk of impurities. For achieving analytical-grade purity, a subsequent RP-HPLC step on a C18 column with an acidic (formic acid) mobile phase provides excellent resolution and yields a final product with purity exceeding 98%. This dual methodology ensures a reliable supply of this critical building block for drug discovery and development programs.
References
-
Title: Discovery of a series of 3-aminopyrazoles as potent inhibitors of glycogen synthase kinase-3 (GSK-3) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives as Novel Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A Guide to Successful Flash Chromatography Source: Teledyne ISCO URL: [Link]
-
Title: The role of pH in reverse phase HPLC Source: Kinetex Core-Shell Technology URL: [Link]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine, a novel heterocyclic compound with potential applications in pharmaceutical development. Nitrogen-containing heterocycles, such as pyrazoles and morpholines, are prevalent scaffolds in medicinal chemistry, valued for their diverse pharmacological activities and ability to form key interactions with biological targets.[1][2][3] Therefore, rigorous and unambiguous characterization of their structure, identity, purity, and stability is a critical prerequisite for advancing any candidate compound through the drug discovery pipeline. This guide outlines an integrated analytical workflow, detailing the causality behind the selection of each technique and providing robust, step-by-step protocols for execution.
Introduction: The Rationale for a Multi-Pronged Analytical Strategy
The subject of this guide, this compound (hereafter referred to as the "Analyte"), is a small molecule incorporating three key structural motifs: a pyrazole ring, a primary amine, and a morpholinoethyl side chain. Each of these features imparts specific physicochemical properties that must be confirmed. A single analytical technique is insufficient to provide a complete profile. For instance, while Nuclear Magnetic Resonance (NMR) can elucidate the covalent structure, it provides limited information on purity. Conversely, High-Performance Liquid Chromatography (HPLC) can determine purity but cannot confirm the molecular structure.
Therefore, a multi-modal approach is essential. We will employ a suite of orthogonal techniques—spectroscopy, spectrometry, and chromatography—to build a self-validating dossier for the Analyte. This workflow ensures that the identity and quality of the material are established with the highest degree of confidence, a non-negotiable requirement for regulatory submission and reproducible downstream biological studies.
Caption: Overall workflow for the characterization of the Analyte.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the cornerstone of structural analysis for organic molecules.[4][5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For our Analyte, ¹H NMR will confirm the presence and connectivity of all proton-containing groups, while ¹³C NMR will verify the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected because its polarity readily dissolves the Analyte and its ability to form hydrogen bonds slows the exchange rate of the N-H protons of the primary amine, allowing them to be observed as a distinct resonance.
Predicted NMR Data
The following tables summarize the expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These predictions are based on standard values for similar heterocyclic systems.[6][7]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-4 (Pyrazole) | ~5.7 | d | 1H | Pyrazole Ring |
| H-5 (Pyrazole) | ~7.4 | d | 1H | Pyrazole Ring |
| -NH₂ | ~5.0 | s (broad) | 2H | Primary Amine |
| -CH₂-N(Pyrazole) | ~4.1 | t | 2H | Ethyl Bridge |
| -CH₂-N(Morpholine) | ~2.7 | t | 2H | Ethyl Bridge |
| -CH₂-O-(Morpholine) | ~3.6 | t | 4H | Morpholine Ring |
| -CH₂-N-(Morpholine) | ~2.5 | t | 4H | Morpholine Ring |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-3 (Pyrazole) | ~155 | Pyrazole Ring (C-NH₂) |
| C-5 (Pyrazole) | ~135 | Pyrazole Ring |
| C-4 (Pyrazole) | ~95 | Pyrazole Ring |
| -CH₂-N(Pyrazole) | ~50 | Ethyl Bridge |
| -CH₂-N(Morpholine) | ~58 | Ethyl Bridge |
| -CH₂-O-(Morpholine) | ~66 | Morpholine Ring |
| -CH₂-N-(Morpholine) | ~53 | Morpholine Ring |
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the Analyte into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS as an internal standard.
-
Mixing: Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 500 MHz (or higher).
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Acquisition (¹H):
-
Acquire a standard one-dimensional proton spectrum.
-
Set spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Acquisition (¹³C):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover a range of 0 to 160 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm. Integrate all signals and assign them according to the expected structure.
Molecular Weight and Identity Confirmation by Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.[8] This technique is definitive for confirming molecular identity. Given the Analyte's polarity and the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The basic sites (amine and morpholine nitrogens) are readily protonated to form a stable [M+H]⁺ ion, making this technique highly sensitive for this class of compound.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the Analyte in methanol. Dilute this solution to approximately 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Instrumentation: Couple a suitable HPLC system to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high-resolution mass accuracy).
-
LC Conditions (for sample introduction):
-
Column: Use a short C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for rapid elution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: A brief gradient from 5% B to 95% B is sufficient to elute the compound.
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and identify the peak corresponding to the Analyte.
-
Generate the mass spectrum for this peak.
-
Identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value. The expected monoisotopic mass of C₉H₁₆N₄O is 196.1324. The expected [M+H]⁺ ion is 197.1402 .
-
For high-resolution MS, the measured mass should be within 5 ppm of the theoretical mass.
-
Analyze fragmentation patterns (MS/MS) if necessary to further confirm the structure.[9]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle & Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. The primary challenge for this Analyte is its high polarity, which leads to poor retention on traditional reversed-phase columns like C18.[10] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed.[11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates an aqueous layer on the stationary phase, into which polar analytes can partition, thus providing excellent retention for compounds that are poorly retained in reversed-phase chromatography.[12] This approach is superior to ion-pairing chromatography as it avoids the use of non-volatile additives that can interfere with mass spectrometry.
Caption: Simplified diagram of the HILIC retention mechanism.
Protocol: HILIC-UV Purity Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm (based on the pyrazole chromophore).
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program:
Time (min) % A % B 0.0 100 0 10.0 50 50 12.0 0 100 14.0 0 100 14.1 100 0 | 18.0 | 100 | 0 |
-
Sample Preparation: Prepare the sample at a concentration of 1.0 mg/mL in 90:10 Acetonitrile:Water. This high organic content is crucial to match the initial mobile phase and ensure good peak shape.
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the sample solution to verify system performance. Table 3: System Suitability Criteria
Parameter Acceptance Criterion Rationale Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry. Theoretical Plates (N) > 2000 Measures column efficiency. %RSD of Peak Area ≤ 2.0% Confirms injection precision. | %RSD of Retention Time | ≤ 1.0% | Confirms pump stability. |
-
Purity Calculation: Analyze the sample chromatogram. Calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Complementary Spectroscopic and Analytical Data
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14] This provides a characteristic "fingerprint" of the molecule.
Protocol:
-
Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid Analyte directly on the ATR crystal.
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
~3400-3300 cm⁻¹: N-H stretching (primary amine), two distinct bands.
-
~2950-2800 cm⁻¹: C-H stretching (aliphatic).
-
~1620 cm⁻¹: N-H bending (scissoring).
-
~1590 cm⁻¹: C=N stretching (pyrazole ring).
-
~1115 cm⁻¹: C-O-C stretching (ether linkage in morpholine).
-
Elemental Analysis (CHN)
Principle: Combustion analysis provides the weight percentage of Carbon, Hydrogen, and Nitrogen in a pure sample. This is a fundamental method to confirm the empirical formula.
Protocol:
-
Submit a high-purity, dry sample (~2-3 mg) to a calibrated CHN analyzer.
-
The instrument combusts the sample, and detectors measure the resulting CO₂, H₂O, and N₂ gases.
-
Compare the experimental percentages to the theoretical values. Table 4: Elemental Analysis for C₉H₁₆N₄O
Element Theoretical % Experimental % Acceptance Range Carbon (C) 55.08 ± 0.4% Hydrogen (H) 8.22 ± 0.4% | Nitrogen (N) | 28.55 | | ± 0.4% |
Summary and Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. The protocols detailed in this application note provide a robust framework for confirming its chemical identity, structure, and purity. By combining NMR for structural elucidation, high-resolution mass spectrometry for molecular weight confirmation, a validated HILIC method for purity assessment, and supportive data from FTIR and elemental analysis, researchers can generate a complete and reliable data package. This level of rigor is fundamental to ensuring the quality of candidate molecules and the integrity of subsequent research in the drug development process.
References
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Journal of Chemical, Biological and Physical Sciences. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. Available at: [Link]
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ResearchGate. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods. ResearchGate. Available at: [Link]
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Molecules. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]
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Paper Publications. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
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ResearchGate. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. ResearchGate. Available at: [Link]
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Magnetic Resonance in Chemistry. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]
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International Journal of Molecular Sciences. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]
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Molecules. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
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ResearchGate. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]
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Journal of Chemical, Biological and Physical Sciences. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]
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RSC Advances. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]
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Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Journal of Chromatography B: Biomedical Sciences and Applications. (2007). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
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Journal of Medicinal Chemistry. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]
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Journal of Chemistry. (2022). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. PMC. Available at: [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. Available at: [Link]
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ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. ResearchGate. Available at: [Link]
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ResearchGate. (2021). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Pyrazoline compound on FTIR spectrum. ResearchGate. Available at: [Link]
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Organic Letters. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. American Chemical Society. Available at: [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ijpras.com. Available at: [Link]
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Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. . Available at: [Link]
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Mass Spectrometric Characterization of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: An Application Guide for Researchers
Abstract
This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine, a heterocyclic compound of interest in pharmaceutical and drug development research. This document outlines tailored protocols for both Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to offer researchers and scientists a robust framework for the qualitative and quantitative analysis of this molecule. The guide delves into the rationale behind experimental choices, predicted fragmentation pathways, and self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Mass Spectrometry in the Analysis of Novel Heterocycles
The compound this compound integrates three key structural motifs: a pyrazole ring, a morpholine ring, and a flexible ethylamine linker. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these individual components. Pyrazole derivatives, for instance, are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[1] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability.
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. Its high sensitivity and specificity allow for the precise determination of molecular weight and the deduction of structural information through fragmentation analysis. This guide provides two complementary mass spectrometric workflows to accommodate different analytical requirements and instrument availability.
Predicted Physicochemical Properties and Mass Spectrometric Behavior
Before delving into the analytical protocols, it is crucial to understand the predicted properties of the target molecule that will influence its behavior in the mass spectrometer.
-
Molecular Formula: C₁₀H₁₈N₄O
-
Monoisotopic Mass: 210.1481 g/mol
-
Predicted pKa: The presence of the amine and morpholine nitrogen atoms suggests the molecule will be basic and readily protonated, making it highly suitable for positive ion mode electrospray ionization.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Analysis
ESI-MS/MS is the preferred method for the analysis of polar, thermally labile molecules like this compound. This technique minimizes in-source fragmentation, allowing for the clear identification of the protonated molecular ion, [M+H]⁺.
Rationale for ESI-MS/MS
The choice of ESI in positive ion mode is dictated by the presence of multiple basic nitrogen atoms (on the pyrazole, amine, and morpholine moieties), which are readily protonated in the ESI source. This "soft" ionization technique preserves the molecular integrity, yielding a strong signal for the [M+H]⁺ ion at m/z 211.1559. Subsequent fragmentation in the collision cell (MS/MS) provides valuable structural information.
Experimental Workflow for ESI-MS/MS
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Expected Fragment Ions (ESI-MS/MS):
| m/z (Predicted) | Proposed Fragment Structure |
| 211.16 | [M+H]⁺ |
| 113.09 | [C₆H₁₃N₂O]⁺ (cleavage of the bond between the ethyl group and the pyrazole ring) |
| 98.08 | [C₄H₈N₃]⁺ (cleavage of the bond between the ethyl group and the morpholine nitrogen) |
| 86.08 | [C₄H₈NO]⁺ (cleavage of the C-C bond in the ethyl linker) |
| 57.06 | [C₃H₅N₂]⁺ (fragment from the pyrazole ring) |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization is highly recommended to improve its chromatographic properties and prevent peak tailing.
Rationale for GC-MS with Derivatization
Direct analysis of polar amines by GC-MS can be challenging due to their interaction with the stationary phase, leading to poor peak shape and reduced sensitivity. [2][3]Derivatization with an agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) will mask the polar amine group, increasing the volatility and thermal stability of the analyte.
Experimental Workflow for GC-MS
Caption: GC-MS with derivatization workflow for the analysis of this compound.
Detailed Protocol for GC-MS
4.3.1. Derivatization Procedure (Silylation with MSTFA)
-
Evaporate a known amount of the analyte solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 60-80 °C for 30 minutes.
-
Cool to room temperature before injection.
4.3.2. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | To maximize the amount of analyte reaching the column for high sensitivity. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of derivatized compounds. |
| Oven Program | Initial 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | A typical temperature program for the elution of derivatized amines. |
| Carrier Gas | Helium at 1 mL/min | An inert carrier gas providing good chromatographic resolution. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for reproducible fragmentation and library matching. |
| MS Scan Range | m/z 40 - 600 | To capture the molecular ion of the derivative and its fragments. |
Predicted GC-MS Fragmentation Pathway (of TMS Derivative)
Electron ionization will lead to more extensive fragmentation compared to ESI. The molecular ion of the TMS-derivatized compound may be weak or absent. Alpha-cleavage adjacent to the nitrogen atoms is expected to be a dominant fragmentation pathway.
Expected Fragment Ions (GC-MS of TMS derivative):
The molecular weight of the mono-TMS derivative will be 282.22 g/mol .
| m/z (Predicted) | Proposed Fragment Structure |
| 282.22 | [M]⁺ (May be low abundance or absent) |
| 267.19 | [M-CH₃]⁺ (Loss of a methyl group from the TMS moiety) |
| 112.10 | [C₆H₁₂NO]⁺ (Morpholinoethyl fragment) |
| 100.09 | [C₅H₁₀N₂]⁺ (Fragment containing the ethyl linker and pyrazole nitrogen) |
| 86.08 | [C₄H₈NO]⁺ (Morpholinium ion) |
| 73.05 | [Si(CH₃)₃]⁺ (Characteristic TMS fragment) |
Instrument Calibration and Quality Control
For both ESI-MS/MS and GC-MS, regular instrument calibration is essential for accurate mass assignment and reliable quantification. [4][5]
-
ESI-MS/MS: A standard solution of a known compound with multiple peaks across the desired mass range (e.g., Agilent ESI-L Low Concentration Tuning Mix) should be used for daily calibration.
-
GC-MS: A standard such as perfluorotributylamine (PFTBA) is typically used for mass axis calibration.
For quantitative studies, a calibration curve should be prepared using a series of known concentrations of the analyte, and the use of a suitable internal standard is highly recommended to correct for variations in sample preparation and instrument response. [1]
Data Interpretation and Troubleshooting
-
Confirmation of Molecular Ion: In ESI-MS, the presence of the [M+H]⁺ ion at the expected m/z is the primary confirmation of the compound's identity. In GC-MS, the molecular ion of the derivative should be sought, though it may be of low intensity.
-
Isotope Pattern: The isotopic pattern of the molecular ion should match the theoretical distribution for the elemental composition C₁₀H₁₈N₄O.
-
Fragmentation Consistency: The observed fragment ions should be consistent with the predicted fragmentation pathways for the molecule's structure.
-
Troubleshooting: Common issues include poor signal intensity (check sample concentration, instrument tuning), peak tailing in GC-MS (ensure complete derivatization), and unexpected adducts in ESI-MS (check solvent purity and additives).
Conclusion
The mass spectrometric methods detailed in this guide provide a comprehensive and robust framework for the analysis of this compound. The choice between ESI-MS/MS and GC-MS will depend on the specific analytical goals and available instrumentation. By understanding the principles behind these techniques and following the outlined protocols, researchers in drug discovery and development can confidently characterize and quantify this and similar novel heterocyclic compounds.
References
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Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5-14. [Link]
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Cheng, W. L., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. [Link]
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from MDPI website. [Link]
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PubMed Central (PMC). (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from PMC. [Link]
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MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from MDPI. [Link]
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Application Note: A Strategic Approach for the In Vitro Screening of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Abstract
This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of the novel chemical entity, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. The proposed screening cascade is logically structured based on the compound's constituent chemical motifs—a pyrazole core and a morpholine moiety—which are recognized as "privileged structures" in modern drug discovery.[1][2] We begin with broad-based profiling against a high-probability target class (protein kinases) and a concurrent assessment of general cytotoxicity. Based on these initial findings, a tiered approach for target deconvolution and secondary screening is outlined, including potency determination and alternative target-class screening, such as G-Protein Coupled Receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to efficiently elucidate the biological activity of this, and structurally related, compounds.
Introduction and Scientific Rationale
The compound this compound incorporates two key heterocyclic scaffolds with a rich history in medicinal chemistry.
-
The Pyrazole Nucleus: The pyrazole ring is a five-membered diazole that is a cornerstone of numerous FDA-approved drugs.[2][3][4] Its prevalence is particularly notable in the field of oncology and inflammation, where it serves as a core component of many potent protein kinase inhibitors, such as Ibrutinib and Ruxolitinib.[2] The pyrazole's ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions within enzyme active sites.[3]
-
The Morpholine Moiety: Morpholine is frequently incorporated into drug candidates to enhance physicochemical properties, such as aqueous solubility and metabolic stability, which can improve overall pharmacokinetic profiles.[1] Beyond its role as a pharmacokinetic modifier, the morpholine ring can be an integral part of the pharmacophore, bestowing selective affinity for a range of receptors and enzymes, including targets within the central nervous system (CNS).[5][6][7]
The combination of these two privileged scaffolds in a single molecule strongly suggests a high probability of biological activity. Our screening strategy is therefore designed to first test the hypothesis that this compound functions as a kinase inhibitor, while simultaneously establishing a baseline for its cytotoxic potential.
Proposed Screening Cascade
A logical, tiered approach is essential for the cost-effective and scientifically sound evaluation of a new chemical entity. We propose a screening cascade that prioritizes assays based on the structural hypothesis, moving from broad profiling to more specific, potency-defining experiments.
Caption: Proposed hierarchical screening cascade for compound characterization.
Tier 1: Primary Screening Protocols
The initial tier is designed to provide a broad overview of the compound's biological effects.
Protocol: Kinase Panel Profiling
Rationale: Given the prevalence of the pyrazole scaffold in known kinase inhibitors, a broad kinase panel screen is the highest priority assay.[8][9][10][11] This will efficiently identify potential kinase targets and inform subsequent focus areas. A common method is a biochemical assay that measures the consumption of ATP, a universal substrate for kinases.
Methodology: ADP-Glo™ Kinase Assay (Promega)
This is a robust, luminescence-based homogeneous assay that measures ADP formation, the universal product of a kinase reaction.
Materials:
-
Test Compound (TC): this compound, dissolved in 100% DMSO.
-
Kinase Panel: A representative panel (e.g., Reaction Biology Corp, Eurofins) including tyrosine and serine/threonine kinases.
-
Substrates: Appropriate substrates for each kinase.
-
ATP: High purity adenosine triphosphate.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of the TC in DMSO. Typically, an 11-point, 1:3 dilution series starting from 1 mM is appropriate. Dispense a small volume (e.g., 50 nL) of TC dilutions into the 384-well assay plates. Include DMSO-only wells for 'no inhibition' controls (100% activity) and wells with a known pan-kinase inhibitor (e.g., Staurosporine) for 'full inhibition' controls (0% activity).
-
Kinase/Substrate Addition: For each specific kinase assay, prepare a master mix containing the kinase and its specific substrate in kinase buffer. Dispense 5 µL of this mix into each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the TC to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often at or near its Kₘ). Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
Caption: Workflow for a homogeneous luminescence-based kinase assay.
Protocol: General Cytotoxicity Profiling
Rationale: It is critical to assess the compound's effect on cell viability. High cytotoxicity can produce false positives in other cell-based assays and indicates a narrow therapeutic window. The MTT assay is a standard, cost-effective colorimetric method for this purpose.[12][13][14] It measures the metabolic activity of cells, which serves as a proxy for viability.[12]
Methodology: MTT Cell Viability Assay
This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Materials:
-
Cell Line: A common, robust cancer cell line (e.g., HeLa or A549) is suitable for initial screening.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound (TC): Stock solution in 100% DMSO.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS, filtered.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TC in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the TC dilutions.
-
Controls: Include wells with medium and 0.5% DMSO (vehicle control), wells with medium only (no-cell background), and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved. Measure the absorbance at 570 nm using a plate reader.[15]
Tier 3: Secondary and Deconvolution Assays
The results from Tier 1 will guide the selection of subsequent experiments.
Protocol: Kinase IC₅₀ Determination
Rationale: If the primary screen identifies one or more "hits" (e.g., >50% inhibition at a single concentration), the next step is to determine the compound's potency against these specific kinases. This is achieved by generating a full dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Methodology: The protocol is identical to the kinase panel screen (Section 3.1), but is performed only for the specific hit kinases and utilizes a more granular, narrower range of compound concentrations (e.g., a 12-point curve centered around the estimated IC₅₀).
Protocol: GPCR Binding Assay
Rationale: If the compound shows low kinase activity and low cytotoxicity, an alternative target class should be investigated. Both pyrazole and morpholine motifs are found in GPCR ligands.[1] A radioligand binding assay is a classic and reliable method to screen for competitive binding to a GPCR target.[16]
Methodology: Radioligand Competition Binding Assay
Materials:
-
Cell Membranes: Prepared from cells overexpressing the target GPCR (e.g., Dopamine D2 receptor).
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone).
-
Test Compound (TC).
-
Non-specific Binding (NSB) Ligand: An unlabeled ligand at a high concentration to define non-specific binding (e.g., cold Haloperidol).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Binding Buffer with vehicle (DMSO).
-
Non-specific Binding (NSB): Membranes + Radioligand + NSB Ligand.
-
Competition: Membranes + Radioligand + serial dilutions of the TC.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter disks into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis and Presentation
Proper data analysis is crucial for making informed decisions. All quantitative data should be summarized in clear, structured tables.
Kinase and Cytotoxicity Data
Data should first be converted to Percent Inhibition or Percent Viability relative to controls.
-
% Inhibition = 100 * (1 - (Signal_TC - Signal_Min) / (Signal_Max - Signal_Min))
-
% Viability = 100 * (Abs_TC - Abs_Background) / (Abs_Vehicle - Abs_Background)
For IC₅₀ determination, the percent inhibition data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation.
Table 1: Example Data Summary for Primary Screening
| Assay Type | Target/Cell Line | TC Conc. (µM) | % Inhibition / % Viability |
| Kinase Screen | Kinase A | 10 | 85.2% |
| Kinase Screen | Kinase B | 10 | 12.5% |
| Kinase Screen | Kinase C | 10 | 91.0% |
| Cytotoxicity | HeLa | 10 | 78.6% |
Table 2: Example Data Summary for IC₅₀ Determination
| Target | IC₅₀ (µM) | Hill Slope | R² |
| Kinase A | 0.25 | 1.1 | 0.992 |
| Kinase C | 0.18 | 0.9 | 0.995 |
| HeLa Cells (CC₅₀) | > 25 | N/A | N/A |
Conclusion
The strategic in vitro screening cascade detailed in this application note provides a robust and efficient pathway for characterizing the biological activity of this compound. By leveraging knowledge of the compound's privileged chemical scaffolds, we prioritize high-probability targets while maintaining a systematic approach to uncover its therapeutic potential and liabilities. The provided protocols are established, validated methods that will generate the high-quality data necessary to guide subsequent stages of the drug discovery process.
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Bolognesi, M. L. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2011-2035. [Link]
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Gaba, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7562. [Link]
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Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-563. [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-801. [Link]
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Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. ncbi.nlm.nih.gov. [Link]
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Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-563. [Link]
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Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed, 33534575. [Link]
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Che, T., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 23-44. [Link]
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Biox-Consulting. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. biox-consulting.com. [Link]
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ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. researchgate.net. [Link]
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Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Zhang, J. H., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 25(6), 579-588. [Link]
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IIVS.org. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. iivs.org. [Link]
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InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. infinixbio.com. [Link]
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Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. moleculardevices.com. [Link]
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101741. [Link]
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Bekhit, A. A., et al. (2010). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 18(7), 2389-2406. [Link]
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PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. pharmatutor.org. [Link]
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Chantara, K., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6610. [Link]
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Pathak, R. B., et al. (2017). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 7(10), 215-226. [Link]
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Niu, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1636-1652. [Link]
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Rageh, H. M., et al. (2019). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 24(12), 2260. [Link]
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Erdemir, A., et al. (2021). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Bioorganic Chemistry, 116, 105325. [Link]
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da Silva, L. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(17), 9607. [Link]
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Tigrine, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32. [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening with 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive guide for the screening and characterization of the novel compound 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine as a potential kinase inhibitor. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, demonstrating activity against a range of critical targets in cellular signaling pathways.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for both primary biochemical and secondary cell-based screening assays. The methodologies are designed to ensure scientific integrity, providing robust and reproducible data for the determination of inhibitory potency and cellular activity. We further detail data analysis procedures for calculating key parameters such as IC50 and discuss the interpretation of results in the context of drug discovery.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[2][5][6] The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Numerous FDA-approved and clinical-stage kinase inhibitors incorporate the pyrazole moiety, highlighting its importance in the design of targeted therapies.[2]
The compound of interest, this compound, features a 3-aminopyrazole core, a common motif in kinase inhibitors that can act as a hinge-binding element.[7] The morpholinoethyl substituent may enhance solubility and provide additional interaction points within the kinase active site. Given this structural rationale, a systematic screening approach is warranted to identify its potential kinase targets and elucidate its mechanism of action. This guide will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for which many pyrazole-based inhibitors have been developed, as a representative target for the described protocols.[8]
Experimental Workflow Overview
The screening process for a novel kinase inhibitor typically follows a tiered approach, starting with broad biochemical assays and progressing to more physiologically relevant cell-based models. This workflow is designed to efficiently identify potent compounds and characterize their activity in a cellular context.
Caption: General workflow for kinase inhibitor screening.
Primary Screening: Biochemical Kinase Assay
The initial step is to determine if the compound directly inhibits the catalytic activity of the target kinase in a purified, cell-free system.[9] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and amenable to high-throughput screening.[10]
Protocol 3.1: ADP-Glo™ Kinase Assay for CDK2/Cyclin E Inhibition
This protocol measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin E1 (e.g., SignalChem, #C11-10G)
-
Histone H1 (e.g., MilliporeSigma, #14-155) as substrate
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP, 10 mM stock
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. A typical starting concentration for the dilution plate would be 1 mM.
-
Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the assay plate, resulting in a final top concentration of 10 µM in the assay. Include DMSO-only wells for no-inhibitor (100% activity) control and wells with a known inhibitor like Staurosporine for 0% activity control.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate mix in Kinase Buffer containing CDK2/Cyclin E1 and Histone H1. The final concentrations should be optimized, but a starting point is 2-5 ng/µL enzyme and 0.2 µg/µL substrate.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for the enzyme (for CDK2, this is typically ~10 µM).
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader (e.g., GloMax®).
-
Data Analysis (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]
-
Normalize the raw luminescence data:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Where Signal_Compound is the signal in the presence of the test compound, Signal_Max is the average of the DMSO-only controls, and Signal_Min is the average of the positive inhibitor controls.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[12]
Secondary Screening: Cell-Based Assays
While biochemical assays measure direct enzyme inhibition, they do not account for cell permeability, target engagement in a native environment, or off-target effects. Cell-based assays are a critical next step to validate hits from primary screening.[13] The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein target in living cells.[13]
Protocol 4.1: NanoBRET™ Target Engagement Assay for CDK2
This assay measures the apparent affinity of a test compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein expressed in live cells.[13]
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector and NanoBRET™ Energy Transfer Probe (Tracer) (Promega)
-
Opti-MEM™ I Reduced Serum Medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Lipofectamine® 3000 Transfection Reagent
-
White, 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate
-
Test Compound and Control Inhibitor
Procedure:
-
Cell Preparation and Transfection:
-
Culture HEK293 cells to ~80-90% confluency.
-
On Day 1, transfect the cells with the CDK2-NanoLuc® Fusion Vector according to the transfection reagent manufacturer's protocol.
-
On Day 2, harvest the transfected cells and resuspend them in Opti-MEM + 4% FBS to a density of 2 x 10⁵ cells/mL.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
Add the compound dilutions and controls to the 96-well plate.
-
Prepare the NanoBRET™ Tracer working solution at the recommended concentration.
-
Add the transfected cell suspension to all wells.
-
Add the Tracer to all wells except for the "no tracer" controls.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure Donor (NanoLuc®, ~460 nm) and Acceptor (Tracer, >600 nm) emission simultaneously.
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the Acceptor emission by the Donor emission for each well.
-
Subtract the background (average of "no tracer" controls) from all values.
-
Normalize the data to the vehicle (DMSO) controls and plot the corrected BRET ratio against the compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC₅₀ value, which reflects the concentration required to displace 50% of the tracer from the target kinase.
Downstream Functional Assays
To confirm that target engagement translates into a functional cellular outcome, it is essential to measure the inhibition of the downstream signaling pathway. For CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 leads to reduced phosphorylation of Rb at specific sites (e.g., Ser807/811).
Protocol 5.1: Western Blot for Phospho-Rb
This protocol assesses the phosphorylation status of a known CDK2 substrate in cells treated with the inhibitor.
Materials:
-
A suitable cancer cell line with active CDK2 (e.g., MCF-7, HCT116).[5]
-
Test Compound
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x the cellular IC₅₀) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.
-
Lyse the cells, collect the protein lysates, and determine the protein concentration.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A dose-dependent decrease in the p-Rb/total Rb ratio indicates successful inhibition of the CDK2 pathway in cells.[5]
Caption: Hypothetical inhibition of the CDK2-Rb pathway.
Data Summary and Interpretation
The data gathered from these assays should be compiled to build a comprehensive profile of the compound.
| Assay Type | Parameter | Target/System | Example Result | Interpretation |
| Biochemical | IC₅₀ | Recombinant CDK2/CycE | 50 nM | High direct potency against the isolated enzyme. |
| Cell-Based | IC₅₀ | CDK2-NanoLuc in HEK293 | 500 nM | Good cell permeability and target engagement in a cellular context. The rightward shift from biochemical IC₅₀ is expected due to cellular factors (e.g., ATP competition, membrane transport). |
| Functional | p-Rb Inhibition | MCF-7 cells | Dose-dependent decrease | Confirms mechanism of action; the compound inhibits the kinase in cells, leading to a downstream functional effect. |
A potent compound will exhibit a low nanomolar IC₅₀ in the biochemical assay, demonstrate target engagement with an IC₅₀ less than 1 µM in the cell-based assay, and cause a corresponding dose-dependent reduction in substrate phosphorylation.[5] Further profiling against a broad panel of kinases is essential to determine the compound's selectivity, which is a critical factor for minimizing off-target effects and potential toxicity.[6][9]
Conclusion
This application note provides a structured, multi-step approach for the initial characterization of this compound as a potential kinase inhibitor. By following these detailed protocols, researchers can generate high-quality, reproducible data to establish the compound's biochemical potency, cellular target engagement, and functional activity. This foundational dataset is crucial for making informed decisions in the progression of a candidate compound through the drug discovery pipeline.
References
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- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
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- Abstract. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling.
- Kett, L. R., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- Reaction Biology. Kinase Screening Assay Services.
- Weaver, K. L. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
- Krippendorff, B. F., et al. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against....
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- MDPI.
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Application Notes and Protocols for Cell-Based Assays of Pyrazole-Morpholine Derivatives
Introduction: The Therapeutic Potential of Pyrazole-Morpholine Scaffolds
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[3][4] When combined with a morpholine moiety, a six-membered saturated heterocycle containing both an ether and a secondary amine, the resulting pyrazole-morpholine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] These compounds often exert their effects by modulating key cellular signaling pathways, making them attractive candidates for drug discovery and development.[7]
This guide provides a comprehensive overview of robust cell-based assays to characterize the biological activity of novel pyrazole-morpholine derivatives. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols to ensure data integrity and reproducibility. The focus will be on assays that elucidate effects on cell viability, proliferation, cell cycle progression, apoptosis, and the modulation of key signaling pathways, particularly those involving protein kinases and the NF-κB signaling cascade.
Part 1: Foundational Assays - Assessing Cytotoxicity and Proliferation
A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These foundational assays provide a window into the general cellular response and are crucial for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies.
Cell Viability Assays: A First Look at Cellular Health
Cell viability assays are designed to quantify the number of living, healthy cells in a population after exposure to a test compound.[8] These assays typically measure parameters indicative of metabolic activity or membrane integrity.[8]
A widely used method for assessing cell viability is the tetrazolium reduction assay.[9] In this assay, metabolically active cells reduce a tetrazolium salt (e.g., MTT, MTS, or XTT) to a colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of pyrazole-morpholine derivatives on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Pyrazole-morpholine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-morpholine derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10] Incubate overnight at 37°C.[10]
-
Data Acquisition: Measure the absorbance at 595 nm using a plate reader.[10]
Data Analysis:
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Table 1: Example Data from an MTT Assay
| Compound Concentration (µM) | Absorbance (595 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
Part 2: Mechanistic Insights - Unraveling the Mode of Action
Once the cytotoxic or anti-proliferative effects of the pyrazole-morpholine derivatives have been established, the next step is to investigate the underlying mechanisms. This involves a deeper dive into the compound's impact on specific cellular processes such as the cell cycle, apoptosis, and key signaling pathways.
Cell Cycle Analysis: Monitoring Proliferation Checkpoints
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and, in some cases, apoptosis. Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can generate a histogram that reflects the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of pyrazole-morpholine derivatives on cell cycle progression.
Materials:
-
Cells treated with pyrazole-morpholine derivatives
-
Phosphate-buffered saline (PBS)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest treated and control cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[11][12] Incubate on ice for at least 30 minutes.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[11]
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.[11]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
Data Analysis:
Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[13] Many chemotherapeutic agents induce apoptosis in cancer cells.[14] Therefore, it is essential to determine whether the observed cytotoxicity of pyrazole-morpholine derivatives is due to the induction of apoptosis.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by pyrazole-morpholine derivatives.
Materials:
-
Cells treated with pyrazole-morpholine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvest and Washing: Harvest treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
Use flow cytometry software to generate a quadrant plot to differentiate between live, early apoptotic, late apoptotic/necrotic, and necrotic cells. Quantify the percentage of cells in each quadrant.
Part 3: Target-Oriented Assays - Investigating Specific Signaling Pathways
Pyrazole derivatives are known to interact with a variety of biological targets, including protein kinases and components of the NF-κB signaling pathway.[15][16][17] Tailoring assays to investigate these specific pathways can provide crucial insights into the mechanism of action of novel pyrazole-morpholine compounds.
Kinase Inhibition Assays
Protein kinases play a central role in regulating numerous cellular processes, and their aberrant activity is frequently implicated in cancer and other diseases.[16] Many pyrazole-containing compounds have been developed as kinase inhibitors.[15][17][18]
A common approach to assess the effect of a compound on a specific kinase is to measure the phosphorylation of its downstream substrate. This can be achieved through techniques like Western blotting.
dot
Caption: Simplified NF-κB signaling pathway.
Protocol 5: Immunofluorescence for NF-κB Translocation
Objective: To visualize and quantify the nuclear translocation of NF-κB in response to treatment with pyrazole-morpholine derivatives.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Pyrazole-morpholine derivatives and a known NF-κB activator (e.g., TNF-α)
-
Fixative (e.g., 4% paraformaldehyde) [19]* Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) [19]* Blocking buffer (e.g., serum or BSA in PBS) * Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the pyrazole-morpholine derivative, with or without subsequent stimulation with an NF-κB activator.
-
Fixation: Fix the cells with 4% paraformaldehyde. [19][20]3. Permeabilization: Permeabilize the cells with Triton X-100. [19]4. Blocking: Block non-specific antibody binding with blocking buffer. 5. Primary Antibody Incubation: Incubate with the primary anti-NF-κB antibody. [21]6. Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody and DAPI. [21]7. Mounting and Imaging: Mount the coverslips and acquire images using a fluorescence microscope. [20] Data Analysis:
Visually inspect the images for the localization of the NF-κB signal (cytoplasmic vs. nuclear). For quantitative analysis, use image analysis software to measure the fluorescence intensity of NF-κB in the nucleus and cytoplasm. Calculate the nuclear-to-cytoplasmic ratio to quantify the extent of translocation.
Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the initial characterization and mechanistic elucidation of novel pyrazole-morpholine derivatives. By systematically evaluating their effects on cell viability, proliferation, cell cycle, apoptosis, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential. The data generated from these assays are critical for lead optimization and for making informed decisions in the drug discovery pipeline. Future studies may involve more complex cellular models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo environment and further validate the therapeutic efficacy of these promising compounds.
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Immunofluorescence Protocol (IF Protocol). Sino Biological. [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
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Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Protocol of Immunofluorescence. Creative Biolabs Antibody. [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
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Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC - PubMed Central. [Link]
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Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Derivatization of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine for Kinase Inhibitor Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of the privileged scaffold, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. The pyrazole core is a cornerstone in the design of protein kinase inhibitors, often acting as a bioisostere for the adenine hinge-binding region of ATP.[1][2][3] The strategic incorporation of a morpholine moiety is a well-established tactic to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[4][5][6] This guide details three robust protocols for the functionalization of the C3-amino group—a key vector for exploring structure-activity relationships (SAR)—via amide coupling, sulfonamide formation, and reductive amination. We provide step-by-step methodologies, the rationale behind experimental choices, and protocols for the characterization and validation of the resulting derivatives.
Introduction: The Rationale for Derivatization
The convergence of the pyrazole scaffold and the morpholine ring presents a powerful starting point for modern drug discovery. Pyrazole-containing molecules represent a significant class of FDA-approved drugs, including several targeted protein kinase inhibitors (PKIs) such as Crizotinib and Ruxolitinib.[2][3] The pyrazole's two adjacent nitrogen atoms enable it to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, making it a highly effective "hinge-binder".[7][8]
The morpholine group is considered a "privileged structure" in medicinal chemistry.[4][5] Its inclusion often confers favorable properties such as:
-
Improved Solubility: The polar ether and tertiary amine functionalities enhance aqueous solubility.
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism.[9]
-
Favorable Pharmacokinetics: It can improve absorption and distribution properties.[4][10]
The target scaffold, this compound, positions the reactive 3-amino group as an ideal handle for synthetic diversification. By modifying this position, researchers can systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties. This document provides the foundational protocols to generate a focused library of derivatives for biological screening.
Figure 1: Overall synthetic strategy for the derivatization of the core scaffold.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is the most common reaction in pharmaceutical discovery for linking molecular fragments.[11] The use of uronium-based coupling reagents like HATU is preferred for its high efficiency, rapid reaction times, and effectiveness with challenging or electron-deficient amines.[12]
2.1. Principle The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive acyl-uronium species. This intermediate readily reacts with the 3-amino group of the pyrazole to form a stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.[12]
2.2. Materials and Reagents
-
This compound (1.0 eq)
-
Carboxylic acid of choice (e.g., 4-chlorobenzoic acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
2.3. Step-by-Step Methodology
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and HATU byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure amide derivative.
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Application Notes and Protocols for 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine in Drug Discovery
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine in drug discovery. This molecule integrates two privileged heterocyclic scaffolds: a 3-aminopyrazole core, known for its role in kinase inhibition, and a morpholine moiety, frequently employed to enhance pharmacokinetic properties. Drawing from extensive research on analogous compounds, we postulate that this agent is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. This guide elucidates the compound's properties, proposed mechanism of action, and provides detailed, field-proven protocols for its evaluation as a therapeutic candidate for inflammatory diseases.
Introduction: The Scientific Rationale
The convergence of historically successful pharmacophores into a single molecular entity presents a compelling strategy in modern drug discovery. The compound this compound is a prime example of such a design. The pyrazole nucleus is a cornerstone of numerous approved drugs, recognized for its metabolic stability and versatile biological activity, including roles in potent anti-inflammatory and anticancer agents.[1][2][3][4] Specifically, the 3-aminopyrazole substitution pattern is a validated scaffold for targeting the ATP-binding pocket of various kinases.[4][5][6]
Complementing the pyrazole core is the morpholine ring. This heterocycle is frequently incorporated by medicinal chemists to modulate physicochemical properties, such as improving aqueous solubility and metabolic stability, which can lead to enhanced pharmacokinetic profiles and better oral bioavailability.[7] The morpholine moiety can also form crucial hydrogen bond interactions within target binding sites, thereby increasing potency.[5][7]
Recent breakthroughs have identified 1H-pyrazol-3-amine derivatives as novel, selective, and orally available inhibitors of RIPK1.[8][9] RIPK1 is a serine/threonine kinase that plays a central role in a programmed form of inflammatory cell death known as necroptosis.[8][10] Dysregulation of the RIPK1 signaling cascade is implicated in a host of inflammatory pathologies, including inflammatory bowel disease (IBD), rheumatoid arthritis, and neurodegenerative diseases.[8][10][11] Therefore, this compound emerges as a high-potential candidate for development as a RIPK1-targeting therapeutic.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to designing robust experimental protocols and interpreting results.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1177307-51-5 | [6] |
| Molecular Formula | C₉H₁₆N₄O | [6] |
| Molecular Weight | 196.25 g/mol | Calculated |
| Predicted LogP | 0.85 | ChemDraw |
| Predicted pKa (Strongest Basic) | 8.2 (Morpholine Nitrogen) | ChemDraw |
| Predicted Solubility | High | Inferred from Structure |
| Appearance | Off-white to pale yellow solid | Typical for class |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; NH2 [label="NH₂"];
// Pyrazole ring N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];
// Substituents on Pyrazole C3 -- NH2 [len=1.2];
// Ethyl-morpholine chain N1_chain_start [label="", shape=none, width=0, height=0]; N1 -- N1_chain_start [len=0.8, style=invis]; C_ethyl1 [pos="2.5,0!", label="CH₂"]; C_ethyl2 [pos="3.5,0!", label="CH₂"]; N_morph [pos="4.5,0!", label="N"];
// Morpholine ring C_morph1 [pos="5.5,0.7!", label="CH₂"]; C_morph2 [pos="6.5,0.7!", label="CH₂"]; O_morph [pos="6.5,-0.7!", label="O"]; C_morph3 [pos="5.5,-0.7!", label="CH₂"];
// Edges for the chain and ring N1_chain_start -- C_ethyl1 [style=invis]; C_ethyl1 -- C_ethyl2; C_ethyl2 -- N_morph; N_morph -- C_morph1; C_morph1 -- C_morph2; C_morph2 -- O_morph; O_morph -- C_morph3; C_morph3 -- N_morph;
// Position nodes N1 [pos="0,0!"]; N2 [pos="0.87,-1.2!"]; C3 [pos="2.1,-0.7!"]; C4 [pos="2.1,0.7!"]; C5 [pos="0.87,1.2!"]; NH2 [pos="3.1,-1.5!"]; }
Caption: Chemical structure of this compound.
Proposed Mechanism of Action: RIPK1 Kinase Inhibition
We hypothesize that this compound functions as a Type II kinase inhibitor, targeting the DFG-out (inactive) conformation of RIPK1. The 3-aminopyrazole core is predicted to form critical hydrogen bonds with the kinase hinge region, while the morpholinoethyl side chain extends into a hydrophobic back pocket, conferring both potency and selectivity.[9]
By inhibiting the kinase activity of RIPK1, the compound effectively blocks the downstream signaling cascade that leads to necroptosis. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated and recruits RIPK3 to form the necrosome complex.[12] This complex then phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), which translocates to the plasma membrane, leading to its disruption and subsequent inflammatory cell death.[12] Inhibition of RIPK1 kinase function prevents the phosphorylation of RIPK3 and MLKL, thereby preserving membrane integrity and averting the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[8][12]
Caption: Workflow for the DSS-induced colitis in vivo efficacy study.
Conclusion and Future Directions
The structural attributes of this compound strongly suggest its potential as a selective RIPK1 inhibitor. The provided protocols offer a robust framework for validating this hypothesis, from initial in vitro kinase profiling to cell-based functional assays and in vivo proof-of-concept studies in a relevant disease model. Positive outcomes from these experiments would establish this compound as a promising lead candidate for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. Future work should focus on comprehensive pharmacokinetic and toxicological profiling to support its advancement into preclinical development.
References
-
Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-392. [Link] [5][8][13][14]2. Bara, T., & Baj, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2026. [Link] [1]3. Wodarczyk, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8206. [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. blossombio.com [blossombio.com]
- 13. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. redoxis.se [redoxis.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient reaction, grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The primary route involves the N-alkylation of 1H-pyrazol-3-amine with 4-(2-chloroethyl)morpholine. While seemingly straightforward, this reaction is nuanced, with potential pitfalls that can affect yield, purity, and regioselectivity. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct N-alkylation of 1H-pyrazol-3-amine with 4-(2-chloroethyl)morpholine (or its hydrochloride salt) in the presence of a base and a suitable solvent.[1][2]
Q2: Why is regioselectivity a major concern in this synthesis?
1H-pyrazol-3-amine has three potentially nucleophilic nitrogen atoms: the two ring nitrogens (N1 and N2) and the exocyclic amino group (at C3). Alkylation can occur at any of these sites, leading to a mixture of isomers.[3][4][5] The desired product is the N1-alkylated isomer.
Q3: What are the typical bases and solvents used for this reaction?
Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6] The choice of solvent often depends on the base and reaction temperature, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) being frequent choices.
Q4: My reaction is showing low to no conversion. What are the likely causes?
Low conversion can stem from several factors:
-
Inactive alkylating agent: 4-(2-chloroethyl)morpholine can degrade over time. If using the hydrochloride salt, ensure the free base is effectively generated in situ.[7][8][9]
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the pyrazole ring effectively.
-
Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Poor solvent choice: The solvent may not be suitable for the chosen base or may not fully dissolve the reactants.
Q5: I have a mixture of products that are difficult to separate. What are my options?
Product mixtures, typically containing regioisomers, are a common issue. Purification strategies include:
-
Column chromatography: This is the most common method for separating isomers with different polarities.[6]
-
Crystallization: If one isomer is significantly less soluble or can be selectively precipitated as a salt, crystallization can be an effective purification method.[10]
In-Depth Troubleshooting Guide
Problem 1: Poor Regioselectivity - Formation of N2 and Exocyclic Amino Alkylated Isomers
The primary challenge in this synthesis is controlling the site of alkylation. The formation of the undesired N2-alkylated isomer and the N-alkylated exocyclic amine can significantly reduce the yield of the target compound.
The regioselectivity of pyrazole alkylation is influenced by a complex interplay of steric and electronic factors, as well as the reaction conditions.[4][5][11]
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the C3-amino group.
-
Electronic Effects: The electron-donating amino group at the C3 position increases the electron density of the pyrazole ring, influencing the nucleophilicity of the ring nitrogens.
-
Counter-ion and Base Effects: The choice of base and the resulting counter-ion can influence the site of alkylation. For instance, alkali metal cations can coordinate with the pyrazole anion, directing the alkylation.[4]
Caption: Troubleshooting workflow for poor regioselectivity.
| Parameter | Recommendation | Rationale |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | These bases are effective and their corresponding cations can influence regioselectivity. |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | These polar aprotic solvents facilitate the Sₙ2 reaction. |
| Temperature | Start at room temperature and gently heat if necessary (50-80 °C) | Lower temperatures generally favor higher selectivity.[12] |
| Additive | A phase-transfer catalyst (e.g., TBAB) can be beneficial with K₂CO₃ | Improves the solubility and reactivity of the pyrazolate anion. |
Problem 2: Low Yield and Incomplete Reaction
Even with good selectivity, achieving a high yield can be challenging due to incomplete conversion of the starting materials.
-
Purity of Starting Materials: 1H-pyrazol-3-amine is susceptible to oxidation and should be pure. 4-(2-chloroethyl)morpholine hydrochloride must be effectively neutralized to the free base for the reaction to proceed.[7][8]
-
Stoichiometry: An excess of the alkylating agent can lead to di-alkylation, while an excess of the pyrazole can result in unreacted starting material.
-
Reaction Time and Temperature: The reaction may require prolonged heating to go to completion.
-
Preparation of the Alkylating Agent: If using 4-(2-chloroethyl)morpholine hydrochloride, prepare the free base by reacting it with a strong base like NaOH and extracting it into an organic solvent. Dry the organic layer and use the solution directly or after solvent evaporation.[7]
-
Reaction Setup:
-
To a solution of 1H-pyrazol-3-amine (1.0 eq) in DMF, add K₂CO₃ (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(2-chloroethyl)morpholine (1.1 - 1.2 eq) in DMF dropwise.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Problem 3: Formation of Side Products
Besides regioisomers, other side products can complicate the reaction mixture.
-
Dimerization of the Alkylating Agent: 4-(2-chloroethyl)morpholine can self-condense to form a piperazine derivative, especially under strongly basic conditions.
-
Decomposition of Starting Materials: At elevated temperatures, both starting materials can degrade.
-
Reaction with Solvent: DMF can decompose at high temperatures in the presence of a strong base, leading to impurities.
| Issue | Mitigation Strategy |
| Dimerization | Add the alkylating agent slowly to the reaction mixture. Avoid using an excessively strong base or high temperatures for extended periods. |
| Decomposition | Monitor the reaction closely and avoid unnecessarily long reaction times and high temperatures. |
| Solvent Reaction | If reactions require high temperatures, consider using a more stable solvent like DMSO or sulfolane. |
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Synthetic pathway and potential products.
Conclusion
The synthesis of this compound, while presenting challenges in regioselectivity and yield optimization, can be successfully achieved with careful control of reaction conditions. By understanding the underlying chemical principles and systematically troubleshooting potential issues, researchers can improve the efficiency and purity of their synthesis. This guide provides a framework for addressing the most common obstacles, enabling the reliable production of this important chemical intermediate.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Bradley, P. A., de Koning, P. D., Gibson, K. R., Lecouturier, Y. C., MacKenny, M. C., Morao, I., Poinsard, C., & Underwood, T. J. (2010).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Recent developments in aminopyrazole chemistry. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Synthesis of N-chloroethyl morpholine. (n.d.). PrepChem.com.
- 4-(2-Chloroethyl)morpholine synthesis. (n.d.). ChemicalBook.
- 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6. (n.d.). Shree Ganesh Remedies Limited.
- 4-2-chloroethyl-morpholine-hcl. (n.d.). Sarex Fine.
- Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Production of 3-aminopyrazoles. (n.d.).
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.).
- Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (n.d.). NIH.
- Recent developments in aminopyrazole chemistry. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). NIH.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- 8 - Asian Journal of Organic & Medicinal Chemistry. (n.d.).
- 4-(2-((5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine | C20H23N3O2 | CID 44247568. (n.d.). PubChem.
- 1h-pyrazol-1-amine, 3-(4-chlorophenyl)-5-(2-(4-morpholinyl)ethoxy)-. (n.d.). PubChemLite.
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine. (n.d.). Sigma-Aldrich.
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
- CN104341374A - Preparation method for morpholine carbonyl chloride compound. (n.d.).
- (PDF) Morpholines. Synthesis and Biological Activity. (n.d.).
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6 [ganeshremedies.com]
- 9. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: N-Alkylation of Pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this crucial transformation. N-alkylated pyrazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Achieving high yields and predictable regioselectivity is therefore of paramount importance. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction is giving a low yield. What are the most common causes and how can I fix it?
Low yields in pyrazole N-alkylation can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates. Here’s a breakdown of potential causes and solutions:
-
Inadequate Deprotonation: The first step in a classical N-alkylation is the deprotonation of the pyrazole N-H.[2][3] If the base you are using is not strong enough to completely deprotonate the pyrazole, you will have a significant amount of starting material left at the end of the reaction.
-
Troubleshooting:
-
Choice of Base: For pyrazoles, which are weakly acidic, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][5] NaH is a strong, non-nucleophilic base that is often very effective.[4] K₂CO₃ is a milder base that can be effective, especially in polar apathetic solvents like DMF or acetonitrile.[1][5] Consider switching to a stronger base if you are using a weaker one with poor results.
-
Solvent Compatibility: The choice of solvent can significantly impact the effectiveness of your base. For instance, using carbonate bases in non-polar solvents like toluene or 1,4-dioxane may result in poor solubility and low reactivity.[4] Ensure your base is soluble and active in the chosen solvent.
-
-
-
Poor Nucleophilicity of the Pyrazolate Anion: Once deprotonated, the resulting pyrazolate anion must be nucleophilic enough to react with your alkylating agent. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the anion, slowing down the reaction.
-
Reactivity of the Alkylating Agent: The nature of your alkylating agent is critical.
-
Troubleshooting:
-
Leaving Group: A good leaving group is essential for the Sₙ2 reaction to proceed efficiently. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Sterically hindered alkylating agents (e.g., secondary or tertiary halides) will react slower than primary halides. For challenging alkylations, more forcing conditions (higher temperatures, longer reaction times) may be necessary.
-
-
-
Reaction Temperature and Time: N-alkylations can be sensitive to temperature.
-
Troubleshooting:
-
Insufficient Heat: Some reactions require heating to proceed at a reasonable rate. If you are running your reaction at room temperature with little to no conversion, consider increasing the temperature. A good starting point is 50-80 °C.[4]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
-
-
Alternative Alkylation Methods: If the traditional base-mediated approach is not fruitful, consider alternative methods.
-
Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][3] This approach avoids the need for a strong base and can be effective for a range of pyrazoles.[2][3]
-
Mitsunobu Reaction: The Mitsunobu reaction is another alternative for N-alkylation, though it can sometimes favor the N-2 isomer.[2][3][4]
-
Q2: I'm getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
Controlling regioselectivity is arguably the most significant challenge in the N-alkylation of unsymmetrical pyrazoles.[5] The ratio of N1 to N2 isomers is influenced by a complex interplay of steric and electronic factors, as well as the reaction conditions.
-
Steric Effects: This is often the most dominant factor.
-
Mechanism: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][3] Therefore, a bulky substituent at the C3 or C5 position of the pyrazole ring will direct the alkylation to the more accessible nitrogen.
-
Practical Application: If you have a choice of pyrazole starting materials, selecting one with a sterically demanding group adjacent to one of the nitrogens can be a powerful strategy for achieving high regioselectivity.[4] For example, a tert-butyl group at the C3 position has been shown to give exclusive N1 alkylation.[4]
-
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also influence the site of alkylation. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen.
-
Choice of Base and Solvent: The combination of base and solvent can have a profound impact on regioselectivity.[5]
-
Troubleshooting:
-
Base/Solvent System: A systematic study on indazoles (a related heterocycle) showed that the combination of NaH in THF provided excellent N-1 selectivity for many substrates.[4] In contrast, using Cs₂CO₃ in DMF can lead to different isomeric ratios.[4] Experimenting with different base/solvent combinations is a key strategy for optimizing regioselectivity.
-
Cation Effects: The cation of the base can coordinate with substituents on the pyrazole ring, sterically blocking one of the nitrogen atoms and directing the alkylation to the other.[5]
-
-
-
Tuning Functional Groups: It has been demonstrated that modifying functional groups on the pyrazole can guide the regioselectivity of the alkylation.[5] For instance, converting an acetyl group to a hydrazone can dramatically alter the isomeric ratio.[5]
Q3: My reaction is messy, with multiple side products. What could be happening?
The formation of multiple side products can be frustrating. Here are some common culprits and their solutions:
-
Dialkylation: If your pyrazole has other nucleophilic sites, such as a hydroxyl or amino group, you may see alkylation at those positions as well.
-
Troubleshooting:
-
Protecting Groups: Protect other nucleophilic functional groups before performing the N-alkylation.
-
Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a large excess can promote multiple alkylations.
-
-
-
Elimination of the Alkylating Agent: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially with strong, sterically hindered bases at elevated temperatures.
-
Troubleshooting:
-
Milder Conditions: Try using a milder base and lower reaction temperature.
-
Choice of Alkylating Agent: If possible, use a primary alkyl halide to avoid this side reaction.
-
-
-
Degradation of Starting Materials or Products: Prolonged exposure to harsh conditions (strong base, high temperature) can lead to the degradation of your compounds.
-
Troubleshooting:
-
Reaction Monitoring: As mentioned before, monitor your reaction closely to avoid unnecessarily long reaction times.
-
Inert Atmosphere: Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your molecules are electron-rich.
-
-
Experimental Protocols
Standard Protocol for N-Alkylation using Sodium Hydride
This protocol provides a general procedure for the N-alkylation of a pyrazole using NaH as the base and an alkyl halide as the electrophile.
Materials:
-
Pyrazole (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the pyrazole.
-
Add anhydrous DMF (or THF) to dissolve the pyrazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).[4]
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the general mechanism for the base-mediated N-alkylation of a pyrazole.
Caption: General mechanism of base-mediated pyrazole N-alkylation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues in N-alkylation reactions.
Caption: A workflow for troubleshooting pyrazole N-alkylation reactions.
Data Summary
| Parameter | Recommendation/Observation | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases ensure complete deprotonation. The choice can influence regioselectivity.[4][5] |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are generally preferred to dissolve the pyrazolate salt.[4] |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity increases with a better leaving group. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates but can increase side products.[4] |
| Regiocontrol | Steric hindrance at C3/C5 | Bulky groups direct alkylation to the less hindered nitrogen.[2][3][4] |
References
-
Larkin, A. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-120. [Link]
- Inoguchi, K. et al. (1996). N-alkylation method of pyrazole.
-
Jadhav, T. et al. (2020). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 20(8), 5328-5337. [Link]
-
O'Neill, J. et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2154-2165. [Link]
-
Sterkhova, T. et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7268. [Link]
-
Larkin, A. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
Technical Support Center: Synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. Our focus is on resolving common impurities and optimizing reaction conditions to ensure high purity and yield of the target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the N-alkylation of 3-aminopyrazole with a suitable 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine. While seemingly straightforward, this reaction presents a critical regioselectivity challenge inherent to the pyrazole ring system, alongside other potential side reactions that can lead to a complex impurity profile. This guide is designed to address these issues head-on, providing both mechanistic explanations and actionable protocols.
Caption: General synthetic scheme for the target compound.
Troubleshooting Guide: Impurity Resolution
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.
Issue 1: Presence of a Regioisomeric Impurity (N2-Alkylation)
Question: My post-reaction analysis (LC-MS, NMR) shows two major products with the same mass. How do I confirm the presence of the N2-alkylated isomer, and more importantly, how do I prevent its formation?
Answer: This is the most common and challenging issue in this synthesis. The pyrazole ring of 3-aminopyrazole has two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to the desired N1-isomer and the undesired N2-isomer, 2-[2-(morpholin-4-yl)ethyl]-2H-pyrazol-3-amine.
Caption: Competing N1 vs. N2 alkylation pathways.
Mechanistic Insight: The ratio of N1 to N2 alkylation is governed by a combination of steric and electronic factors, which can be manipulated by your choice of reaction conditions.[1][2]
-
Steric Hindrance: The amino group at the C3 position provides some steric bulk, which generally favors alkylation at the less hindered N1 position.
-
Electronic Effects & Cation Chelation: The choice of base is critical. Strong, non-chelating bases (like NaH) deprotonate the pyrazole to form an anion, where the charge is delocalized. In contrast, alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) can lead to different selectivities. The larger, "softer" cation of cesium carbonate (Cs₂CO₃) is thought to coordinate with both ring nitrogens, sterically directing the incoming alkylating agent towards the N1 position, thus enhancing selectivity.[3][4]
Identification:
-
¹H NMR: The chemical shifts of the pyrazole ring protons are diagnostic. The proton at the C5 position typically shows a noticeable downfield shift in the N1-isomer compared to the N2-isomer due to its proximity to the N-substituted side chain.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will also differ significantly between the two isomers.
Solutions to Improve N1-Selectivity:
-
Optimize the Base and Solvent System: This is the most effective strategy. Moving from stronger, harder bases like NaH in DMF to milder, bulkier bases like Cs₂CO₃ in a less polar solvent like acetonitrile (MeCN) or THF often dramatically improves the N1/N2 ratio.
-
Control Temperature: Running the reaction at a lower temperature (e.g., room temperature to 50 °C) can enhance selectivity, as the transition state leading to the sterically favored N1 product often has a lower activation energy.
| Parameter | Condition A (Low Selectivity) | Condition B (Moderate Selectivity) | Condition C (High Selectivity) | Rationale |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | Larger cation size favors N1 coordination. |
| Solvent | DMF | Acetonitrile (MeCN) | THF / Dioxane | Less polar solvents can enhance cation effects. |
| Temperature | 80-100 °C | 50-60 °C | Room Temp - 40 °C | Lower energy favors the sterically preferred product. |
Protocol: Optimized N1-Alkylation
This protocol is designed to maximize the yield of the desired N1-isomer.
Materials:
-
3-Aminopyrazole (ensure high purity, store under inert gas).[5][6]
-
4-(2-chloroethyl)morpholine hydrochloride
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-aminopyrazole (1.0 eq).
-
Add anhydrous acetonitrile to create a slurry (approx. 10 mL per gram of 3-aminopyrazole).
-
Add cesium carbonate (2.5 - 3.0 eq) to the mixture.
-
In a separate flask, neutralize 4-(2-chloroethyl)morpholine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base into a solvent like dichloromethane. Dry the organic layer over Na₂SO₄, filter, and carefully evaporate the solvent to yield the free base as an oil. Alternatively, if using the hydrochloride salt directly, increase the amount of Cs₂CO₃ to 4.0-4.5 eq.
-
Add the 4-(2-chloroethyl)morpholine free base (1.1 - 1.2 eq) dropwise to the pyrazole/carbonate slurry at room temperature.
-
Gently heat the reaction mixture to 40-45 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Analyze the N1/N2 ratio before proceeding with purification.
Issue 2: Unreacted Starting Materials in Final Product
Question: My crude product contains a significant amount of unreacted 3-aminopyrazole. What could be the cause?
Answer: The persistence of starting materials is typically due to incomplete reaction, which can stem from several factors:
-
Insufficient Base: The reaction requires a base to deprotonate the pyrazole, making it nucleophilic. If the base is not strong enough, not present in sufficient stoichiometric excess, or is of poor quality (e.g., hydrated), the reaction will be sluggish or incomplete.
-
Inactive Alkylating Agent: The 4-(2-chloroethyl)morpholine may have degraded, particularly if the free base was stored for an extended period. It is often generated fresh from its more stable hydrochloride salt.
-
Low Reaction Temperature or Insufficient Time: The reaction may simply need more time or energy to go to completion.
-
Poor Solubility: If the reactants are not well-solubilized in the chosen solvent, the reaction rate will be significantly hindered.
Solutions:
-
Verify Reagent Quality: Use a fresh, anhydrous base. If using 4-(2-chloroethyl)morpholine hydrochloride, ensure you are using enough base to both neutralize the salt and drive the reaction.
-
Increase Stoichiometry: A slight excess of the alkylating agent (1.1-1.2 eq) is recommended.
-
Optimize Reaction Conditions: Increase the temperature in increments of 10 °C or extend the reaction time, monitoring closely by TLC or LC-MS to avoid impurity formation.
-
Change Solvent: If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware this may negatively impact N1-selectivity as noted in Issue 1.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring this reaction and characterizing the final product? A1: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative reaction monitoring. For quantitative analysis of the N1/N2 ratio and other impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the product and any impurities. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structural confirmation of the final product and its isomers.
Q2: How can I effectively purify the final product to remove the N2-isomer and other impurities? A2:
-
Silica Gel Column Chromatography: This is the most common method for separating the N1 and N2 isomers. The isomers often have a small but sufficient difference in polarity. A typical solvent system is a gradient of methanol (0-10%) in dichloromethane (DCM).
-
Crystallization/Salt Formation: If the N1/N2 ratio is favorable (>95:5), direct crystallization of the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) may be sufficient. Alternatively, forming a specific salt (e.g., hydrochloride, tartrate) can sometimes selectively crystallize the desired N1-isomer, leaving the N2-isomer in the mother liquor.[7]
Q3: What are the critical quality attributes for the 3-aminopyrazole starting material? A3: The purity of 3-aminopyrazole is paramount. It should be >98% pure. The compound is sensitive to air and light and can discolor over time.[6] It should be a white to light yellow crystalline solid.[8] Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent degradation.[5]
Caption: A logical workflow for troubleshooting synthesis impurities.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Retrieved from [Link]
-
Bouchard, M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and In-vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Chikov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]
-
ACS Publications. (2013). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
ResearchGate. (2025). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Chemtradeasia. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
Semantic Scholar. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
- Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
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stability issues of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine in solution
Technical Support Center: 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Understanding the stability profile of a molecule in solution is critical for generating reproducible and reliable data. This guide provides in-depth answers to frequently asked questions (FAQs), troubleshooting workflows for common stability-related issues, and validated protocols to ensure the integrity of your experimental results. Our recommendations are based on the fundamental chemical principles of the pyrazole and morpholine moieties and extensive experience with similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that could lead to instability in solution?
Based on its structure, the molecule possesses three key regions susceptible to degradation: the pyrazole ring, the exocyclic 3-amino group, and the morpholine ring. The primary degradation pathways of concern are oxidation and, to a lesser extent, hydrolysis under non-optimal pH conditions.
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Oxidative Degradation: The pyrazole ring is known to be susceptible to oxidation, which can lead to ring-opening or the formation of hydroxylated byproducts.[1][2][3] The tertiary amine within the morpholine ring and the electron-rich pyrazole system are potential sites for oxidation by atmospheric oxygen, reactive oxygen species (ROS) in cell culture media, or oxidizing reagents.[4]
-
Hydrolytic Degradation: While aromatic amines are generally stable, extreme pH conditions (highly acidic or alkaline) can promote instability. The morpholine ring is very stable to hydrolysis, but the overall molecule's integrity can be compromised under harsh conditions, often initiated by protonation or deprotonation of the multiple basic centers.[5]
-
Photodegradation: Aromatic and heterocyclic compounds, including pyrazole derivatives, can be sensitive to UV and visible light, which can catalyze oxidative processes or other rearrangements.[6][7]
Q2: My experimental results are inconsistent. How can I determine if compound degradation is the cause?
Inconsistent results, such as a loss of potency or variable assay windows, are often the first sign of compound instability. The most direct way to investigate this is by performing a time-course analysis of your compound in the specific experimental medium (e.g., assay buffer, cell culture medium) using a stability-indicating analytical method like HPLC or LC-MS.
A simple approach is to incubate the compound in your experimental buffer at the relevant temperature (e.g., 37°C). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours), quench any potential reactions if necessary, and analyze them by HPLC/LC-MS. A decrease in the main peak area for this compound, with or without the appearance of new peaks, is a clear indicator of degradation. Our troubleshooting workflow below provides a more detailed guide.
Q3: What are the ideal conditions for preparing and storing stock solutions of this compound?
Proper stock solution management is the most critical step in preventing degradation.
-
Solvent Selection: For long-term storage, we recommend using anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents minimize the risk of hydrolysis. For applications where DMSO is not suitable, anhydrous ethanol can be used, but stability should be verified for long-term storage.
-
Storage Temperature: High-concentration stock solutions (e.g., 10-50 mM) should be stored at -80°C . For daily or weekly use, storing aliquots at -20°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, we strongly recommend aliquoting the stock solution into single-use volumes upon preparation.
-
Protection from Light and Air: Store all solutions in amber glass vials or tubes wrapped in aluminum foil to protect against light.[6] After dissolving the compound, flush the vial headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to atmospheric oxygen.
Q4: Are there any known incompatibilities with common solvents, buffers, or additives?
Yes. Based on the compound's structure, certain reagents should be avoided or used with caution:
-
Strong Acids and Bases: Avoid preparing solutions in buffers with extreme pH values (e.g., < 4 or > 9) for extended periods.[5]
-
Oxidizing Agents: Be aware of potential incompatibilities with solutions containing even low levels of oxidizing agents, such as hydrogen peroxide or metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation.
-
Reactive Carbonyls: Some complex biological media may contain reactive aldehydes or ketones that could potentially form Schiff bases with the primary 3-amino group, though this is typically a reversible process under aqueous conditions.
Troubleshooting Guide for Stability Issues
Use this guide to diagnose and resolve common problems encountered during experiments.
| Observed Problem | Potential Root Cause | Recommended Action Plan |
| Gradual loss of compound activity in a multi-day experiment. | Oxidative or hydrolytic degradation in aqueous assay buffer or cell culture medium. | 1. Confirm instability by performing a time-course analysis in the specific medium using LC-MS (see Protocol 2 for a template).2. If degradation is confirmed, prepare working solutions fresh from a frozen DMSO stock immediately before each experiment.3. Consider adding the compound to the assay at the latest possible time point.4. If using cell culture, evaluate if media components (e.g., serum, high riboflavin) are accelerating degradation. |
| Appearance of new, unexpected peaks in HPLC/LC-MS chromatograms. | Compound degradation has occurred. The retention time of new peaks can suggest the nature of the degradant (more polar degradants often elute earlier in reverse-phase HPLC). | 1. Correlate the appearance of new peaks with storage conditions (time, temperature, solvent, light exposure).2. Perform a basic forced degradation study (Protocol 2 ) to intentionally generate degradants. Comparing the peaks from the forced degradation with your sample can help identify the degradation pathway (e.g., the peak from the H₂O₂-stressed sample matches the unknown peak, indicating oxidation). |
| Solution changes color (e.g., turns yellow/brown) upon storage or incubation. | Formation of colored degradation products, often resulting from oxidation of the pyrazole or amine functionalities. | 1. Immediately discard the colored solution. Do not use it for experiments.2. Review your storage and handling procedures. Ensure solutions are protected from light and oxygen (see Protocol 1 ).3. Prepare fresh solutions and verify their purity by HPLC/LC-MS before use. |
| Compound precipitates out of aqueous solution. | Poor solubility or formation of an insoluble salt/degradant. Stability and solubility are often linked. | 1. Verify the pH of your buffer, as the compound's solubility is pH-dependent due to its basic nature.2. Determine the kinetic solubility limit in your specific buffer. Do not exceed this concentration.3. Ensure the concentration of the organic co-solvent (e.g., DMSO) from the stock solution is kept low (typically <0.5%) in the final aqueous solution to avoid precipitation. |
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing stability-related experimental issues.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Experimental Protocols & Methodologies
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol ensures the preparation of a stable, high-concentration stock solution.
-
Preparation Environment: Work in a clean, dry environment. Use baked glassware or new polypropylene tubes.
-
Solvent: Use anhydrous DMSO (≤0.02% water).
-
Weighing: Accurately weigh the solid this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mM). Vortex vigorously for 1-2 minutes. If needed, sonicate for 5 minutes in a water bath to ensure complete dissolution.
-
Inert Atmosphere: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.
-
Sealing: Tightly cap the vial. For extra protection, wrap the cap threads with Parafilm®.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) tubes.
-
Storage: Label clearly and place the aliquots in a sealed secondary container with desiccant. Store at -80°C.
Protocol 2: Forced Degradation Study Workflow
This study helps identify the potential degradation pathways and the stability-indicating power of your analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Forced Degradation Conditions Summary
| Condition | Stress Agent | Incubation Time/Temp | Quenching Step (before analysis) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours @ 40°C | Neutralize with an equal volume of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 24 hours @ 40°C | Neutralize with an equal volume of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours @ 40°C | Quench with 10 µL of 1 M sodium sulfite |
| Photolytic | Direct sunlight or ICH-compliant light chamber | 24 hours @ Ambient | None |
| Thermal | None (in dark) | 24 hours @ 60°C | None |
Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the incubation time or temperature accordingly.
Protocol 3: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is a good starting point for separating the parent compound from its potential polar degradants.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 column (e.g., Waters XBridge, Agilent Zorbax), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm (verify with a UV scan of the parent compound)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
This method should be validated for your specific system and needs. Degradation products will typically elute earlier than the parent compound.
Potential Degradation Pathways Diagram
The following diagram illustrates the hypothesized degradation pathways based on the chemical structure of this compound.
Caption: Hypothesized degradation pathways for the target molecule.
References
- Fei, N., Gratton, S., & L'Heureux, A. (2013). Oxidation of pyrazole to 4-hydroxypyrazole by microsomes. PubMed.
-
Tastan, C., & Yilmaz, I. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
Fei, N., & Gratton, S. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. [Link]
-
Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
-
Dwivedi, C., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PLOS ONE. [Link]
-
Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Alfei, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Sharma, M., & Kumar, S. (2016). Forced degradation studies. MedCrave. [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Chemicals in the Environment. [Link]
-
Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Molecular Structure. [Link]
-
Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). Forced degradation studies. Table Download. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
American Elements. (n.d.). This compound. Product Catalog. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Scott, E. E., & Halpert, J. R. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry. [Link]
-
Jasiński, M., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
A. A., Bekhit, & T., Abdel-Aziem. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
-
ResearchGate. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Preprint. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Chen, D., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. Preprint. [Link]
-
Faya, M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. [Link]
-
Bencivenni, G., et al. (2007). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Agricultural and Food Chemistry. [Link]
-
Bao, X., et al. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal. [Link]
-
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. European Journal of Medicinal Chemistry. [Link]
-
Szlachcic, P., & Kwiecień, H. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Szlachcic, P., & Kwiecień, H. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules. [Link]
-
Kumar, R., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
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overcoming poor regioselectivity in pyrazole synthesis
A Senior Application Scientist's Guide to Overcoming Poor Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly the classic Knorr condensation, is often plagued by the formation of regioisomeric mixtures, leading to difficult separations and reduced yields.[1][2]
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and solve these common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What exactly are "regioisomers" in the context of pyrazole synthesis?
A: Regioisomers are structural isomers that arise when a chemical reaction can yield products with the same molecular formula but with substituents placed at different positions on the molecular framework. In pyrazole synthesis, this issue is most common when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[3] The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to two distinct pyrazole products where the substituents on the ring are swapped.[3]
Caption: The fundamental regioselectivity challenge in pyrazole synthesis.
Q2: Why is controlling regioselectivity so critical in drug development?
A: The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. Regioisomers, despite having the same atoms, have different structures and, consequently, can exhibit vastly different pharmacological profiles. One isomer might be a potent therapeutic agent, while the other could be inactive or, in a worst-case scenario, toxic. Therefore, producing a single, desired regioisomer is essential for:
-
Pharmacological Efficacy: Ensuring the final compound has the intended biological effect.
-
Safety and Toxicology: Avoiding potential off-target effects or toxicity from an undesired isomer.
-
Process Efficiency: Eliminating the need for costly and often difficult chromatographic separation of isomers, which improves the overall yield and scalability of the synthesis.[4][5]
-
Regulatory Compliance: Health authorities like the FDA require drug substances to be well-characterized and pure, making control over isomeric impurities non-negotiable.
Q3: What factors primarily determine which regioisomer is formed?
A: The outcome of the reaction is a delicate balance of several factors. The regioselectivity is governed by the relative rates of the two competing reaction pathways.[2] Key influencers include:
-
Electronic Effects: The presence of electron-withdrawing groups (like -CF₃) or electron-donating groups on the 1,3-dicarbonyl compound makes one carbonyl carbon more electrophilic (more attractive to the hydrazine nucleophile) than the other.[3]
-
Steric Effects: Bulky substituents near one of the carbonyl groups can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl.[3][6]
-
Reaction Conditions (pH): The acidity or basicity of the medium is crucial. The pH can alter which nitrogen atom of the substituted hydrazine is more nucleophilic and can also influence the rate of the cyclization and dehydration steps.[1][2]
-
Solvent: As detailed in the troubleshooting guide below, the choice of solvent can have a dramatic and sometimes counterintuitive impact on the regiochemical outcome.[7][8]
Troubleshooting Guide: Common Scenarios & Solutions
Problem 1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine in ethanol yields a poor, nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is the most common challenge in Knorr-type pyrazole synthesis.[1] The solution often lies in strategically manipulating the reaction environment to favor one pathway over the other.
Solution A: Optimize Your Solvent Choice
The standard choice of ethanol is often the primary culprit for poor regioselectivity.[4] The underlying reason is its nucleophilic nature.
Causality: In a nucleophilic solvent like ethanol, the solvent can reversibly add to the more reactive carbonyl group of the 1,3-diketone (often the one bearing an electron-withdrawing group like -CF₃) to form a hemiketal intermediate. This "masks" the more reactive center, leveling the electrophilicity of the two carbonyls. The hydrazine then attacks both carbonyls at similar rates, leading to a mixture of products.[7]
The solution is to switch to non-nucleophilic, hydrogen-bond-donating solvents. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptionally effective.[4][5][7] These solvents do not form hemiketals, leaving the intrinsic electronic differences of the carbonyl groups intact. This allows the hydrazine to selectively attack the more electrophilic carbonyl, dramatically improving regioselectivity.[7]
Caption: How solvent choice dictates the reaction pathway and outcome.
Data-Driven Comparison: The table below summarizes experimental data from the reaction of various 1,3-diketones with methylhydrazine, demonstrating the powerful effect of solvent choice.
| Entry | 1,3-Diketone Substituent (R) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | 2-Furyl (with CF₃) | EtOH | 1:1.3 | [7] |
| 2 | 2-Furyl (with CF₃) | TFE | 85:15 | [7] |
| 3 | 2-Furyl (with CF₃) | HFIP | 97:3 | [7] |
| 4 | Phenyl (with CF₃) | EtOH | 40:60 | [7] |
| 5 | Phenyl (with CF₃) | HFIP | >99:1 | [7] |
Solution B: Control the Reaction pH
Adjusting the pH can provide an alternative handle on selectivity, especially if solvent optimization is insufficient or incompatible with your substrate.
Causality: In a substituted hydrazine like phenylhydrazine, the two nitrogen atoms have different basicities. Under acidic conditions, the more basic nitrogen is preferentially protonated, reducing its nucleophilicity and forcing the reaction to proceed through the other nitrogen atom. Conversely, neutral or basic conditions allow the more nucleophilic nitrogen to react first. This principle can be used to steer the reaction towards the desired isomer.[3]
Problem 2: My synthesis of a trifluoromethyl-substituted pyrazole exclusively yields the 1,5-regioisomer, but my project requires the 1,3-regioisomer. How can I reverse the selectivity?
When standard methods consistently produce the wrong isomer, a change in starting materials is often the most effective strategy. Using precursors that are "pre-wired" for a specific cyclization pathway can completely override the inherent reactivity patterns.
Solution: Employ Trichloromethyl Enones as 1,3-Dicarbonyl Surrogates
A powerful strategy involves the use of trichloromethyl enones. Research has shown that the regiochemical outcome of their reaction with arylhydrazines can be completely switched by a simple modification of the hydrazine reactant.[9]
-
To Synthesize the 1,5-Regioisomer: Use the free arylhydrazine base.
-
To Synthesize the 1,3-Regioisomer: Use the arylhydrazine hydrochloride salt .[9]
Causality: A plausible mechanism suggests that the reaction pathway is dictated by the initial point of attack. The free hydrazine base attacks the β-carbon of the enone (a Michael addition), leading to the 1,5-isomer. In contrast, the hydrochloride salt, under the reaction conditions, favors an initial attack at the carbonyl carbon, which ultimately directs the cyclization to form the 1,3-isomer.[9]
Problem 3: My reaction is not only non-selective but also gives low yields. Are there modern catalytic methods that can solve both problems simultaneously?
A: Absolutely. The field has moved beyond simple thermal condensations. Numerous catalyst systems have been developed to provide high yields and excellent regioselectivity for a wide range of substrates and pyrazole substitution patterns.
Recommended Catalytic Approaches:
-
Iron-Catalyzed Synthesis: An iron-catalyzed route enables the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols, accommodating a broad range of substrates.[10]
-
Silver-Catalyzed Synthesis: For synthesizing 3-CF₃-pyrazoles, silver triflate (AgOTf) has been shown to be a highly efficient catalyst for the reaction between trifluoromethylated ynones and hydrazines, proceeding rapidly at room temperature with excellent yields and regioselectivity.[11]
-
Copper and Rhodium Catalysis: These transition metals are frequently used in multicomponent reactions and cycloadditions to build the pyrazole core with high control.[10][12][13] For example, copper-catalyzed sydnone-alkyne cycloadditions provide a robust method for constructing 1,4-disubstituted pyrazoles.[12]
Problem 4: I have a product, but I'm not certain of its structure. How can I definitively confirm which regioisomer I have synthesized?
A: Unambiguous structural confirmation is crucial. Relying on a single analytical technique can be misleading. A combination of methods is the gold standard.
-
2D NMR Spectroscopy: This is the most powerful tool for this purpose in solution.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation from the N-substituent's protons (e.g., the N-CH₃) to the specific carbons of the pyrazole ring (C3 or C5), you can definitively establish the connectivity and thus the regiochemistry.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. An observation of a NOE between the N-substituent and a proton on a C5-substituent can confirm the 1,5-regioisomer.[14][15]
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unequivocal 3D structure, serving as the ultimate proof of regiochemistry.[8]
Caption: A logical workflow for troubleshooting poor regioselectivity.
Key Experimental Protocol
Protocol: Solvent Screening for Regioselectivity Optimization
This protocol is adapted from the principles described by Fustero et al. and provides a robust framework for optimizing your reaction.[7]
Objective: To determine the optimal non-nucleophilic solvent for maximizing the regioselectivity of the condensation between an unsymmetrical 1,3-diketone and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Solvent 1: Ethanol (EtOH) (Control)
-
Solvent 2: 2,2,2-Trifluoroethanol (TFE)
-
Solvent 3: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: Set up three separate, identical reactions in clean, dry vials equipped with magnetic stir bars.
-
Vial 1 (Control): Dissolve the 1,3-diketone (e.g., 1 mmol) in ethanol (5 mL).
-
Vial 2 (TFE): Dissolve the 1,3-diketone (1 mmol) in TFE (5 mL).
-
Vial 3 (HFIP): Dissolve the 1,3-diketone (1 mmol) in HFIP (5 mL).
-
-
Reagent Addition: To each vial at room temperature, add the substituted hydrazine (1.1 mmol) dropwise while stirring.
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 1-12 hours).
-
Workup:
-
Once the reaction is complete, remove the solvent from each vial under reduced pressure (rotary evaporation).
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Analysis:
-
Dissolve a small, accurately weighed sample of each crude product in CDCl₃.
-
Acquire a ¹H NMR spectrum for each sample.
-
Identify distinct, well-resolved signals corresponding to each regioisomer.
-
Determine the regioisomeric ratio by integrating the characteristic signals for each isomer.
-
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- International Journal of Future Medical and Research. (2022).
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry. [Link]
-
Molecules. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. [Link]
- Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
-
da Silva, W. A., et al. (2020). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. ResearchGate. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Knochel, P., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
- Singh, S. K., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
Wan, J. P., et al. (2018). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
de la Rosa, F., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
ResearchGate. (2022). Various methods for the synthesis of pyrazole. [Link]
-
Usachev, S. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Chahboun, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Asian Journal of Green Chemistry. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
El-Metwally, A. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
-
ResearchGate. (2021). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Maiuolo, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
-
Schenone, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
García-Mejía, C. D., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. RSC Publishing. [Link]
- Knochel, P., et al. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this important pharmaceutical intermediate.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved in a two-step process. The first stage involves the construction of the 3-aminopyrazole core, followed by a selective N-alkylation to introduce the morpholinoethyl side chain. Careful control of reaction parameters in both steps is crucial for achieving high yield and purity, especially during scale-up.
II. Step 1: Synthesis of 3-Aminopyrazole
A robust and scalable method for the synthesis of 3-aminopyrazole involves the reaction of acrylonitrile with hydrazine, followed by cyclization and subsequent work-up.[1] This method is advantageous due to the availability and low cost of the starting materials.[1]
Experimental Protocol: Synthesis of 3-Aminopyrazole
A. β-Cyanoethylhydrazine Formation:
-
In a well-ventilated fume hood, charge a two-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, with 72% aqueous hydrazine hydrate (6.00 moles).
-
With stirring, gradually add acrylonitrile (6.00 moles) over 2 hours. Maintain the internal temperature between 30-35°C by using a water bath for cooling as needed.
-
After the addition is complete, replace the dropping funnel with a distillation apparatus.
-
Remove water by vacuum distillation at approximately 40 mm Hg, keeping the bath temperature at 45-50°C. The resulting yellow oil is β-cyanoethylhydrazine, which is suitable for the next step without further purification.
B. Cyclization to 3-Amino-3-pyrazoline sulfate:
-
In a separate four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, carefully add 95% sulfuric acid (3.0 moles).
-
Add absolute ethanol (450 ml) dropwise over 20-30 minutes, maintaining the temperature at 35°C with cooling.
-
With vigorous stirring, add a solution of β-cyanoethylhydrazine (1.00 mole) in absolute ethanol (50 ml) over 1-2 minutes. The reaction is exothermic and the temperature will rise.
-
Allow the temperature to reach 88-90°C and maintain it for 3 minutes, at which point the product will begin to crystallize.
-
Gradually cool the mixture to 25°C over one hour with a water bath, then let it stand at room temperature for 15-20 hours.
-
Collect the crystals by filtration, wash them with absolute ethanol, followed by ether, and dry at 80°C.
C. Formation and Purification of 3-Aminopyrazole:
-
The 3-amino-3-pyrazoline sulfate can be converted to 3-aminopyrazole through a tosylation/detosylation sequence or by direct hydrolysis with aqueous alkali.[1] For a more direct route, careful neutralization and extraction can be employed.
-
For purification, the crude 3-aminopyrazole can be distilled under high vacuum.
Troubleshooting Guide: 3-Aminopyrazole Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of β-cyanoethylhydrazine | Incomplete reaction; loss of volatile acrylonitrile. | Ensure controlled, slow addition of acrylonitrile. Maintain the recommended temperature range. |
| Reaction mixture solidifies during cyclization | Inadequate stirring. | Use a robust mechanical stirrer with a large blade to ensure the mixture remains a mobile slurry.[1] |
| Low yield of 3-aminopyrazole | Incomplete cyclization or degradation during workup. | Strictly control the exothermic cyclization step. For purification, use high vacuum distillation to minimize thermal degradation. |
| Product is discolored | Presence of impurities from side reactions. | Ensure the quality of starting materials. The crude product can be purified by vacuum distillation. |
III. Step 2: N-Alkylation of 3-Aminopyrazole
The second step involves the N-alkylation of 3-aminopyrazole with 4-(2-chloroethyl)morpholine. A critical aspect of this step is controlling the regioselectivity of the alkylation, as 3-aminopyrazole has two ring nitrogen atoms and an exocyclic amino group that can potentially be alkylated.
Visualizing the N-Alkylation Reaction
Caption: Workflow for the N-alkylation of 3-aminopyrazole.
Experimental Protocol: N-Alkylation
-
To a solution of 3-aminopyrazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.0-1.2 eq.) to the mixture.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Insufficiently strong base; low reaction temperature. | Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent. Ensure the reaction temperature is optimal. |
| Formation of multiple products (regioisomers) | Alkylation at both ring nitrogens. With unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers.[2][3] | The regioselectivity can be influenced by the choice of base and solvent.[3] Generally, alkylation at the less sterically hindered nitrogen is favored. Protecting groups can be used for directed synthesis if a specific isomer is required. |
| Formation of a di-alkylated byproduct | Alkylation of the exocyclic amino group after initial N-alkylation. | Use a controlled stoichiometry of the alkylating agent (closer to 1.0 equivalent). Lowering the reaction temperature might also reduce over-alkylation. |
| Difficult purification | Presence of polar byproducts and unreacted starting materials. | An acidic wash during the work-up can help remove basic impurities. Column chromatography with a suitable solvent system is often necessary for final purification. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the N-alkylation of 3-aminopyrazole?
A1: For unsymmetrical pyrazoles, N-alkylation typically yields a mixture of regioisomers.[3] The major product is often the one resulting from alkylation at the less sterically hindered nitrogen atom.[2] In the case of 3-aminopyrazole, this would likely favor the formation of this compound over the 2-substituted isomer. The exact ratio can be influenced by reaction conditions.[3]
Q2: How can I confirm the structure of the correct regioisomer?
A2: Advanced NMR techniques, such as 1H-15N HMBC and NOE difference experiments, are powerful tools for unambiguously determining the site of N-alkylation in pyrazoles. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides definitive structural proof.
Q3: Are there any alternative methods for the synthesis of 3-aminopyrazole?
A3: Yes, other common methods include the condensation of hydrazine with β-ketonitriles[4] or the reaction of hydrazine with α,β-unsaturated nitriles bearing a leaving group. The choice of method often depends on the availability and cost of the starting materials and the desired scale of the reaction.
Q4: What are the key safety precautions for this synthesis?
A4: Hydrazine is toxic and corrosive, and acrylonitrile is a flammable, toxic, and carcinogenic liquid. Both should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The cyclization reaction in the synthesis of 3-aminopyrazole is highly exothermic and requires careful temperature control to avoid runaway reactions.
V. References
-
Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 47, p.5 (1967). [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Elmaati, T. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 157–173. [Link]
-
American Chemical Society. (n.d.). Organic Letters Ahead of Print. [Link]
-
Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
-
Dalton, D. M., & Njardarson, J. T. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(6), 1279. [Link]
-
Kudyakova, Y. S., Edilova, Y. O., Kopchuk, D. S., Santra, S., Kovalev, I. S., Bazhin, D. N., & Charushin, V. N. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(23), 15234. [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed to provide expert guidance on a critical and often challenging aspect of pyrazole synthesis: the management of exothermic reactions. The condensation of hydrazines with 1,3-dicarbonyl compounds, a cornerstone of pyrazole synthesis (commonly known as the Knorr pyrazole synthesis), is frequently exothermic.[1][2] Failure to control the heat generated can lead to decreased yields, the formation of impurities, and, in worst-case scenarios, dangerous runaway reactions.[3][4]
This guide offers troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to help you navigate and resolve issues you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: A rapid and accelerating temperature increase that does not respond to standard cooling is a primary indicator of a potential thermal runaway.[4][5] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an exponential increase in reaction rate and further heat production.[5]
Immediate Actions:
-
Personal Safety First: Immediately alert colleagues and evacuate the immediate area if the temperature continues to rise uncontrollably.[4]
-
Stop Reagent Addition: If you are adding a reagent (e.g., hydrazine), stop the addition immediately.[4]
-
Remove Heat Source: If external heating is being used, remove it.
-
Enhance Cooling: Immerse the reaction vessel in an ice-water or dry ice/acetone bath to increase heat removal. Be cautious of thermal shock to glassware.[6]
-
Follow Emergency Protocols: Adhere to your laboratory's specific emergency shutdown procedures.[4]
Underlying Cause: The root cause is an imbalance in the heat generation/heat removal equation. On a larger scale, this is exacerbated because as the reactor volume increases (cubed), the heat transfer area only increases by the square of the vessel's radius, making heat dissipation less efficient.[1][3][7]
Q2: I'm observing significant impurity formation and a darker-than-expected reaction color. Could this be related to the exotherm?
A2: Yes, this is a common consequence of poor temperature control.[1] Localized "hot spots" can form within the reaction mixture, especially in larger vessels with inadequate mixing, leading to side reactions and degradation of both starting materials and the desired product.[1][6] Phenylhydrazine, for instance, is susceptible to decomposition, which can result in discoloration (yellow/red) and the formation of impurities.[8]
Troubleshooting Strategies:
-
Improve Mixing: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.[1][9]
-
Optimize Reagent Addition: Add the more reactive component (often the hydrazine derivative) slowly and in a controlled, dropwise manner.[1][6] This keeps the concentration of the limiting reagent low and allows the cooling system to keep pace with heat generation.
-
Pre-cool the Reaction: Before adding the second reagent, cool the initial reaction mixture to a temperature below the desired reaction temperature.
Q3: My yield decreased significantly when I scaled up my pyrazole synthesis from 1g to 100g. How can I fix this?
A3: This is a classic scale-up challenge directly related to thermal management.[10] A reaction that is easily managed in a small flask can become dangerously exothermic at a larger scale due to the decreased surface-area-to-volume ratio, which severely limits heat dissipation.[6][7]
Scale-Up Troubleshooting Protocol:
-
Characterize the Exotherm: Before scaling up, use a reaction calorimeter to determine the heat of reaction (enthalpy, ΔH) and the maximum adiabatic temperature rise.[9][11] This data is crucial for designing an adequate cooling strategy.
-
Re-optimize Addition Rate: The addition rate that worked on a small scale will likely be too fast for a larger scale. A slower, controlled addition profile is necessary to manage the exotherm.[1]
-
Ensure Adequate Cooling Capacity: Verify that your reactor's cooling system (jacket, coils) can handle the total heat output calculated from your calorimetry data.[9]
-
Consider a "Semi-Batch" Approach: In a semi-batch process, one reagent is added portion-wise or continuously to the other, allowing for better control over the reaction rate and temperature.[3]
-
Flow Chemistry as an Alternative: For highly exothermic reactions, transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly improving safety and consistency.[6][12]
Troubleshooting Guides
Guide 1: Preventing Thermal Runaway in Batch Synthesis
This guide provides a systematic approach to setting up a pyrazole synthesis to minimize the risk of a thermal runaway.
| Step | Action | Rationale (The "Why") |
| 1. Pre-Reaction Analysis | Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) using calorimetric data (DSC or RC1). | Understanding the potential adiabatic temperature rise is critical for assessing the worst-case scenario and ensuring your cooling capacity is sufficient.[9] |
| 2. Reagent Addition Strategy | Add the hydrazine derivative dropwise using an addition funnel. | Slow, controlled addition is critical to manage the exotherm by keeping the reaction rate in check.[1][6] Rapid addition can cause dangerous temperature spikes.[1] |
| 3. Temperature Monitoring | Place a temperature probe directly in the reaction mixture, not just in the cooling bath. | The internal temperature is the most accurate indicator of the reaction's progress and potential hazards.[1] |
| 4. Cooling System | Use a cooling bath (e.g., ice-water) and ensure the reactor is adequately immersed. | Provides a consistent and efficient means of heat removal from the reaction vessel.[6] |
| 5. Stirring and Mixing | Use an overhead stirrer for larger volumes and ensure a vortex is visible. | Inadequate mixing can lead to localized superheating ("hot spots") and promote side reactions, even if the overall temperature appears controlled.[1][6] |
| 6. Dilution | Use an appropriate amount of solvent. | While this may slow the reaction, the solvent acts as a heat sink, absorbing some of the energy released and moderating the temperature increase. |
Guide 2: Handling Hydrazine and its Derivatives
Hydrazine and its derivatives are highly reactive and toxic, requiring specific handling procedures.[13][14]
Safety and Handling Protocol:
| Precaution | Detail | Rationale |
| Ventilation | Always handle hydrazine and its derivatives in a properly functioning chemical fume hood.[15] | Hydrazine vapor is toxic upon inhalation, and an odor indicates a concentration well above safe exposure limits.[13][14] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a lab coat.[15][16] A face shield is recommended when splashing is possible.[16] | Direct contact can cause severe chemical burns to the skin and eyes.[14][15] |
| Incompatible Materials | Store and handle away from acids and oxidizers (e.g., hydrogen peroxide, metal oxides).[13][17] | Hydrazine reacts violently, and potentially explosively, with oxidizing agents.[14][17] |
| Spill Management | Have a spill kit with non-combustible absorbent material (e.g., sand, vermiculite) readily available.[16] | Hydrazine can ignite spontaneously when absorbed on porous or combustible materials.[14] |
Advanced Tools & Methodologies
Process Analytical Technology (PAT) for Real-Time Monitoring
For critical or large-scale syntheses, implementing Process Analytical Technology (PAT) can provide invaluable real-time insights into the reaction's progress and safety.
-
In-situ Infrared (IR) Spectroscopy: Can monitor the concentration of reactants and products in real-time, providing kinetic data without the need for sampling.[11]
-
Reaction Calorimetry: Directly measures the heat evolved from the reaction, providing a direct measure of the reaction rate.[11] This is the most direct way to monitor and understand the exotherm.
The use of PAT enables a "Quality by Design" (QbD) approach, where process understanding and control lead to improved safety and product consistency.[18][19]
Workflow for Managing Exothermic Pyrazole Synthesis
The following diagram illustrates a decision-making workflow for safely managing exothermic pyrazole syntheses.
Caption: Decision workflow for exothermic reaction management.
References
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- Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
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- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Unknown. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up - Features.
- Benchchem. (n.d.). .
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Santa Cruz Biotechnology. (n.d.). Hydrazine.
- Jstar-research. (n.d.). Process Analytic Technologies (PAT) & Reaction Kinetics.
- Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- The Royal Society of Chemistry. (2020, August 28). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- PubMed. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (2024, July). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice : r/Chempros.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PMC - NIH. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
- ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- Unknown. (2015, March). Process Analytical Technology: tools and applications in pharmaceutical manufacturing.
- Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
- European Chemicals Agency (ECHA). (n.d.). Pyrazole - Substance Information.
- Unknown. (n.d.). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
- Unknown. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
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Validation & Comparative
comparing 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of pyrazole-based kinase inhibitors, with a specific focus on GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). We will explore its performance in the context of other kinase inhibitors, supported by experimental data and detailed protocols.
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a five-membered heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its synthetic accessibility, drug-like properties, and versatile nature allow it to form key interactions within the ATP-binding pocket of various kinases.[2] This has led to the development of several FDA-approved drugs containing a pyrazole moiety, such as Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/ROS1 inhibitor), for the treatment of cancers and other diseases.[2]
This guide will use GNE-3511 as a case study to exemplify the development and characterization of a highly potent and selective pyrazole-based kinase inhibitor. GNE-3511 targets Dual Leucine Zipper Kinase (DLK, also known as MAP3K12), a key regulator of neuronal degeneration.[3][4][5] By comparing GNE-3511 with other inhibitors, we aim to provide a comprehensive understanding of its mechanism, performance, and the experimental methodologies used for its evaluation.
Comparative Analysis of Kinase Inhibitors
GNE-3511: A Potent and Selective DLK Inhibitor
GNE-3511 is a cell-permeable, orally bioavailable, and blood-brain barrier-penetrant compound that acts as a highly potent and selective inhibitor of DLK.[3][6][7] Its mechanism of action is centered on the inhibition of the DLK signaling pathway, which plays a crucial role in the response to axonal injury and in neurodegenerative diseases.[8]
Signaling Pathway of DLK and Point of Inhibition by GNE-3511
Caption: Step-by-step workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Kinase of interest (e.g., recombinant DLK)
-
Kinase substrate peptide
-
ATP
-
GNE-3511 (or other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GNE-3511 in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended. [9] * Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted GNE-3511 or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. [9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for Kinase Inhibition
Cell-based assays are crucial for confirming an inhibitor's activity in a physiologically relevant context. [10][11][12]This protocol describes the use of Western blotting to detect the phosphorylation of a downstream substrate as a measure of kinase inhibition.
Workflow for Cell-Based Western Blot Assay
Caption: Workflow for assessing kinase inhibitor activity in cells via Western blot.
Materials:
-
Cell line expressing the target kinase (e.g., primary neurons for DLK)
-
GNE-3511
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of GNE-3511 for the desired time. Include a vehicle control (DMSO).
-
If necessary, stimulate the cells to activate the kinase pathway of interest.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total c-Jun) and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
GNE-3511 serves as a compelling example of a modern pyrazole-based kinase inhibitor, characterized by high potency, selectivity, and desirable pharmacokinetic properties for its intended therapeutic area. The comparative data and detailed experimental protocols provided in this guide offer a framework for the evaluation of novel kinase inhibitors. The versatility of the pyrazole scaffold continues to make it a cornerstone in the development of targeted therapies for a wide range of diseases.
References
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Cell-based test for kinase inhibitors - INiTS. INiTS. [Link]
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Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Creative Biolabs. [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. National Center for Biotechnology Information. [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. National Center for Biotechnology Information. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. PLOS One. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. [Link]
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A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. ResearchGate. [Link]
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In vitro kinase assay - Protocols.io. Protocols.io. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. [Link]
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GNE-3511 - the Chemical Probes Portal. Chemical Probes Portal. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI. [Link]
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Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) | Request PDF - ResearchGate. ResearchGate. [Link]
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GNE-3511 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models | Request PDF - ResearchGate. ResearchGate. [Link]
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Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. ResearchGate. [Link]
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Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. PubMed. [Link]
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
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Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Wiley Online Library. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. National Center for Biotechnology Information. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. SciSpace. [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - ResearchGate. ResearchGate. [Link]
-
6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. PubMed. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. PubMed. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed. PubMed. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. PubMed. [Link]
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Comparative In Vitro Efficacy Analysis: 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine Against Established Anticancer Agents
Authored by a Senior Application Scientist
Introduction: The Rationale for Novel Heterocyclic Scaffolds in Oncology
In the landscape of modern oncology, the demand for therapeutic agents with improved selectivity and reduced toxicity remains a paramount objective.[1] Heterocyclic compounds form the backbone of a significant portion of approved pharmaceuticals, with pyrazole and morpholine moieties being particularly prominent in the design of novel anticancer agents.[2][3][4][5][6]
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold".[1][4] Its structural versatility allows for substitutions that can modulate pharmacological activity, leading to compounds that target a wide array of biological targets, including critical kinases like EGFR, VEGFR-2, and CDK2, as well as tubulin.[1][7] The morpholine ring, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to improve pharmacokinetic properties such as aqueous solubility and metabolic stability, which can translate to a better pharmacodynamic profile.[8] The combination of these two scaffolds in 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (hereafter referred to as "Compound X") presents a logical foundation for investigating its potential as a novel anticancer candidate.
This guide provides a comprehensive framework for evaluating the in vitro efficacy of Compound X. We will compare its cytotoxic potential directly against two well-established anticancer drugs: Doxorubicin , a standard broad-spectrum cytotoxic agent, and Sorafenib , a multi-kinase inhibitor. This analysis is grounded in standardized cell-based assays to generate robust, reproducible data for head-to-head comparison.
Comparative Efficacy Analysis: A Head-to-Head In Vitro Study
Objective
The primary objective of this study is to quantify and compare the in vitro cytotoxic efficacy of Compound X with that of Doxorubicin and Sorafenib across a panel of human cancer cell lines representing distinct tumor types. The key endpoint for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.[9][10]
Experimental Design & Rationale
A rigorous and well-controlled experimental design is critical for generating meaningful comparative data.
-
Cell Line Selection: To assess the breadth of activity, a panel of well-characterized human cancer cell lines is essential. We have selected:
-
Selection of Comparator Drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serving as a gold-standard cytotoxic agent with broad activity. Its inclusion provides a benchmark for general cytotoxicity.[1]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[1] As many pyrazole derivatives exhibit kinase inhibitory activity, Sorafenib serves as a mechanistically relevant comparator.[1][11]
-
-
Assay Choice: The MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[12][13] This allows for the quantification of cell growth inhibition following drug treatment. While other assays exist, the MTT assay is a widely accepted standard for initial cytotoxicity screening.[9][14]
Detailed Experimental Protocol: MTT Assay for IC50 Determination
The following protocol is a self-validating system designed for reproducibility.
-
Cell Seeding:
-
Harvest logarithmically growing A549, MCF-7, and HCT-116 cells using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Causality: Seeding a precise number of cells is crucial, as IC50 values can be influenced by cell density.[13] The logarithmic growth phase ensures cells are metabolically active and responsive.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of Compound X, Doxorubicin, and Sorafenib in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution series in culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
After allowing cells to adhere for 24 hours post-seeding, remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: A 72-hour incubation period is standard and allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.
-
-
MTT Reagent Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12]
-
Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12] Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 490 nm using a microplate reader.[12]
-
Calculate the percentage of cell growth inhibition for each drug concentration using the formula: % Inhibition = 100 - [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
Plot the % Inhibition against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Experimental Workflow Visualization
Caption: Workflow for determining IC50 values using the MTT assay.
Data Summary and Interpretation
The following table summarizes hypothetical but representative IC50 data obtained from the described experimental protocol.
| Compound | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | HCT-116 (Colon) IC50 [µM] |
| Compound X | 1.2 ± 0.2 | 5.8 ± 0.5 | 2.5 ± 0.3 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.6 ± 0.1 |
| Sorafenib | 4.5 ± 0.6 | 6.2 ± 0.7 | 5.1 ± 0.4 |
Interpretation of Results:
-
Potency: Doxorubicin, the broad-spectrum cytotoxic agent, demonstrates the highest potency across all three cell lines with sub-micromolar IC50 values, as expected.[1] Compound X exhibits potent single-digit micromolar activity against all tested cell lines. Notably, Compound X shows approximately 4-fold greater potency than the targeted agent Sorafenib in the A549 lung cancer cell line and 2-fold greater potency in the HCT-116 colon cancer cell line.
-
Selectivity: While not a direct measure of tumor vs. normal cell selectivity, the data reveals a differential sensitivity profile. Compound X is most potent against the A549 cell line (IC50 = 1.2 µM). Its activity against MCF-7 and HCT-116 cells is also significant. This profile is distinct from Sorafenib, which shows more consistent mid-micromolar activity across the panel.
-
Comparative Standing: The results are highly encouraging. Compound X demonstrates superior in vitro potency compared to a clinically approved multi-kinase inhibitor, Sorafenib, particularly in lung and colon cancer models. While not as potent as the non-selective agent Doxorubicin, its efficacy profile warrants further investigation into its mechanism of action.
Mechanistic Considerations & Signaling Pathways
The potent activity of Compound X, particularly when compared to Sorafenib, suggests it may act as an inhibitor of key signaling pathways that drive cell proliferation. Pyrazole derivatives are well-documented as inhibitors of protein kinases.[1][11][15] Many cancers exhibit dysregulation of Receptor Tyrosine Kinase (RTK) pathways, which control cell growth, survival, and proliferation.
Caption: Hypothesized inhibition of a generic RTK pathway by Compound X.
The cytotoxic effects observed in our in vitro assay could plausibly be attributed to Compound X inhibiting an RTK (such as EGFR or VEGFR) or a downstream kinase in the MAPK/ERK pathway (such as RAF or MEK).[1] Such inhibition would block pro-proliferative signals, leading to cell cycle arrest and ultimately, a reduction in viable cells as measured by the MTT assay. This hypothesis is consistent with published mechanisms for other anticancer pyrazole derivatives.[1][16]
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the in vitro efficacy of the novel agent This compound . The presented data, while hypothetical, illustrates a scenario where the compound demonstrates potent antiproliferative activity, surpassing that of the established multi-kinase inhibitor Sorafenib in specific cancer cell lines.
The robust cytotoxicity profile strongly supports advancing Compound X to the next stage of preclinical evaluation. Immediate next steps should focus on:
-
Mechanism of Action Studies: Elucidate the precise molecular target(s) through comprehensive kinase profiling assays.
-
Apoptosis Assays: Determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Expanded Cell Line Screening: Test Compound X against a broader panel of cancer cell lines to identify potential indications.
-
In Vivo Efficacy: Evaluate the compound's antitumor activity in xenograft animal models to translate these promising in vitro findings into a more clinically relevant context.
The favorable characteristics of the pyrazole and morpholine scaffolds, combined with this strong in vitro data, position Compound X as a promising candidate for further development in the field of oncology.
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Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2023). MDPI. Available at: [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Advances. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrazole-Based Scaffolds in Cancer Research: A Comparative Analysis
Introduction: The Privileged Pyrazole Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets through strategic modifications. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold in the realm of cancer research.[1][2] Its synthetic accessibility and versatile chemical nature allow for the creation of diverse libraries of compounds with a wide spectrum of pharmacological activities.[2]
This guide provides a comparative analysis of various pyrazole-based scaffolds that have demonstrated significant potential as anticancer agents. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.
Comparative Analysis of Pyrazole-Based Scaffolds
The anticancer activity of pyrazole derivatives is diverse, targeting various hallmarks of cancer. The primary mechanisms of action include the inhibition of protein kinases, disruption of microtubule dynamics, and interaction with DNA.[3]
Pyrazole-Based Kinase Inhibitors: Targeting Oncogenic Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[4] The pyrazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[4][5]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[6] Pyrazole-based compounds have shown significant inhibitory activity against CDK2.[3][6] For instance, derivatives with specific substitutions have demonstrated IC50 values in the sub-micromolar range against CDK2.[3][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8] Several pyrazole-based scaffolds have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and antitumor effects.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor cell proliferation, survival, and metastasis.[11] Pyrazole-thiadiazole hybrids have been synthesized as EGFR inhibitors with promising anticancer activities.[10]
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to mitotic catastrophe and cell death.[12] Pyrazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[12]
-
PI3K/Akt Pathway: This is a central signaling pathway that regulates cell survival, growth, and proliferation. Pyrazole-containing compounds have been shown to target components of this pathway.[3][13]
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors:
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrazole-based kinase inhibitors against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Pyrazole Scaffold/Derivative | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Pyrazole Benzothiazole Hybrid (Compound 25) | VEGFR-2 | HT29 (Colon) | 3.17 | Axitinib | >10 | [8] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | PC3 (Prostate) | 4.52 | Axitinib | >10 | [8] | |
| Pyrazole-based Hybrid (Compound 29) | CDK2 | HepG2 (Liver) | 10.05 | Doxorubicin | Not specified | [7] |
| Pyrazole-based Hybrid (Compound 29) | MCF7 (Breast) | 17.12 | Doxorubicin | Not specified | [7] | |
| Pyrazolo[4,3-c]pyridine (Compound 41) | PI3K/Akt | MCF7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [7] |
| Pyrazolo[4,3-c]pyridine (Compound 41) | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [7] | |
| Pyrazole-Naphthalene Compound 112 | Not specified | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [14] |
| Pyrazole-based EGFR Inhibitor (Compound 6g) | EGFR | Not specified | EGFR IC50: 0.08 µM | Not specified | Not specified | [10] |
Pyrazole-Based COX-2 Inhibitors: A Dual Role in Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and contributes to inflammation and cell proliferation.[14] Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Mavacoxib are selective COX-2 inhibitors with established anticancer properties.[2][15][16][17][18]
-
Celecoxib: This well-known COX-2 inhibitor has been shown to reduce tumor growth by inducing apoptosis, inhibiting proliferation, and preventing angiogenesis.[19] Its mechanisms are both COX-2 dependent, through the inhibition of prostaglandin E2 (PGE2) production, and COX-2 independent, by modulating signaling pathways like Akt and NF-κB.[15][20]
-
Mavacoxib: A long-acting COX-2 inhibitor, Mavacoxib has demonstrated direct cell-killing effects on cancer cells, including cancer stem cells, and can induce apoptosis.[16][18][21][22] Interestingly, its antitumor effects can be independent of COX-2 expression levels.[17]
Comparative Insights: Celecoxib vs. Mavacoxib
While both are selective COX-2 inhibitors with pyrazole cores, their pharmacokinetic profiles differ significantly, with mavacoxib having a much longer half-life.[16][18] In vitro studies suggest both have direct anti-proliferative and pro-apoptotic effects on cancer cells.[2] Mavacoxib has also shown efficacy against cancer stem cells, a critical population for tumor recurrence and metastasis.[16][21][22]
Other Pyrazole-Based Scaffolds
Beyond kinase and COX-2 inhibition, pyrazole derivatives have been designed to target other critical cellular components:
-
Tubulin Polymerization Inhibitors: Some pyrazole derivatives disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[1]
-
DNA Binding Agents: Certain pyrazolo[3,4-b]pyridine analogs have shown remarkable cytotoxicity by binding to the minor groove of DNA.[3]
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer potential of pyrazole-based scaffolds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect exposed PS.[25] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[25]
Protocol:
-
Cell Treatment: Seed and treat cells with the pyrazole compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Washing: Wash the cells once with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1][6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL).[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[3][26] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[3] Incubate on ice for at least 30 minutes.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[3]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL in PBS) and incubate for a short period.[3][15]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL in PBS) and mix well.[3][15]
-
Incubation: Incubate at room temperature for 5-10 minutes.[3]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.[3]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[17] The luminescent signal is inversely proportional to the kinase activity.
Protocol (Luminescence-Based):
-
Compound Preparation: Prepare serial dilutions of the pyrazole inhibitor in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted compound or DMSO (vehicle control) to the wells. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[17]
-
Luminescence Generation: Add a second reagent (Kinase Detection Reagent) to convert the produced ADP to ATP and generate a luminescent signal.[17]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Synthesis of a Representative Pyrazole Scaffold
A common method for synthesizing pyrazole derivatives is through the condensation reaction of a β-diketone with hydrazine hydrate.[4][27][28]
Example: Synthesis of 3,5-dimethyl-1H-pyrazole [4][27]
-
Reaction Setup: In a round-bottom flask, dissolve pentane-2,4-dione (a β-diketone) in ethanol.
-
Hydrazine Addition: Slowly add hydrazine hydrate to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for a specified time (e.g., 2-4 hours).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 3,5-dimethyl-1H-pyrazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[4][27]
Structure-Activity Relationship (SAR) of Pyrazole Scaffolds
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[26][29] Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.
-
Substituents at N1: The substituent at the N1 position of the pyrazole ring can significantly influence activity. For example, in some series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for potent and selective activity.[11]
-
Substituents at C3 and C5: The groups at these positions often interact with key residues in the target protein's binding pocket. Aryl groups are common at these positions and their substitution patterns (e.g., with halogens, methoxy groups) can modulate activity.
-
Substituents at C4: The C4 position can also be modified to enhance activity. For instance, in a series of pyrazole-based estrogen receptor ligands, a propyl group at C4 was found to be optimal for binding affinity.[30]
Quantitative structure-activity relationship (QSAR) studies have been employed to develop predictive models for the anticancer activity of pyrazole derivatives against various cancer cell lines.[31][32][33] These models help in identifying key molecular descriptors that correlate with biological activity, thereby guiding the design of new, more potent analogs.[31]
Visualizations
Signaling Pathway: Inhibition of the PI3K/Akt Pathway
The following diagram illustrates the inhibition of the pro-survival PI3K/Akt signaling pathway by a hypothetical pyrazole-based inhibitor.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based inhibitor.
Experimental Workflow: MTT Assay
The following diagram outlines the workflow for assessing cell viability using the MTT assay.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
Pyrazole-based scaffolds represent a highly versatile and promising class of compounds in the development of novel anticancer agents. Their ability to be readily synthesized and functionalized allows for the fine-tuning of their pharmacological properties to target a wide array of cancer-related proteins and pathways. The comparative analysis presented in this guide highlights the diverse mechanisms of action and the potent anticancer activities of various pyrazole derivatives.
The future of pyrazole-based cancer research lies in the rational design of multi-targeted agents that can simultaneously inhibit several key oncogenic pathways, potentially overcoming drug resistance. Furthermore, the development of pyrazole-based compounds with improved pharmacokinetic profiles and reduced off-target toxicities will be crucial for their successful clinical translation. As our understanding of cancer biology deepens, the privileged pyrazole scaffold will undoubtedly continue to be a cornerstone in the discovery of next-generation oncology therapeutics.
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A Comparative Guide to Validating the Biological Target of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
For drug discovery researchers and scientists, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous, multi-faceted investigation. A molecule's efficacy is intrinsically linked to its biological target. Identifying and validating this target is paramount, as it forms the mechanistic foundation for all subsequent development.
This guide addresses the challenge of validating the biological target for the novel compound 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (hereafter designated Pyrazolamine-M ). As this molecule's specific target is not established, we will proceed based on a chemically-informed hypothesis. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors.[1][2][3][4][5] Therefore, we hypothesize that Pyrazolamine-M is a protein kinase inhibitor .
This document provides a comparative framework of modern experimental strategies to rigorously test this hypothesis. We will dissect and contrast various techniques, moving from broad, initial screening to definitive cellular and functional validation, explaining the causal logic behind each experimental choice.
Phase 1: Broad Target Identification and Selectivity Profiling
The initial step is to cast a wide net to identify which of the >500 kinases in the human kinome Pyrazolamine-M might interact with. This phase is crucial for generating initial hypotheses and understanding the compound's selectivity profile, which has direct implications for potential efficacy and toxicity.
Comparison of Primary Screening Methodologies
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Large-Panel Kinome Profiling | Measures inhibition of enzymatic activity against a large, purified kinase panel (>400 kinases) at a fixed compound concentration. | Percent inhibition against each kinase; initial hit identification. | Comprehensive overview of selectivity; identifies primary targets and off-targets simultaneously. | Typically a single concentration screen; provides limited potency information; in vitro results may not fully translate to cells. |
| Biochemical IC50 Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced by a kinase reaction. Inhibition reduces the ADP signal, which is converted to a luminescent readout.[6] | Dose-response curves and IC50 values. | Quantitative potency data; confirms hits from primary screens; adaptable to high-throughput formats.[7][8] | Tests one kinase at a time; requires purified enzyme; susceptible to compound interference.[9] |
Expert Insight: A two-step approach is most efficient. We begin with a broad kinome panel screen (e.g., at 1 µM) to identify a shortlist of potential targets. This is followed by quantitative IC50 determination for the top 5-10 hits to confirm activity and establish potency. For our investigation, we will compare Pyrazolamine-M to Staurosporine , a non-selective kinase inhibitor, and Dasatinib , a known inhibitor of our top hypothetical hit, ABL1 kinase.
Hypothetical Kinome Profiling Data
| Compound | Target Kinase | Percent Inhibition @ 1 µM |
| Pyrazolamine-M | ABL1 | 95% |
| SRC | 75% | |
| LCK | 68% | |
| Other 400+ kinases | < 50% | |
| Dasatinib | ABL1 | 99% |
| SRC | 98% | |
| LCK | 97% | |
| c-KIT | 95% | |
| Staurosporine | >200 kinases | >90% |
This initial screen suggests Pyrazolamine-M has a preference for the ABL1/SRC family of kinases, with ABL1 being the most potently inhibited.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Workflow for Initial Biochemical Target Identification.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of Pyrazolamine-M, Dasatinib (positive control), and a vehicle control (e.g., DMSO) in assay buffer. Prepare a solution of the target kinase (e.g., recombinant ABL1) and its specific substrate in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution to 2.5 µL of each compound dilution.
-
ATP Initiation: Initiate the kinase reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly assessed.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Phase 2: Confirming Target Engagement in a Cellular Milieu
Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is not sufficient. A drug must enter the cell, navigate a complex proteome, and bind its intended target in the presence of high endogenous ATP concentrations. This phase compares methods that directly measure this intracellular target engagement.
Comparison of Cellular Target Engagement Assays
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of a target protein. Cells are heated, and the amount of soluble (un-denatured) target protein is quantified. | A thermal shift (ΔTm) in the presence of the compound. | Label-free; measures direct physical binding in an un-modified cellular environment. | Lower throughput; requires a specific antibody for detection (e.g., Western Blot); provides qualitative/semi-quantitative engagement data. |
| NanoBRET™ Target Engagement | A NanoLuc® luciferase-tagged kinase and a fluorescent tracer compete for binding with the test compound. Binding displaces the tracer, reducing BRET signal.[10] | Cellular IC50 or KD values. | Live-cell, real-time measurement; highly quantitative assessment of intracellular affinity; high-throughput compatible.[11][12][13] | Requires genetic modification (transfection) of cells to express the fusion protein; relies on the availability of a suitable tracer.[14] |
Expert Insight: CETSA and NanoBRET are highly complementary. CETSA provides unequivocal proof of physical binding in native cells. NanoBRET offers a more scalable and quantitative measure of intracellular potency, which is invaluable for structure-activity relationship (SAR) studies. A positive result in both assays builds a very strong case for target engagement.
dot graph TD { node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture & Treatment: Culture cells known to express the target kinase (e.g., K562 cells for ABL1) to ~80% confluency. Treat cells with Pyrazolamine-M (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-ABL1) and a loading control (e.g., anti-GAPDH).
-
Analysis: Detect with a secondary antibody and quantify the band intensities. Plot the intensity of the soluble target protein band as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to the right indicates thermal stabilization by the compound.
Hypothetical Cellular Target Engagement Data
| Compound | CETSA (ΔTm for ABL1) | NanoBRET™ (ABL1 Cellular IC50) |
| Pyrazolamine-M | +4.2 °C | 150 nM |
| Dasatinib | +7.8 °C | 5 nM |
| Inactive Analog | No significant shift | > 10,000 nM |
The data show that Pyrazolamine-M physically engages ABL1 in live cells, causing a significant thermal stabilization, and demonstrates potent intracellular activity in the low nanomolar range.
Phase 3: Linking Target Engagement to Cellular Function
The final and most critical phase is to establish a causal link between the compound's binding to the target and a subsequent biological effect. This is the essence of target validation.[15] We must demonstrate that inhibiting the target kinase with our compound produces the same functional outcome as removing the target from the cell genetically.
Comparison of Functional Validation Methodologies
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Downstream Pathway Analysis | Measures the phosphorylation status of a known substrate of the target kinase. Inhibition of the kinase reduces substrate phosphorylation. | Change in phospho-protein levels (typically via Western Blot or ELISA). | Directly confirms functional modulation of the target's catalytic activity in a physiological pathway. | Requires a known, validated substrate and a high-quality phospho-specific antibody. |
| Genetic Target Invalidation (CRISPR/Cas9) | The gene encoding the target protein is knocked out. The cellular phenotype in response to the compound is then compared between wild-type (WT) and knockout (KO) cells.[16] | Comparison of compound IC50 in WT vs. KO cell lines. | Provides the strongest evidence for on-target activity. A loss of compound effect in KO cells is definitive.[17][18] | Can be time-consuming to generate stable KO cell lines; potential for genetic compensation mechanisms. |
| Use of an Inactive Analog | A structurally similar molecule that does not bind the target is used as a negative control. | Comparison of phenotypic effects between the active compound and the inactive analog. | Helps to rule out that the observed phenotype is due to off-target effects or non-specific compound properties.[19] | Requires chemical synthesis of a suitable analog, which may not always be straightforward. |
Expert Insight: True validation requires triangulation of evidence. The gold standard is to show that 1) Pyrazolamine-M inhibits the phosphorylation of a known ABL1 substrate (like CRKL), and 2) its anti-proliferative effect is significantly diminished in ABL1-knockout cells. Comparing this to a well-characterized ABL1 inhibitor (Dasatinib) and a custom-synthesized inactive analog provides the highest degree of confidence.
dot graph TD { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Hypothetical Signaling Pathway for the ABL1 Kinase Target.
Protocol: CRISPR/Cas9 Knockout and Cell Viability Assay
-
gRNA Design & Lentiviral Production: Design and clone two independent guide RNAs (gRNAs) targeting early exons of the ABL1 gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). Produce high-titer lentivirus.
-
Transduction & Selection: Transduce K562 cells with the lentivirus. After 48 hours, select for transduced cells by adding puromycin to the culture medium for 7-10 days.
-
Clonal Isolation & Validation: Isolate single-cell clones by limiting dilution. Expand the clones and validate ABL1 knockout by Western Blot and sequencing of the target locus. Select two independent, validated KO clones for further experiments.
-
Cell Viability Assay:
-
Seed wild-type (WT) and ABL1 KO K562 cells into 96-well plates.
-
Add serial dilutions of Pyrazolamine-M, Dasatinib, and the inactive analog.
-
Incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence.
-
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus compound concentration. Calculate IC50 values for each compound in both WT and KO cell lines.
Hypothetical Functional Validation Data Summary
| Assay | Cell Line | Pyrazolamine-M | Dasatinib | Inactive Analog |
| p-CRKL Inhibition (IC50) | K562 (WT) | 180 nM | 6 nM | > 20,000 nM |
| Cell Viability (IC50) | K562 (WT) | 250 nM | 8 nM | > 20,000 nM |
| Cell Viability (IC50) | K562 (ABL1 KO) | > 15,000 nM | > 10,000 nM | > 20,000 nM |
The dramatic rightward shift (loss of potency) of Pyrazolamine-M in the ABL1 KO cells provides definitive evidence that its anti-proliferative effect is mediated through the inhibition of ABL1 kinase.
Conclusion
Validating the biological target of a novel compound is a systematic process of building an evidence-based case. For This compound (Pyrazolamine-M) , we began with a broad, hypothesis-generating screen based on its chemical scaffold. By progressing through a logical sequence of experiments—from in vitro biochemical assays to direct measurement of intracellular target engagement and finally to functional validation using genetic tools—we can assemble a powerful, self-validating dataset.
The hypothetical data presented here illustrates a successful validation workflow. The convergence of evidence from orthogonal methods—biochemical profiling, cellular thermal shift, live-cell affinity measurements, downstream pathway modulation, and CRISPR-based genetic invalidation—provides the highest possible confidence that ABL1 kinase is the primary functional target of Pyrazolamine-M. This rigorous, comparative approach is essential for de-risking a drug discovery program and building a solid mechanistic foundation for future preclinical and clinical development.
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A Strategic Guide to Cross-Reactivity Profiling of Novel Pyrazole-Based Molecules: A Case Study with 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
For drug development professionals, the journey from a promising novel chemical entity (NCE) to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. Unforeseen off-target interactions can lead to toxicity, derailing a program after significant investment. Conversely, identifying additional, beneficial targets—a concept known as polypharmacology—can open new therapeutic avenues. Therefore, a robust, early-stage cross-reactivity profiling strategy is not just a regulatory checkbox; it is a cornerstone of modern, efficient drug discovery.
This guide provides a comprehensive framework for profiling the selectivity of a novel agent, using the hypothetical molecule 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (hereafter designated Cmpd-X ) as our case study. As no public profiling data exists for Cmpd-X, this document serves as an expert-led blueprint for its investigation. We will explore the causal logic behind experimental choices, detail validated protocols, and demonstrate how to interpret the resulting data in comparison to benchmark compounds.
The Subject of Our Investigation: Cmpd-X
Cmpd-X is built on a 3-aminopyrazole scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, renowned for its synthetic tractability and its presence in numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2] The aminopyrazole moiety is a potent hydrogen-bonding pharmacophore that frequently interacts with the hinge region of kinase ATP-binding pockets.[3] The N1-linked morpholino-ethyl group is often incorporated to enhance aqueous solubility and fine-tune pharmacokinetic properties, but it can also contribute to interactions with other target classes, such as G-protein coupled receptors (GPCRs).[4][5]
Given this structural makeup, our initial hypothesis is that Cmpd-X is likely a protein kinase inhibitor . However, its full interaction profile across the proteome is unknown and must be determined empirically.
A Tiered Strategy for Comprehensive Profiling
A logical, tiered approach is the most resource-effective method to build a comprehensive selectivity profile. This strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused validation and cellular confirmation of the most significant interactions.
Caption: A tiered workflow for cross-reactivity profiling.
Comparative Benchmarking: The Importance of Context
To interpret the selectivity profile of Cmpd-X, we must compare it against relevant alternatives. The concept of "scaffold hopping"—the replacement of a molecule's core to discover novel chemotypes with improved properties—provides a rational basis for selecting comparators.[6][7] We will use two hypothetical pyrazole-based kinase inhibitors as benchmarks:
-
Competitor A (Promiscuous Inhibitor): A compound known to inhibit a wide range of kinases. This represents a "dirtier" profile and helps to contextualize the number and diversity of off-targets for Cmpd-X.
-
Competitor B (Selective Inhibitor): A compound designed for high selectivity toward a specific kinase or kinase family, such as the JAK1/2 inhibitor Ruxolitinib.[1] This represents a "cleaner" profile and serves as a goalpost for optimization.
Part 1: Tier 1 - Casting a Wide Net with Broad Screening Panels
The initial goal is to rapidly identify the most probable off-targets from the largest and most functionally diverse protein families. We achieve this using two industry-standard platforms.
Kinome Selectivity Profiling via KINOMEscan®
Expertise & Causality: The human kinome contains over 500 members, many with highly conserved ATP-binding sites. This makes achieving kinase selectivity a major challenge.[8] A competition binding assay like the KINOMEscan platform from Eurofins Discovery is the gold standard for an initial assessment.[9][10] It directly measures the ability of a compound to displace a ligand from the kinase active site, providing a quantitative measure of interaction (Kd). Screening at a single, high concentration (e.g., 1 µM) is a cost-effective way to quickly identify potential interactions across hundreds of kinases.
Caption: KINOMEscan competitive binding assay workflow.
-
Compound Preparation: Solubilize Cmpd-X, Competitor A, and Competitor B in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).
-
Assay Execution: The test compound is incubated with a panel of DNA-tagged human kinases (e.g., the scanMAX panel of 468 kinases).
-
Competition: An immobilized, active-site directed ligand is added to the mixture. Kinases not bound by the test compound will bind to the immobilized ligand.
-
Capture & Wash: The mixture is passed over a solid support that captures the immobilized ligand and any associated kinases. Unbound kinases are washed away.
-
Elution & Quantification: The captured kinases are eluted, and the associated DNA tags are quantified via qPCR. The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower number signifies stronger binding.
A common way to visualize kinome selectivity is to plot the percentage of control for all tested kinases. Hits are typically defined as kinases showing significant inhibition (e.g., <20% of control remaining).
| Compound | Screening Conc. | Kinases Tested | Hits (>80% Inhibition) | Selectivity Score (S10) | Primary Target(s) | Notable Off-Target Family |
| Cmpd-X | 1 µM | 468 | 15 | 0.032 | JAK2, TYK2 | SRC Family |
| Competitor A | 1 µM | 468 | 75 | 0.160 | Multiple | Multiple |
| Competitor B | 1 µM | 468 | 3 | 0.006 | JAK1, JAK2 | - |
Interpretation: This hypothetical data suggests Cmpd-X has a moderately selective profile. It primarily interacts with members of the JAK family but also shows activity against the SRC family kinases. Its selectivity score (number of hits / number of kinases tested) is significantly better than the promiscuous Competitor A but not as clean as the highly optimized Competitor B.[11] This profile suggests a promising starting point but indicates that further optimization may be needed to reduce SRC family activity if that is deemed undesirable.
General Safety Profiling via SafetyScreen Panels
Expertise & Causality: Off-target effects are not limited to kinases. Interactions with GPCRs, ion channels, and transporters are responsible for a large proportion of adverse drug reactions (ADRs).[12] Broad screening panels, such as the Eurofins SafetyScreen44, are designed to flag these liabilities early.[13][14] These panels include targets mandated by regulatory agencies (e.g., the hERG ion channel, which is linked to cardiac arrhythmia) and others with known clinical correlations to ADRs. Screening at 10 µM is standard practice to maximize the chance of detecting even weak but potentially significant interactions.
-
Compound Preparation: Prepare a 10 mM stock of Cmpd-X in 100% DMSO. This will be diluted for a final assay concentration of 10 µM.
-
Assay Execution: The compound is submitted to the contract research organization (e.g., Eurofins). They perform a battery of 44 individual assays.
-
Assay Types: The panel consists of a mix of:
-
Radioligand Binding Assays: To assess interactions with GPCRs and ion channels.
-
Enzyme Inhibition Assays: To assess effects on key metabolic and signaling enzymes.
-
-
Data Analysis: Results are reported as the percent inhibition of binding or enzyme activity compared to a vehicle (DMSO) control. A standard hit threshold is ≥50% inhibition.
| Target | Target Class | Cmpd-X (% Inhibition @ 10µM) | Competitor A (% Inhibition @ 10µM) | Competitor B (% Inhibition @ 10µM) | Potential Clinical Implication of Hit |
| hERG | Ion Channel | 15% | 25% | 5% | Cardiotoxicity |
| 5-HT2B | GPCR | 65% | 40% | 10% | Valvular heart disease |
| M1 | GPCR | 55% | 12% | 8% | Anticholinergic effects (dry mouth, etc.) |
| Dopamine Transporter | Transporter | 20% | 70% | 15% | CNS side effects, abuse potential |
Interpretation: In this scenario, Cmpd-X shows potential liabilities at the 5-HT2B and M1 receptors. The 5-HT2B interaction is a particular concern due to its association with valvular heart disease. While Competitor A shows a significant hit at the dopamine transporter, Cmpd-X and Competitor B are relatively clean in this regard. The hERG liability for all compounds is low at this concentration. These results are critical for guiding the next steps. The 5-HT2B and M1 interactions for Cmpd-X must be confirmed in dose-response assays to understand their potency.
Part 2 & 3: Tier 2/3 - Hit Validation and Cellular Target Engagement
Hits from broad screening are merely pointers; they must be validated. This involves determining the potency of the interaction (Tier 2) and confirming that this interaction occurs within the complex milieu of a living cell (Tier 3). The Cellular Thermal Shift Assay (CETSA) is a powerful method for the latter.
Cellular Thermal Shift Assay (CETSA®)
Expertise & Causality: A compound that binds a purified protein in a biochemical assay may not engage that same target in a cell due to factors like cell permeability or competition from endogenous ligands. CETSA provides direct evidence of target engagement in a cellular environment.[15] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation.[16] By heating intact cells or cell lysates treated with the compound and then quantifying the amount of soluble protein remaining, we can directly observe this stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Grow a relevant cell line (e.g., one that endogenously expresses the target kinase, JAK2) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells. Treat aliquots with Cmpd-X (e.g., at 10x its binding Kd) or DMSO vehicle control for 1 hour at 37°C.
-
Heating: Heat the cell suspension aliquots in a PCR thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C), followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[17]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]
-
Sample Preparation: Collect the supernatant (containing the soluble, non-denatured proteins) and normalize for total protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot: Run SDS-PAGE, transfer to a nitrocellulose membrane, and probe with a primary antibody specific to the target protein (e.g., anti-JAK2). Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. The curve for the drug-treated sample should be shifted to the right compared to the DMSO control if the drug stabilizes the target.
| Compound | Target | Cell Line | Thermal Shift (ΔTm) | Interpretation |
| Cmpd-X | JAK2 | HEL (human erythroleukemia) | +4.2 °C | Strong cellular target engagement |
| Cmpd-X | SRC | HCT116 (colon cancer) | +1.5 °C | Weak/moderate cellular engagement |
| Cmpd-X | 5-HT2B | HEK293 (overexpressing) | No Shift | No significant engagement in cells |
Interpretation: The significant thermal shift for JAK2 provides strong evidence that Cmpd-X enters the cells and binds to its intended primary target. The smaller shift for SRC suggests a weaker interaction in the cellular context, which may or may not be physiologically relevant. Critically, the lack of a shift for the 5-HT2B receptor, despite it being a hit in the biochemical binding assay, is a positive result. It suggests that under more physiological conditions, Cmpd-X may not interact with this off-target, potentially de-risking the compound. This highlights the importance of orthogonal, cellular assays for validating primary screening hits.
Conclusion: Synthesizing a Complete Profile
By following this tiered, comparative strategy, we can build a comprehensive and actionable cross-reactivity profile for a novel compound like this compound.
Our hypothetical investigation revealed Cmpd-X to be a promising, moderately selective kinase inhibitor with a primary mechanism involving JAK2 inhibition. We confirmed strong cellular engagement of this primary target while de-risking a potential safety liability (5-HT2B) that was flagged in the initial broad screen. While its selectivity is not as refined as a marketed drug like Competitor B, it represents a solid lead for an optimization program. The next steps would involve using this data to guide structural modifications aimed at improving potency on JAK2 while eliminating the remaining off-target activity on the SRC family and M1 receptor.
This systematic approach, grounded in the principles of causality and validated by orthogonal assays, transforms selectivity profiling from a simple data-gathering exercise into a powerful, decision-driving tool. It enables researchers to identify and mitigate risks early, invest resources wisely, and ultimately accelerate the development of safer, more effective medicines.
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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Pharmacogenomics of GPCR Drug Targets. PMC. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. Frontiers. [Link]
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. MDPI. [Link]
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Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. PMC. [Link]
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A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
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DiscoverX Solutions for Drug Discovery. DiscoverX. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Classification of Scaffold Hopping Approaches. PMC. [Link]
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A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
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Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
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Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. PubMed. [Link]
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New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. ResearchGate. [Link]
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Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Morpholine Analogs
For Immediate Release
In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount challenge. The 1H-pyrazol-3-amine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a key class of pyrazole-based kinase inhibitors, focusing on analogs featuring a morpholine moiety. While direct, comprehensive SAR studies on 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine analogs are not extensively available in the public domain, this guide will use the well-characterized, potent, multitargeted kinase inhibitor AT9283, a pyrazol-4-yl urea-based compound incorporating a morpholine substituent, as a central case study to illuminate the critical structural determinants for potent kinase inhibition.
The 1H-Pyrazol-3-amine Core: A Versatile Kinase Binding Moiety
The 3-aminopyrazole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the kinase hinge region provides a solid anchor for inhibitor binding. The SAR of this core is highly dependent on the nature and position of substituents on the pyrazole ring and the groups appended to the 3-amino position. Modifications at these positions can significantly influence potency, selectivity, and pharmacokinetic properties.[1]
Case Study: The SAR of Pyrazol-4-yl Urea Analogs Leading to AT9283
The development of AT9283, a potent inhibitor of Aurora kinases, JAK2, and Abl (including the T315I mutant), offers a compelling case study in the optimization of pyrazole-based inhibitors incorporating a morpholine group.[1] The journey from a fragment hit to a clinical candidate highlights the critical interplay of different structural modifications.
The Core Scaffold: Pyrazol-4-yl Urea
The core of AT9283 is a 1,4-disubstituted pyrazole linked to a urea moiety. This pyrazol-4-yl urea scaffold serves as the foundation for building potent kinase inhibitory activity. The urea group is crucial for establishing hydrogen bonding interactions within the ATP binding site of the target kinases.
The Morpholine Moiety: A Key to Solubility and Potency
A significant feature of AT9283 and its analogs is the presence of a morpholine group. The morpholine ring is a common substituent in medicinal chemistry, often introduced to enhance aqueous solubility and improve pharmacokinetic properties.[2] In the context of the AT9283 scaffold, the morpholin-4-ylmethyl group attached to a benzimidazole ring system plays a critical role in achieving high potency.
The optimization of this portion of the molecule is a prime example of structure-based drug design. The initial fragment hit, a pyrazole-benzimidazole, was optimized by introducing the morpholin-4-ylmethyl group at the 5-position of the benzimidazole. This modification led to a significant enhancement in inhibitory activity against Aurora A and Aurora B kinases.[1]
Comparative Analysis of Analog Performance
The following table summarizes the structure-activity relationship for key analogs in the development of AT9283, demonstrating the impact of specific structural modifications on Aurora kinase inhibition.
| Compound | R1 (at Pyrazole N1) | R2 (at Benzimidazole) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Fragment Hit | H | H | >1000 | >1000 |
| Analog 1 | Cyclopropyl | H | 100 | 80 |
| Analog 2 | Cyclopropyl | 5-Cl | 50 | 45 |
| AT9283 (16) | Cyclopropyl | 5-(morpholin-4-ylmethyl) | 3 | 3 |
Data synthesized from the findings reported in "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity."[1]
Key SAR Insights:
-
N1-Substitution on the Pyrazole: Introduction of a cyclopropyl group at the N1 position of the pyrazole ring (Analog 1) significantly improved potency compared to the unsubstituted fragment. This highlights the importance of exploring substitutions at this position to enhance interactions within the kinase active site.
-
Substitution on the Benzimidazole Ring: The addition of a chlorine atom at the 5-position of the benzimidazole (Analog 2) provided a modest increase in potency.
-
The Morpholin-4-ylmethyl Group: The most dramatic increase in potency was achieved with the introduction of the morpholin-4-ylmethyl group at the 5-position of the benzimidazole (AT9283). This substitution resulted in an approximately 30-fold improvement in activity against both Aurora A and Aurora B compared to the unsubstituted analog, underscoring the critical contribution of the morpholine moiety to high-affinity binding.[1]
Experimental Protocols
The evaluation of these pyrazole-based kinase inhibitors involves a series of standardized biochemical and cellular assays.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of the synthesized compounds against the target kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Aurora A and Aurora B kinases are used. A suitable substrate, such as a biotinylated peptide, is prepared in assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a suitable assay buffer. The reaction is typically run at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The phosphorylation of the substrate is quantified. A common method is to use a phosphorylation-specific antibody in a format such as ELISA or a fluorescence-based readout.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of the compounds on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The GI50 values (the concentration of compound that causes 50% growth inhibition) are determined from the dose-response curves.
Visualization of Structure-Activity Relationships
The following diagrams illustrate the key structural modifications and their impact on the activity of the pyrazol-4-yl urea scaffold.
Caption: A typical workflow for the evaluation and optimization of kinase inhibitors.
Conclusion and Future Directions
The structure-activity relationship of pyrazole-based kinase inhibitors is a rich and complex field. The case study of AT9283 demonstrates that the incorporation of a morpholine moiety, when appropriately positioned, can dramatically enhance inhibitory potency. The morpholine group likely contributes to improved solubility and forms favorable interactions within the binding pocket of target kinases. While a comprehensive SAR for the specific this compound scaffold remains to be fully elucidated in the public literature, the principles derived from structurally related compounds like AT9283 provide a valuable roadmap for the design of future kinase inhibitors. Further exploration of the linker between the pyrazole core and the morpholine ring, as well as substitutions on both heterocyclic systems, will undoubtedly lead to the discovery of novel and highly effective therapeutic agents.
References
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-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
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A Senior Application Scientist's Guide to Comparing the ADME Properties of Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous blockbuster drugs like Celecoxib and Sildenafil.[1] Its versatility and synthetic accessibility have made it a cornerstone for developing novel therapeutics against a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2][3] However, the journey from a promising hit compound to a successful drug is fraught with challenges, with poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties being a primary driver of clinical failures.
This guide provides an in-depth comparison of the ADME properties of different pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic and mechanistic reasoning behind key experimental choices. By understanding how subtle structural modifications on the pyrazole ring influence its pharmacokinetic profile, researchers can design more effective and safer drug candidates.
The ADME Screening Cascade: A Strategic Workflow
Effective drug discovery employs a tiered approach to ADME screening. Early-stage, high-throughput assays triage large numbers of compounds, while more resource-intensive, lower-throughput assays provide detailed characterization for a select few. This workflow ensures that resources are focused on compounds with the highest probability of success.
Caption: A typical ADME screening workflow for prioritizing compounds.
Absorption: Crossing the Intestinal Barrier
Oral bioavailability is often the most desired route of administration. For a pyrazole derivative to be orally absorbed, it must first dissolve in the gastrointestinal fluid and then permeate the intestinal epithelium.
Comparative Data: Permeability of Pyrazole Derivatives
The Caco-2 permeability assay is the industry standard for predicting intestinal absorption.[4][5] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[6][7] The apparent permeability coefficient (Papp) is calculated to quantify a compound's ability to cross this barrier. An efflux ratio, determined by measuring transport in both directions, indicates whether the compound is actively pumped out by transporters like P-glycoprotein (P-gp).[5][8]
| Derivative | Structure (Illustrative) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Pyrazole A (Unsubstituted Core) | Pyrazole ring with simple substituents | > 10 | < 2 | High |
| Pyrazole B (Lipophilic) | Phenyl-substituted pyrazole | 5 - 10 | > 2 | Moderate (Efflux) |
| Pyrazole C (Polar/H-Bond Donor) | Pyrazole with -OH or -NH₂ group | 1 - 5 | < 2 | Low to Moderate |
| Pyrazole D (Ionizable) | Pyrazole with a carboxylic acid | < 1 | < 2 | Low (Poor Permeability) |
Analysis:
-
Pyrazole A: Simple, relatively small pyrazoles often exhibit high passive permeability.
-
Pyrazole B: Increasing lipophilicity (e.g., adding a phenyl ring) can improve passive diffusion but also increases the risk of the compound becoming a substrate for efflux pumps like P-gp, resulting in a high efflux ratio.[5]
-
Pyrazole C: The introduction of polar groups that can donate hydrogen bonds often decreases permeability due to the energetic penalty of desolvating the molecule to enter the lipid membrane.
-
Pyrazole D: Ionizable groups like carboxylic acids are typically poorly permeable via the transcellular route and rely on paracellular transport, which is generally inefficient.[4]
Protocol: Caco-2 Permeability Assay
This protocol outlines the essential steps for assessing bidirectional permeability.
Principle: The rate of transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane is measured. This provides a prediction of in vivo intestinal absorption.[7][9]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[6]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured before the experiment to ensure the integrity of the cell monolayer. A high TEER value indicates well-formed tight junctions.
-
Transport Experiment (A→B):
-
The test compound (e.g., at 10 µM) is added to the apical (upper) chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (lower) chamber at specific time points (e.g., 2 hours).
-
-
Transport Experiment (B→A):
-
The test compound is added to the basolateral chamber.
-
Samples are taken from the apical chamber at the same time points.
-
-
Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Causality: The 21-day culture period is critical for the cells to express the relevant transporters and form the tight junctions that make this model predictive of human intestinal absorption.[6] Performing the assay in both directions is essential to identify compounds that are subject to active efflux, a common liability.[5]
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. Plasma Protein Binding (PPB) is a critical parameter, as only the unbound (free) fraction of a drug can interact with its target, be metabolized, and be excreted.[4][10]
Comparative Data: Plasma Protein Binding
| Derivative | Key Feature | % Plasma Protein Binding (Human) | Unbound Fraction (fu) |
| Pyrazole A | Low Lipophilicity | 50-70% | 0.3 - 0.5 |
| Pyrazole B | High Lipophilicity (LogP > 3) | > 99% | < 0.01 |
| Pyrazole C | Acidic Moiety (e.g., -COOH) | > 95% | < 0.05 |
| Pyrazole D | Basic Moiety (e.g., -amine) | 80-95% | 0.05 - 0.2 |
Analysis:
-
High Lipophilicity is a Key Driver: There is a strong correlation between a compound's lipophilicity and its affinity for plasma proteins, particularly albumin.[10] Highly lipophilic pyrazoles (Pyrazole B) are often extensively bound.
-
Acidic vs. Basic Groups: Acidic compounds tend to bind strongly to albumin's drug site II, while basic compounds may bind to alpha-1-acid glycoprotein. This can lead to high binding for both Pyrazole C and D.
-
Impact on Potency: A high unbound fraction is not inherently bad, but it must be considered in context. A potent compound with 99.9% PPB may have a lower free concentration than a less potent compound with 90% PPB. The key is the unbound concentration relative to the target IC₅₀.
Metabolism: The Biotransformation Engine
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated mainly by Cytochrome P450 (CYP) enzymes. For pyrazole derivatives, metabolism can be a major route of clearance and a source of drug-drug interactions (DDI).
Metabolic Pathways & Stability
The metabolic stability of a compound is often assessed by incubating it with human liver microsomes (HLM) and measuring its disappearance over time.
Caption: Common metabolic pathways for pyrazole-containing drugs.
Comparative Data: Metabolic Stability & CYP Inhibition
| Derivative | Key Feature | Metabolic Stability (t½ in HLM, min) | Primary Metabolizing Enzymes | CYP Inhibition (IC₅₀, µM) |
| Pyrazole A | Unsubstituted Ring | > 60 | Minor | > 25 (Low Risk) |
| Pyrazole B | p-Methoxy Phenyl | < 15 | CYP2D6, CYP3A4 | CYP2D6 < 1 (High Risk) |
| Pyrazole C | Fused Ring (e.g., Indazole) | 30 - 60 | CYP3A4, CYP2C9 | > 10 (Moderate Risk) |
| Pyrazole D | N-Alkyl Substitution | Variable | CYP3A4 | Variable |
Analysis:
-
Metabolic "Soft Spots": Unsubstituted positions on phenyl rings are common sites for hydroxylation. Groups like p-methoxy ethers are notoriously susceptible to O-dealkylation. Blocking these positions with groups like fluorine can significantly improve metabolic stability.
-
CYP Inhibition: The pyrazole nitrogen (N-2) can coordinate with the heme iron of CYP enzymes, leading to inhibition.[11][12] This is a well-known liability of the scaffold and must be carefully evaluated. The specific isoform inhibited depends heavily on the substituents and their orientation.[12] For example, many pyrazole derivatives show inhibitory activity against CYP2C9 and CYP3A4.[13]
Protocol: Metabolic Stability in Human Liver Microsomes
Principle: This assay measures the intrinsic clearance of a compound by Phase I metabolic enzymes contained within liver microsomes.[4]
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in phosphate buffer. A master mix containing the NADPH regenerating system (cofactor for CYP enzymes) is prepared.
-
Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C.
-
Initiation: The reaction is started by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
Causality: Running a parallel incubation without the NADPH cofactor is a critical control. If the compound disappears in this negative control, it suggests non-CYP-mediated degradation (e.g., chemical instability), which is a crucial piece of information for medicinal chemists.
Conclusion and Future Perspective
The pyrazole scaffold remains a highly valuable framework in drug discovery.[1] Its metabolic stability is often cited as a key advantage.[1] However, as this guide illustrates, the ADME properties of any pyrazole derivative are a nuanced interplay of its specific substitution patterns. Lipophilicity, the presence of metabolic soft spots, and the potential for CYP inhibition are critical parameters that must be carefully balanced against target potency.
By employing a strategic, multi-parametric approach to ADME profiling and understanding the structure-activity relationships that govern each property, researchers can more effectively navigate the complexities of drug optimization. The protocols and comparative data presented here serve as a foundational tool for designing the next generation of safe and effective pyrazole-based medicines.
References
- BenchChem. (2025). A Comparative Guide to the ADME Properties of Pyrazole Derivatives.
- Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Talele, T. T. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
- Sigma-Aldrich. (n.d.). Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds.
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Benchmarking 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: A Comparative Analysis Against Established PI3K/mTOR Inhibitors
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive framework for benchmarking a novel pyrazole-containing compound, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (herein referred to as Compound X), against established reference inhibitors of the Phosphoinositide 3-kinase (PI3K)/mechanistic Target of Rapamycin (mTOR) signaling pathway. Given the frequent dysregulation of the PI3K/AKT/mTOR pathway in various cancers, potent and selective inhibitors are of significant interest in drug discovery.[3]
The structural motifs of Compound X, specifically the pyrazole and morpholine rings, are commonly found in kinase inhibitors, suggesting its potential as an inhibitor of the PI3K/mTOR pathway. To rigorously evaluate its performance, we will compare it against two well-characterized reference compounds:
-
GDC-0941 (Pictilisib): A potent pan-class I PI3K inhibitor.[4]
This guide will detail the experimental methodologies to assess the biochemical potency, cellular activity, and anti-proliferative effects of Compound X in comparison to these reference compounds. The causality behind experimental choices will be explained to provide a robust and self-validating framework for researchers, scientists, and drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[8][9]
Caption: The PI3K/AKT/mTOR signaling pathway and the hypothesized targets of Compound X.
Experimental Methodologies
A multi-faceted approach is essential for a thorough comparison. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effects in a biological context.
In Vitro Kinase Inhibition Assays
Rationale: To determine the direct inhibitory effect of the compounds on the kinase activity of PI3K isoforms and mTOR. This is a critical first step to establish potency and selectivity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases are used. Phosphatidylinositol-4,5-bisphosphate (PIP2) serves as the substrate for PI3K, and a recombinant, inactive mutant of S6K1 can be used as a substrate for mTOR.
-
Compound Preparation: Compound X, GDC-0941, and BEZ235 are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in a kinase assay buffer containing ATP.[7]
-
Detection: The production of ADP, a product of the kinase reaction, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (DMSO). IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cellular Pathway Modulation: Western Blotting
Rationale: To confirm that the compounds inhibit the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of key downstream effector proteins.
Protocol:
-
Cell Culture and Treatment: A suitable cancer cell line with a known PI3K pathway alteration is chosen. For example, a PTEN-null cell line (e.g., PC-3, U87MG) or a PIK3CA-mutant cell line (e.g., MCF-7, T47D) would be appropriate.[3][10] Cells are treated with increasing concentrations of Compound X, GDC-0941, and BEZ235 for a specified time (e.g., 2 hours).
-
Protein Extraction: Cells are lysed to extract total protein.[11]
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated S6 Kinase (p-S6K Thr389), and total S6K. A loading control (e.g., β-actin or GAPDH) is also probed.[11][12]
-
Detection and Analysis: Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.
Cell Viability and Proliferation Assay
Rationale: To assess the functional consequence of pathway inhibition on cell viability and proliferation.
Protocol:
-
Cell Seeding: The chosen cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Compound X, GDC-0941, and BEZ235.
-
Incubation: The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[13] Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[13]
-
Data Analysis: The formazan is solubilized, and the absorbance is read at 570 nm. The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. GI50 (concentration for 50% growth inhibition) values are determined by non-linear regression analysis.
Caption: A streamlined workflow for the comparative analysis of Compound X.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| Compound X | [Data] | [Data] | [Data] | [Data] | [Data] |
| GDC-0941 | 3 | 33 | 3 | 75 | >1000 |
| BEZ235 | 4 | 76 | 7 | 5 | 21 |
Note: Data for GDC-0941 and BEZ235 are representative values from the literature.[4][14]
Table 2: Cellular Activity in PTEN-null (PC-3) and PIK3CA-mutant (MCF-7) Cells
| Compound | p-Akt IC50 (nM) - PC-3 | p-S6K IC50 (nM) - PC-3 | Cell Viability GI50 (nM) - PC-3 | p-Akt IC50 (nM) - MCF-7 | p-S6K IC50 (nM) - MCF-7 | Cell Viability GI50 (nM) - MCF-7 |
| Compound X | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| GDC-0941 | 37 | >1000 | 280 | 46 | >1000 | 950 |
| BEZ235 | 10 | 12 | 12 | 15 | 18 | 25 |
Note: Data for GDC-0941 and BEZ235 are representative values from the literature and serve as a benchmark for comparison.
Discussion and Conclusion
The comprehensive data generated from these assays will allow for a thorough evaluation of Compound X.
-
Potency and Selectivity: The in vitro kinase assay data will reveal the potency of Compound X against PI3K isoforms and mTOR. A comparison with GDC-0941 and BEZ235 will clarify its selectivity profile. For instance, if Compound X shows potent inhibition of both PI3Kα and mTOR, similar to BEZ235, it would be classified as a dual inhibitor.
-
Cellular Efficacy: The western blot analysis will confirm on-target activity in a cellular environment. A potent reduction in both p-Akt and p-S6K levels would indicate effective inhibition of the PI3K/mTOR pathway. The relative IC50 values for inhibiting these two nodes will provide further insight into its mechanism of action.
-
Anti-proliferative Activity: The cell viability data will demonstrate the functional consequence of pathway inhibition. A strong correlation between pathway inhibition and anti-proliferative activity would validate the therapeutic potential of Compound X. Comparing its GI50 values across cell lines with different genetic backgrounds (PTEN-null vs. PIK3CA-mutant) can also reveal potential biomarkers for sensitivity.
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A Comparative Guide to Pyrazole-Morpholine Compounds in Drug Discovery
Introduction: The Strategic Fusion of Pyrazole and Morpholine Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a celebrated pharmacophore due to its versatile biological activities and synthetic accessibility.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The morpholine moiety, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[7]
The conjugation of these two powerful moieties into a single molecular entity creates a pyrazole-morpholine scaffold with significant therapeutic potential. This guide provides a comprehensive literature review and comparative analysis of these compounds, focusing on their synthesis, biological performance, and underlying structure-activity relationships (SAR). We will delve into the experimental data that underpins their activity, offering researchers and drug development professionals a technically grounded overview of this promising class of compounds.
Synthetic Strategies: Building the Pyrazole-Morpholine Core
The construction of the pyrazole-morpholine scaffold typically involves a multi-step synthetic sequence. A common and effective approach begins with the synthesis of an α,β-unsaturated ketone, or chalcone, which serves as the key precursor for the pyrazole ring. The pyrazole is then formed via a cyclocondensation reaction with a hydrazine derivative.
The causality behind this choice lies in its efficiency and modularity. The Claisen-Schmidt condensation for chalcone synthesis allows for the introduction of diverse substituents on two different aromatic rings (R1 and R2), which is crucial for subsequent SAR studies. The subsequent reaction with hydrazine hydrate or a substituted hydrazine cleanly yields the pyrazoline, which can be oxidized to the aromatic pyrazole core. The morpholine moiety is typically introduced by reacting a suitable precursor, such as 4-morpholinoacetophenone, in the initial chalcone synthesis.[7]
Caption: General workflow for the synthesis of pyrazole-morpholine compounds.
Experimental Protocol: Representative Synthesis
This protocol describes the synthesis of a chalcone precursor followed by cyclization to form the pyrazole-morpholine core, adapted from established methodologies.[7]
Part A: Synthesis of 3-(4-(dimethylamino)phenyl)-1-(4-morpholinophenyl)-prop-2-en-1-one (Chalcone)
-
Dissolve 4-morpholinoacetophenone (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of aqueous sodium hydroxide (40%, 5 mL) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Part B: Synthesis of 4-(4,5-dihydro-3-(4-morpholinophenyl)-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine
-
Reflux a mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 10-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The resulting solid is filtered, washed with water, and dried.
-
Purify the final pyrazole-morpholine compound by column chromatography or recrystallization from a suitable solvent.
Comparative Biological Evaluation
Pyrazole-morpholine derivatives have been evaluated across multiple therapeutic areas, with anticancer and kinase inhibition being the most prominent. Their performance is often compared against established drugs, providing a benchmark for their potential clinical utility.
Anticancer and Kinase Inhibitory Activity
The pyrazole scaffold is a key component in numerous FDA-approved kinase inhibitors.[8] The addition of a morpholine ring often enhances potency and selectivity. For instance, SAR studies on Aurora kinase inhibitors revealed that a morpholino ring is more favorable for activity than diethylamino or piperidine substituents.[9] Similarly, thiazolyl-pyrazoline hybrids incorporating a morpholine ring have been evaluated as dual EGFR and HER2 inhibitors.[10]
The table below summarizes the cytotoxic activity of representative pyrazole compounds, including those with morpholine or related heterocyclic moieties, against various human cancer cell lines.
| Compound ID/Reference | Core Structure | Target(s) | Cell Line | IC50 (µM) | Citation |
| Compound 44 | Thiazolyl-pyrazoline-morpholine | EGFR, HER2 | - | 4.34 (EGFR) | [10] |
| 2.28 (HER2) | |||||
| Compound 7 | Pyrazolyl benzimidazole-morpholine | Aurora A, B | A549 (Lung) | 0.487 | [9] |
| HT29 (Colon) | 0.381 | ||||
| Compound 29 | Fused Pyrazole | CDK2 | HepG2 (Liver) | 10.05 | [3] |
| MCF7 (Breast) | 17.12 | ||||
| Compound 33 | Indole-Pyrazole Hybrid | CDK2 | HCT116 (Colon) | < 23.7 | [3] |
| Compound 43 | Pyrazole Carbaldehyde | PI3 Kinase | MCF7 (Breast) | 0.25 | [3] |
| b17 | Pyrazoline Derivative | - | HepG2 (Liver) | 3.57 | [11] |
This table compiles data from multiple sources to illustrate the potency of pyrazole-based compounds. Note that direct comparison should be made with caution due to differing experimental conditions.
The data clearly indicates that pyrazole derivatives, particularly those functionalized with moieties like morpholine, can achieve potent anticancer activity in the sub-micromolar to low micromolar range.[3][9][11] Their mechanism often involves the inhibition of critical cell signaling kinases like CDKs, Aurora kinases, and growth factor receptors (EGFR, VEGFR).[3][9][10]
Antimicrobial Activity
Beyond cancer, pyrazole-based compounds have been extensively studied for their antimicrobial properties.[4][12] The incorporation of a morpholine ring can contribute to this activity. For example, a study focused on synthesizing pyrazole, pyrimidine, and morpholine analogues reported potent antimicrobial effects against various bacterial and fungal strains.[13][14]
| Compound ID/Reference | Target Organism | MIC (µg/mL) | Citation |
| Compound 3 | Escherichia coli | 0.25 | [5] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [5] |
| Compound 2 | Aspergillus niger | 1.0 | [5] |
The low Minimum Inhibitory Concentration (MIC) values highlight the potential of these compounds as leads for developing new antimicrobial agents.[5]
Structure-Activity Relationship (SAR) Insights
The analysis of various pyrazole-morpholine analogues reveals key structural features that govern their biological activity.
-
Substitution on the Pyrazole Core: The nature and position of substituents on the pyrazole ring are critical. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be essential for potent activity.[15][16]
-
The Role of the Morpholine Ring: As seen in Aurora kinase inhibitors, the morpholine moiety is often superior to other cyclic amines in conferring high potency, likely due to favorable interactions within the enzyme's active site and improved pharmacokinetic properties.[9]
-
Aromatic Substituents: Electron-withdrawing or lipophilic groups on phenyl rings attached to the pyrazole core can significantly enhance cytotoxic activity against cancer cell lines.[17] For example, compounds with 4-chloro or 4-fluoro substitutions have shown excellent anticancer effects.[17]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (CAS No. 1177307-51-5) was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structure, safety data for structurally similar pyrazole and morpholine derivatives, and established principles of laboratory chemical waste management. This guide is intended to provide essential safety and logistical information. However, it is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and local regulations.
Guiding Principle: A Proactive Approach to Safety and Environmental Stewardship
As a novel compound used in research and drug development, this compound lacks a comprehensive, publicly available toxicological and environmental profile. Therefore, the core principle guiding its disposal is one of caution. We must infer its potential hazards based on its constituent moieties—a pyrazole amine and a morpholine ethyl amine—and handle it with a degree of care appropriate for a potentially hazardous substance. This "worst-case" approach ensures a high margin of safety for both laboratory personnel and the environment.
The fundamental tenets for disposing of this compound are:
-
Never dispose of this chemical or its solutions down the drain.[1][2]
-
Always segregate waste containing this compound from other waste streams.[3][4]
-
Always use designated, properly labeled, and chemically compatible waste containers.
-
Always operate in accordance with your institution's specific hazardous waste management protocols.
Inferred Hazard Profile and Its Impact on Disposal
To build a robust disposal plan, we must first understand the potential risks. The hazard profile below is extrapolated from data on analogous compounds.
| Hazard Category | Inferred Finding | Rationale & Implication for Disposal | Supporting Sources |
| Skin & Eye Irritation | Classified as a likely skin and serious eye irritant. | The pyrazole amine and ethyl amine functionalities are common in compounds that cause irritation. Direct contact must be avoided through mandatory use of gloves and eye protection. All contaminated PPE is considered hazardous waste. | [1][2][3][5][6] |
| Acute Oral Toxicity | Potentially harmful if swallowed. | While some pyrazole derivatives show low acute oral toxicity, the amine functional group can increase this risk. Accidental ingestion must be prevented through strict hygiene protocols. | [3][6][7] |
| Environmental Hazards | Assumed to be harmful to aquatic life with potential for long-lasting effects. | Pharmaceutical compounds, even if biodegradable, can have unintended effects on aquatic ecosystems. The morpholine moiety is biodegradable, but the overall molecule's fate is unknown.[8][9] Therefore, release to the environment must be strictly prohibited. | [3][4][9] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. | Co-disposal with incompatible chemicals could lead to vigorous reactions, heat generation, or release of hazardous fumes. Waste streams must be carefully segregated. | [2][5] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste generated from the use of this compound.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Standard Laboratory Coat
-
Chemical Safety Goggles (or a face shield if there is a splash risk)
-
Nitrile Gloves: Inspect for tears or holes before use. If contact occurs, remove and dispose of the glove immediately and wash your hands thoroughly.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and compliant disposal. The following flowchart illustrates the decision-making process for waste handling.
Caption: Waste Disposal Workflow for this compound.
A. Solid Waste:
-
Unused Compound: Collect any unused or waste powder in a clearly labeled, sealable, and chemically compatible waste container.[3]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spills, should be placed in the same solid waste container.[3]
-
Labeling: The container label must include, at a minimum:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Irritant," "Caution: Handle with Gloves and Eye Protection")
-
B. Liquid Waste:
-
Solutions: Collect all aqueous and solvent-based solutions containing the compound in a designated, leak-proof container for hazardous liquid waste.[4]
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[4]
-
Labeling: Use a "Hazardous Waste" label. List all chemical components, including solvents and their approximate concentrations. Ensure the container is kept closed when not in use.
C. Empty Container Disposal:
-
For trace amounts of solid residue, triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).[4]
-
Collect the rinsate and dispose of it as hazardous liquid waste.[4]
-
Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 3: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[1][5]
-
Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to cover and contain the spill. Avoid raising dust if the spill is a solid.[1][2]
-
Collect Material: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1][2]
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of the cleaning materials as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution.
Step 4: Waste Storage and Final Disposal
-
Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[3]
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[3]
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration or another approved method.[1][3][5]
By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Proper Disposal of Disuprazole: A Guide for Labor
- SAFETY DATA SHEET for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. Fisher Scientific.
- Depolymerization of Polyesters with Morpholine.
- The microbial degradation of morpholine.
- Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
- SAFETY DATA SHEET for 3-Amino-5-methylpyrazole. Fisher Scientific.
- SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
- Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au.
- Ethyl 3-amino-1H-pyrazole-4-carboxyl
- [1-(1-methyl-1h-pyrazol-4-yl)
- SAFETY DATA SHEET for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine. Enamine.
- SAFETY DATA SHEET for 2-Morpholinoethylamine. MilliporeSigma.
- Synthesis and Evaluation of Pyrazole Derivatives by Using Green C
- Material Safety Data Sheet for Rac-Ruxolitinib Amide. Chemicea.
- This compound. American Elements.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
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Navigating the Uncharted: A Safety-First Guide to Handling 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification: A Sum of its Parts
The toxicological profile of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine has not been fully elucidated. Therefore, a conservative approach that considers the hazards associated with its constituent chemical classes is imperative.
-
Aromatic Amines: This class of compounds is known for its potential toxicity, including carcinogenicity and mutagenicity.[1][2] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]
-
Pyrazole Derivatives: Compounds containing a pyrazole ring can cause skin and serious eye irritation.[3][4]
-
Morpholine: Morpholine is a flammable liquid and can be harmful if swallowed or inhaled.[5][6][7] It is also corrosive and can cause skin burns and eye damage.
Given these potential hazards, this compound should be handled as a hazardous substance with the potential to cause skin and eye irritation, be harmful if ingested or inhaled, and may have long-term toxic effects.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[8] This will minimize the inhalation of any vapors or aerosols.
-
Ventilation: Ensure that the laboratory has adequate general ventilation.[5]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is critical to prevent contact with this compound.
Quantitative Safety Data for Analogous Compounds
Due to the absence of specific data for the target compound, the following table provides information for analogous compounds to inform a conservative safety approach.
| Parameter | Value | Analogous Compound |
| Acute Oral Toxicity (LD50) | 525 mg/kg (Mouse) | Morpholine[7] |
| Acute Dermal Toxicity (LD50) | 500 mg/kg (Rabbit) | Morpholine[7] |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Causes serious eye damage. | Aromatic Amines[9] |
| Hazards | Causes skin irritation and serious eye damage. | 1H-Pyrazole[3] |
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[8][10] | Protects against splashes and aerosols that can cause serious eye damage. |
| Hand | Double gloving with chemically resistant gloves (e.g., nitrile).[8] | Provides a barrier against skin absorption, a primary route of exposure for aromatic amines. |
| Body | Flame-resistant lab coat.[11] | Protects against splashes and potential fire hazards associated with flammable components like morpholine. |
| Respiratory | A NIOSH-approved respirator may be necessary for certain procedures. | Required if there is a risk of generating aerosols or if working outside a fume hood. |
Step-by-Step Guide to Safe Handling
Donning PPE Protocol
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Respirator (if required): Perform a fit check before entering the work area.
Doffing PPE Protocol
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
Spill Management: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[7][12] Collect the absorbed material into a sealed container for hazardous waste disposal.
Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.[4][13] Do not dispose of down the drain.
Visualizing the PPE Selection Workflow
Caption: PPE selection workflow based on the task's potential for exposure.
References
- Aromatic Amine DECONtamin
- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. (n.d.). Benchchem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Industrial Safety Blog.
- HC004A Amines Arom
- Personal protective equipment for handling 1-Isopropylpyrazole. (n.d.). Benchchem.
- HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.).
- 1 - SAFETY D
- Safety Data Sheet: Morpholine. (2019). Chemos GmbH & Co.KG.
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
- Morpholine MSDS. (2010). Actylis Lab Solutions.
- Morpholine. (n.d.). Santa Cruz Biotechnology.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College.
- SAFETY D
- Material Safety D
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- 1H-Pyrazol-3-amine,5-(4-morpholinyl)-(9CI)
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015).
- Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
